molecular formula C8H11NO2 B1582547 ethyl 4-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-85-6

ethyl 4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1582547
CAS No.: 40611-85-6
M. Wt: 153.18 g/mol
InChI Key: RWFKYBVNHRKZSN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFKYBVNHRKZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349153
Record name Ethyl 4-methyl-1H-pyrrole-2-carboxylate
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-85-6
Record name Ethyl 4-methyl-1H-pyrrole-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-Methyl-2-pyrrolecarboxylate
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Foundational & Exploratory

What is ethyl 4-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals, including notable drugs like Atorvastatin and Sunitinib.[1][2] This document will delve into the core physicochemical properties, synthesis methodologies, chemical reactivity, and strategic applications of this specific pyrrole derivative, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Core Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline solid at room temperature.[3] A thorough understanding of its properties is the first step in its effective application in a research setting.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 40611-85-6[3][4]
Molecular Formula C₈H₁₁NO₂[3][4]
Molecular Weight 153.18 g/mol [3][4]
Melting Point 43°C[3]
Boiling Point 264.9 ± 20.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 114.0 ± 21.8 °C[3]
LogP 2.19[3]
SMILES CCOC(=O)C1=CC(=CN1)C[4]
InChIKey RWFKYBVNHRKZSN-UHFFFAOYSA-N[4]
Spectroscopic Signature

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly cataloged, its signature can be reliably predicted based on its structure and data from closely related analogues.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the pyrrole ring, two distinct signals for the two protons on the pyrrole ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR would reveal eight unique carbon signals, including the characteristic carbonyl carbon of the ester at a downfield shift (typically >160 ppm), signals for the four sp² carbons of the pyrrole ring, and signals for the ethyl and methyl carbons.[6]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption for the C=O stretch of the ester group (~1700-1720 cm⁻¹), a moderate N-H stretch (~3300 cm⁻¹), and characteristic C-H and C-N stretches.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 153, corresponding to the exact mass.[3]

Synthesis Methodologies: A Strategic Overview

The synthesis of substituted pyrroles is a well-established area of organic chemistry. For this compound, several strategic approaches can be envisioned, with the Knorr-type synthesis being a prominent and adaptable method.[7]

Knorr-Type Reductive Condensation

The Knorr pyrrole synthesis and its variations are powerful methods for constructing the pyrrole ring from α-amino-ketones and β-ketoesters. A modern, regioselective approach involves the reductive condensation of an enaminone with an activated oxime, which provides a reliable pathway to the target molecule.[7]

Causality and Mechanistic Insight: This reaction proceeds through the initial reduction of the oxime to form a reactive enamine intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of the enaminone partner, followed by cyclization and dehydration to form the aromatic pyrrole ring. The choice of starting materials dictates the final substitution pattern, making it a highly versatile method.

Knorr_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Ethyl 2-oximinoacetoacetate D Reductive Condensation A->D B Enaminone (e.g., 3-aminobut-2-enone) B->D C Reducing Agent (e.g., Zn/AcOH) C->D E Aqueous Workup & Extraction D->E Cyclization & Dehydration F Purification (Crystallization/Chromatography) E->F G This compound F->G Isolated Product

Caption: Workflow for Knorr-type synthesis of the target pyrrole.

Experimental Protocol: Knorr-Type Synthesis

  • Reaction Setup: To a solution of ethyl 2-oximinoacetoacetate (1 equivalent) in acetic acid, add the corresponding enaminone (1.1 equivalents).

  • Reduction: Cool the mixture in an ice bath to 0-5 °C. Add activated zinc dust (2-3 equivalents) portion-wise, ensuring the temperature does not exceed 15 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is not merely a final product but a versatile intermediate for creating a library of more complex molecules. Its reactivity is centered around the N-H proton, the ester functionality, and the aromatic ring.

Key Reactive Sites:

  • N-H Site: The pyrrolic nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce diverse substituents. This is a critical step in modulating the molecule's steric and electronic properties for drug design.

  • Ester Group: The ethyl ester is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amides, or reduced to a primary alcohol.[8] The synthesis of pyrrole-2-carboxamides, in particular, has been a fruitful avenue for developing potent anti-tubercular agents.[9]

  • Pyrrole Ring: While the ester group is electron-withdrawing and deactivates the ring towards electrophilic substitution, reactions at the C5 position are still possible under specific conditions.

Derivatization_Pathway cluster_N N-Functionalization cluster_Ester Ester Modification Core Ethyl 4-methyl-1H- pyrrole-2-carboxylate N_Alk N-Alkyl/Aryl Derivative Core->N_Alk Base, R-X Acid Pyrrole-2-carboxylic Acid Core->Acid 1. NaOH, H₂O 2. H⁺ Alcohol Pyrrole-2-methanol Core->Alcohol LiAlH₄ or DIBAL-H Amide Pyrrole-2-carboxamide Acid->Amide Amine, Coupling Agent

Caption: Key derivatization pathways from the core molecule.

Applications in Drug Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in hydrogen bonding and hydrophobic interactions, making it an ideal core for targeting various biological macromolecules.[2][10] Derivatives of pyrrole-2-carboxylates are central to numerous therapeutic areas.

Anticancer Agents

Functionalized pyrroles are crucial chemotypes for designing protein kinase inhibitors, which can block abnormal cell signaling pathways that drive cancer growth.[6][11] The carbonyl group of the ester and the N-H proton can act as key hydrogen bond acceptors and donors, respectively, anchoring the molecule in the active site of kinases. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, prominently features a substituted pyrrole core.[6][11]

Antibacterial Agents

There is a pressing need for new antibacterial agents to combat rising drug resistance. Pyrrole-2-carboxylate and its amide derivatives have shown significant promise, particularly as inhibitors of Mycobacterium tuberculosis.[12] Recent studies have identified pyrrole-2-carboxamides as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids and building the bacterial cell wall.[9] Structure-activity relationship (SAR) studies have revealed that bulky substituents on the carboxamide and specific electron-withdrawing groups on the pyrrole ring enhance anti-TB activity.[9]

SAR_Logic Core This compound Core Scaffold Mod1 R¹ Position (N1) Modulate Lipophilicity & Sterics Core->Mod1 Mod2 R² Position (C2-Ester) Convert to Amide for H-Bonding Core->Mod2 Mod3 R³ Position (C5) Add Aromatic Groups for π-stacking Core->Mod3 Activity Enhanced Biological Activity (e.g., Kinase or MmpL3 Inhibition) Mod1->Activity SAR Mod2->Activity SAR Mod3->Activity SAR

References

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Structure, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyrroles in Modern Drug Discovery

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. From the heme cofactor essential for oxygen transport to blockbuster drugs, the pyrrole motif is a recurring theme in molecules of therapeutic significance. This guide focuses on a specific, yet highly versatile, member of this family: ethyl 4-methyl-1H-pyrrole-2-carboxylate .

This molecule, with its strategic placement of a methyl group and an ethyl ester, serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its emerging role in the development of novel therapeutics, aimed at researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties. This compound, with the chemical formula C₈H₁₁NO₂, is a testament to how subtle structural variations on a heterocyclic core can significantly influence its physical and chemical behavior.

Structural Elucidation

The structure of this compound is defined by a pyrrole ring substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a methyl group. This arrangement of substituents dictates its reactivity and potential for further chemical elaboration.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for designing appropriate reaction and purification conditions.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 153.18 g/mol --INVALID-LINK--[1]
CAS Number 40611-85-6--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
Melting Point 43°C--INVALID-LINK--[2]
Boiling Point 264.9 ± 20.0 °C at 760 mmHg--INVALID-LINK--[2]
Density 1.1 ± 0.1 g/cm³--INVALID-LINK--[2]
LogP 2.19--INVALID-LINK--[2]
Flash Point 114.0 ± 21.8 °C--INVALID-LINK--[2]

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical compound. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group on the pyrrole ring, two distinct signals for the aromatic protons on the pyrrole ring, and a broad singlet for the N-H proton. The coupling constants between the aromatic protons can help confirm their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield (typically in the 160-180 ppm range). The sp² hybridized carbons of the pyrrole ring will resonate in the aromatic region (around 100-140 ppm), while the sp³ hybridized carbons of the ethyl and methyl groups will be found upfield.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ due to the stretching of the carbonyl group in the ethyl ester.

  • C-N Stretch: An absorption band in the 1100-1300 cm⁻¹ region.

  • C-H Stretch: Absorption bands for aromatic and aliphatic C-H stretching will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 153. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 108, and the loss of the entire ethyl ester group, resulting in a fragment corresponding to the 4-methyl-pyrrole cation.

Synthesis of this compound: A Practical Approach

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this important heterocyclic system. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern. For this compound, the Hantzsch pyrrole synthesis offers a versatile and efficient approach.[2]

The Hantzsch Pyrrole Synthesis: A Convergent and Reliable Method

The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2] This multi-component reaction allows for the rapid assembly of the pyrrole core with a high degree of control over the substitution pattern.

hantzsch_synthesis start Starting Materials step1 Condensation start->step1 β-Ketoester, α-Haloketone, Ammonia step2 Cyclization step1->step2 Enamine Intermediate step3 Dehydration & Aromatization step2->step3 Dihydroxypyrrolidine Intermediate product This compound step3->product

Caption: Generalized workflow of the Hantzsch pyrrole synthesis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Hantzsch synthesis.

Materials:

  • Ethyl acetoacetate (β-ketoester)

  • Chloroacetone (α-haloketone)

  • Ammonium acetate (ammonia source)

  • Acetic acid (solvent and catalyst)

  • Ethanol (solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and chloroacetone in a mixture of ethanol and acetic acid.

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate in portions.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization steps. Acetic acid acts as a catalyst to facilitate the formation of the enamine intermediate and the subsequent cyclization.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.

  • Extraction: Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) and brine. The use of a biphasic system allows for the separation of the organic product from inorganic salts and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed in the previous section (NMR, IR, and MS) and by comparing the melting point with the literature value.

Applications in Drug Development: A Versatile Scaffold for Bioactive Molecules

The strategic positioning of functional groups in this compound makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The pyrrole-2-carboxylate moiety is a known pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.

Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, a class of drugs that are highly effective in cancer therapy, feature a pyrrole core. The N-H of the pyrrole can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site. This compound provides a ready-made scaffold that can be further elaborated to introduce the necessary pharmacophoric elements for potent and selective kinase inhibition. For example, the synthesis of targeted cancer therapies like Sunitinib involves pyrrole-based intermediates.[4]

kinase_inhibition pyrrole Ethyl 4-methyl-1H- pyrrole-2-carboxylate modification Chemical Modification (e.g., amidation, substitution) pyrrole->modification inhibitor Pyrrole-based Kinase Inhibitor modification->inhibitor target Kinase Active Site inhibitor->target Binds to hinge region, Inhibits ATP binding

Caption: Role of the pyrrole scaffold in kinase inhibitor design.

Antibacterial and Antitubercular Agents

The pyrrole scaffold is also present in numerous natural and synthetic antibacterial agents. Recent research has highlighted the potential of pyrrole-2-carboxylate derivatives in combating bacterial infections, including those caused by Mycobacterium tuberculosis. For instance, a derivative of a similar pyrrole, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been evaluated for its antitubercular properties, demonstrating the therapeutic potential of this class of compounds. The versatility of this compound allows for the synthesis of libraries of related compounds for screening against various bacterial strains, facilitating the discovery of new anti-infective agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel and more effective medicines. Its well-defined structure, predictable chemical reactivity, and amenability to scalable synthesis make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, and insights into its applications in drug discovery. As the demand for innovative therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, solidifying the central role of the pyrrole scaffold in the future of medicine.

References

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides a comprehensive overview of ethyl 4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, safe handling, and its significant applications in medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules.[1] This specific functionalization pattern makes it a valuable intermediate in the synthesis of more complex molecular architectures.

CAS Number: 40611-85-6[2][3]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem[3]
Molecular Weight 153.18 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
SMILES CCOC(=O)C1=CC(=CN1)CPubChem[3]
InChIKey RWFKYBVNHRKZSN-UHFFFAOYSA-NPubChem[3]

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrroles can be achieved through various classical methods, such as the Paal-Knorr and Hantzsch reactions.[1] For this compound, a common and efficient approach is a modification of the Hantzsch pyrrole synthesis. This method involves the condensation of an α-halo ketone or aldehyde with a β-ketoester and an amine source, in this case, ammonia or an ammonium salt.

The rationale for choosing this pathway lies in the ready availability of the starting materials and the generally high yields and purity of the resulting pyrrole. The reaction mechanism proceeds through a series of condensations and cyclization to form the aromatic pyrrole ring.

Proposed Synthetic Workflow

Synthesis_Workflow A Ethyl Acetoacetate + Ammonia B Ethyl 3-aminocrotonate (in situ) A->B Formation of enamine D Condensation B->D Nucleophilic attack C Ethyl 2-chloroacetoacetate C->D E Cyclization & Dehydration D->E F This compound E->F Drug_Scaffold cluster_0 This compound A Pyrrole Core B Amide Coupling A->B Ester Hydrolysis & Amidation C N-Alkylation/Arylation A->C Reaction at N-H D Hypothetical Bioactive Molecule B->D C->D

References

potential biological activity of substituted pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activity of Substituted Pyrroles

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted pyrroles, with a particular focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the mechanisms of action, highlight key structure-activity relationships, and provide detailed experimental protocols for evaluating the biological potential of novel pyrrole derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. Its planarity and the presence of a nitrogen atom capable of acting as both a hydrogen bond donor and acceptor allow for diverse interactions with biological macromolecules. The pyrrole ring is a core component of essential biomolecules such as heme, chlorophyll, and vitamin B12, underscoring its fundamental role in biological systems.

The versatility of the pyrrole scaffold lies in the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a wide range of substituted pyrroles with applications spanning multiple therapeutic areas.

Antimicrobial Activity of Substituted Pyrroles

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Substituted pyrroles have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial activity of substituted pyrroles is often attributed to their ability to disrupt essential cellular processes in pathogens. One of the primary mechanisms involves the inhibition of microbial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. Additionally, some pyrrole derivatives have been shown to interfere with microbial cell membrane integrity, leading to leakage of cellular contents and cell death. Another key mechanism is the inhibition of biofilm formation, a critical virulence factor for many pathogenic bacteria.

Key Classes of Antimicrobial Pyrroles
  • Pyrrolnitrin and Analogs: Originally isolated from Pseudomonas pyrrocinia, pyrrolnitrin is a potent antifungal agent. Its mechanism of action involves the disruption of the fungal respiratory chain. Synthetic analogs of pyrrolnitrin have been developed to improve its efficacy and spectrum of activity.

  • Marine-Derived Pyrrole Alkaloids: A diverse range of pyrrole-containing alkaloids have been isolated from marine organisms and exhibit potent antimicrobial properties. These compounds often possess complex structures and unique mechanisms of action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of the in vitro antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Test compound stock solution (e.g., in DMSO).

  • 96-well microtiter plates.

  • Incubator.

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive (inoculum only) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Test Compound B Add Standardized Microbial Inoculum A->B Inoculate C Incubate at Optimal Temperature B->C Incubation D Observe for Visible Growth C->D Visual Inspection E Determine MIC D->E Lowest concentration with no growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Properties of Pyrrole Derivatives

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Substituted pyrroles have demonstrated significant anti-inflammatory potential through the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of pyrrole derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation. Some pyrrole compounds also inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by interfering with signaling pathways like NF-κB.

Notable Anti-inflammatory Pyrroles
  • Tolmetin: A non-steroidal anti-inflammatory drug (NSAID) containing a pyrrole core, used in the treatment of arthritis. It acts as a non-selective COX inhibitor.

  • Licofelone: A dual COX/5-lipoxygenase (5-LOX) inhibitor that has shown promise in treating osteoarthritis. Its dual inhibitory action provides a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric or fluorometric probe for prostaglandin detection.

  • Test compound.

  • Assay buffer.

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Signaling Pathway of COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrrole_Inhibitor Substituted Pyrrole (e.g., Tolmetin) Pyrrole_Inhibitor->COX_Enzyme Inhibition

Caption: Inhibition of prostaglandin synthesis by substituted pyrroles.

Anticancer Potential of Substituted Pyrroles

The development of novel anticancer agents remains a critical area of research. Substituted pyrroles have garnered significant attention for their potent cytotoxic activity against a variety of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of substituted pyrroles are diverse and often involve multiple mechanisms:

  • Induction of Apoptosis: Many pyrrole derivatives trigger programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M or G1/S phase.

  • Inhibition of Tyrosine Kinases: Several pyrrole-based compounds have been designed as potent inhibitors of tyrosine kinases, which are often overactive in cancer and play a crucial role in tumor growth and metastasis. Sunitinib, an anticancer drug, features a pyrrole ring and functions as a multi-targeted tyrosine kinase inhibitor.

  • Anti-angiogenic Effects: Some substituted pyrroles can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and survival.

Representative Anticancer Pyrrole Compounds
  • Prodigiosins: A family of red-pigmented linear tripyrroles with potent immunosuppressive and anticancer activities. They induce apoptosis in various cancer cell lines.

  • Sunitinib: An FDA-approved anticancer drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It inhibits multiple receptor tyrosine kinases.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation: Comparative IC50 Values of a Hypothetical Pyrrole Derivative
Cell LineIC50 (µM) after 48h
MCF-7 (Breast)5.2
A549 (Lung)8.9
HCT116 (Colon)3.7
PC-3 (Prostate)12.1

Future Perspectives and Drug Development

The remarkable diversity of biological activities exhibited by substituted pyrroles underscores their immense potential in drug discovery. Future research will likely focus on:

  • Rational Drug Design: Utilizing computational methods to design novel pyrrole derivatives with enhanced potency and selectivity for specific biological targets.

  • Combinatorial Chemistry: Synthesizing large libraries of substituted pyrroles to accelerate the discovery of new lead compounds.

  • Target Deconvolution: Identifying the precise molecular targets of bioactive pyrroles to better understand their mechanisms of action.

The continued exploration of the chemical space around the pyrrole scaffold is poised to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

A Technical Guide to Pyrrole-2-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] Among its many functionalized forms, pyrrole-2-carboxylate and its derivatives, particularly pyrrole-2-carboxamides, have emerged as a privileged structural motif.[2] This is due to their synthetic tractability and their ability to engage in specific hydrogen bonding interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review for researchers and drug development professionals on the synthesis, diverse biological applications, and structure-activity relationships (SAR) of pyrrole-2-carboxylate derivatives. We will explore key synthetic methodologies, delve into mechanisms of action against various diseases—with a special focus on tuberculosis—and present detailed experimental protocols and workflows to bridge theory with practical application.

Introduction: The Pyrrole-2-Carboxylate Scaffold

Chemical Structure and Properties

The pyrrole-2-carboxylate scaffold consists of a five-membered aromatic pyrrole heterocycle with a carboxylate or related functional group (e.g., amide, ester, hydrazide) at the C2 position. This arrangement is critical for its biological function. The pyrrole N-H group and the amide N-H (in carboxamide derivatives) frequently act as crucial hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[3] This capacity for directed intermolecular interactions allows these molecules to bind with high affinity and specificity to the active sites of enzymes and receptors.

Significance in Medicinal Chemistry

The versatility of the pyrrole-2-carboxylate core has led to the development of compounds with a wide array of biological activities. These include potent agents with antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2] The scaffold's value is further enhanced by its synthetic accessibility, allowing for systematic modification of substituents on the pyrrole ring and the carboxamide moiety to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies

The construction and functionalization of the pyrrole-2-carboxylate core can be achieved through various synthetic routes, ranging from classical named reactions to modern catalytic methods.

Classical Approaches: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a cornerstone reaction for creating substituted pyrroles.[4] The method typically involves the condensation of an α-amino-ketone with a β-ketoester or a related compound containing an electron-withdrawing group alpha to a carbonyl.[4] This reaction is highly versatile and has been adapted for the synthesis of various pyrrole-2-carboxylate precursors.

This protocol, adapted from a modified Knorr synthesis, illustrates the preparation of a 2-thionoester pyrrole, a useful intermediate that can be subsequently converted to a 2-formyl pyrrole.[5]

  • Preparation of the α-oximinoacetoacetate: Dissolve O-ethyl acetothioacetate (1.02 g, 6.98 mmol) in acetic acid (1.6 mL) and cool the solution to 0 °C.

  • Add a solution of sodium nitrite (530 mg, 7.67 mmol) in distilled water (1.9 mL) drop-wise to the cooled solution.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography until all the starting material is consumed.

  • Condensation and Cyclization: In a separate flask, prepare a mixture of acetylacetone (2,4-pentanedione) and zinc dust in acetic acid.

  • Add the α-oximinoacetoacetate solution from step 3 to the acetylacetone/zinc mixture. The zinc reduces the oxime to an amine in situ.

  • Heat the reaction mixture to facilitate the condensation and cyclization, forming the pyrrole ring.

  • After the reaction is complete, perform an aqueous workup to remove zinc salts and acetic acid.

  • Purify the crude product by recrystallization or column chromatography to yield the target pyrrole.

G A α-Amino-ketone C Condensation A->C B β-Ketoester B->C D Intermediate Enamine C->D Formation of C-N bond E Cyclization & Dehydration D->E Intramolecular attack F Substituted Pyrrole-2-carboxylate E->F

Caption: Workflow of the Knorr Pyrrole Synthesis.

Modern Methodologies: Iron-Catalyzed Synthesis

More recent advancements include the use of iron-containing catalysts to synthesize alkyl 1H-pyrrole-2-carboxylates in high yields.[6] This method involves the reaction of simple pyrroles (like 1H-pyrrole or 2-acetyl-1H-pyrrole) with carbon tetrachloride and an alcohol in the presence of an iron catalyst.[6] This approach offers a direct route to the desired esters with excellent efficiency.

Synthesis of Key Derivatives: Pyrrole-2-Carboxamides

The conversion of the pyrrole-2-carboxylic acid or its ester into a carboxamide is a pivotal step in developing many biologically active molecules. This is typically achieved through a standard condensation reaction.

  • Acid Activation: Dissolve 4-bromo-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (e.g., adamantan-2-amine) to the reaction mixture.[3]

  • Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Purify the crude product via column chromatography to obtain the final pyrrole-2-carboxamide.

Diverse Biological Activities and Mechanisms of Action

The pyrrole-2-carboxylate scaffold is a pharmacophore found in molecules with a remarkable range of biological activities.[2]

Antimycobacterial Agents: Targeting Tuberculosis

One of the most promising applications of pyrrole-2-carboxylate derivatives is in the treatment of tuberculosis (TB), including drug-resistant strains.[3]

A key target for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3).[3] MmpL3 is an essential transporter responsible for exporting mycolic acids (as trehalose monomycolate) across the plasma membrane, a critical step in the formation of the mycobacterial outer membrane. Pyrrole-2-carboxamide derivatives have been designed to bind within the proton-translocation channel of MmpL3, effectively blocking its transport function and leading to bacterial death.[3]

MmpL3_Inhibition cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter Proton Channel TMM Binding Site Blocked Transport Blocked MmpL3->Blocked TMM Trehalose Monomycolate (TMM) TMM->MmpL3:f1 Binds to MmpL3 Inhibitor Pyrrole-2-carboxamide Derivative Inhibitor->MmpL3:f0 Binds & Blocks Proton H+ Proton->MmpL3:f0 Powers Transport

Caption: Mechanism of MmpL3 Inhibition.

Systematic studies have revealed key structural features that govern the anti-TB activity of pyrrole-2-carboxamides.[3]

  • Pyrrole Core: The N-H of the pyrrole ring and the N-H of the amide linker are crucial hydrogen bond donors essential for potency.[3]

  • R1 Substituent (on Pyrrole Ring): Phenyl or pyridyl groups with electron-withdrawing substituents (e.g., -F, -Cl) at this position enhance activity and improve metabolic stability.[3]

  • R2 Substituent (on Amide): Bulky, lipophilic groups such as adamantyl or cyclohexyl fit well into the S4 binding pocket of MmpL3 and greatly improve anti-TB activity.[3]

Table 1: Summary of SAR Data for Pyrrole-2-Carboxamide MmpL3 Inhibitors

R1 Substituent (on Pyrrole) R2 Substituent (on Amide) Anti-TB Activity (MIC, μg/mL) Cytotoxicity (IC₅₀, μg/mL) Reference
Phenyl Adamantyl Potent >64 [3]
2,4-Difluorophenyl Adamantyl < 0.016 >64 [3]
4-Methoxyphenyl (electron-donating) Adamantyl Reduced Activity >64 [3]
4-Trifluoromethylphenyl Adamantyl Reduced Activity >64 [3]

| 4-Pyridyl | Adamantyl | Potent | >64 |[3] |

Enzyme Inhibition in Drug Discovery

Beyond antimycobacterial activity, these derivatives are potent inhibitors of various enzymes implicated in human disease.

  • p38α MAP Kinase Inhibitors: Pyrrole-2-carboxamides have been identified through virtual screening as inhibitors of p38α MAP kinase, a key target for treating inflammatory diseases.[7]

  • Proline Racemase (PRAC) Inhibitors: Pyrrole-2-carboxylic acid itself is a known specific inhibitor of proline racemase from the pathogen Trypanosoma cruzi, making it a validated target for treating Chagas' disease.[8]

  • Metallo-β-Lactamase (MBL) Inhibitors: Certain pyrrole derivatives can inhibit MBLs, enzymes that confer antibiotic resistance to bacteria.[9] Developing such inhibitors is a critical strategy to restore the efficacy of β-lactam antibiotics.

Case Study in Drug Development: Pyrrole-2-Carboxamides as Anti-TB Agents

The development of pyrrole-2-carboxamides as MmpL3 inhibitors serves as an excellent case study in modern structure-guided drug design.[3]

The process began with a pharmacophore model based on the crystal structure of MmpL3. This guided the design of a novel pyrrole-2-carboxamide scaffold to connect a "head" group (e.g., 2,4-dichlorophenyl) and a "tail" group (e.g., cyclohexyl).[3] An iterative process of synthesis and biological evaluation was then performed. SAR studies revealed that compounds with fluorophenyl moieties showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity.[3] Further optimization focused on metabolic stability, where it was found that electron-withdrawing groups on the pyrrole substituent were optimal.[3] This rigorous process led to the identification of lead compounds with excellent activity against drug-resistant TB, good microsomal stability, low hERG inhibition, and proven in vivo efficacy.[3]

DrugDevWorkflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_validation Validation Phase TID Target Identification (MmpL3) PM Pharmacophore Modeling TID->PM SGD Structure-Guided Design PM->SGD SYN Synthesis of Derivatives SGD->SYN SAR SAR Studies (Potency & Cytotoxicity) SYN->SAR ADMET Lead Optimization (Metabolic Stability, hERG) SAR->ADMET ADMET->SYN Iterative Redesign INVIVO In Vivo Efficacy Studies ADMET->INVIVO LEAD Lead Candidate INVIVO->LEAD

Caption: Drug Development Workflow for MmpL3 Inhibitors.

Conclusion and Future Perspectives

Pyrrole-2-carboxylate derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. Their straightforward synthesis and capacity for specific molecular interactions have enabled the development of potent modulators of diverse biological targets. The success in generating highly active anti-TB agents targeting MmpL3 highlights the power of structure-guided design applied to this privileged core. Future research will likely expand the therapeutic applications of this scaffold, exploring new derivatives against targets in oncology, virology, and neurodegenerative diseases, while continuing to refine their drug-like properties for clinical success.

References

The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of the Pyrrole Ring

The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, holds a position of distinction in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] This status is not arbitrary; it is earned through the unique combination of its electronic properties, synthetic versatility, and its presence in a vast number of natural products and clinically successful drugs.[3][4] From the essential heme cofactor in hemoglobin to the complex structures of anticancer agents, the pyrrole nucleus is a recurring motif that nature and scientists have exploited to modulate biological activity.[5][6] This guide provides a comprehensive technical overview of the pivotal role of pyrrole scaffolds in drug discovery, detailing their synthesis, diverse pharmacological activities, and the underlying principles that govern their therapeutic potential.

I. The Organic Chemist's Toolkit: Synthesizing the Pyrrole Core

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a variety of robust and versatile methods exist for the synthesis of substituted pyrroles, allowing for the systematic exploration of chemical space. Two of the most classical and enduring methods are the Paal-Knorr and Hantzsch syntheses.[7][8]

A. The Paal-Knorr Pyrrole Synthesis: A Condensation Approach

The Paal-Knorr synthesis is a cornerstone reaction for forming the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][3][9] Its operational simplicity and the ready availability of starting materials contribute to its widespread use.[3]

Reaction Mechanism:

The reaction proceeds through the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The ring-closing step is often the rate-determining step.[1][10]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis [1]

  • Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

  • Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. An initial power of 150 W for 10-15 seconds is typically used to reach the target temperature, followed by lower power to maintain it.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).

  • Purification: Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Diagram: Paal-Knorr Pyrrole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process 1,4-Dicarbonyl Compound 1,4-Dicarbonyl Compound Reaction Mixture Reaction Mixture 1,4-Dicarbonyl Compound->Reaction Mixture Primary Amine / Ammonia Primary Amine / Ammonia Primary Amine / Ammonia->Reaction Mixture Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid)->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Heating (Conventional or Microwave) Heating (Conventional or Microwave) Heating (Conventional or Microwave)->Reaction Mixture Work-up (Extraction) Work-up (Extraction) Reaction Mixture->Work-up (Extraction) Purification (Chromatography) Purification (Chromatography) Work-up (Extraction)->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization Substituted Pyrrole Substituted Pyrrole Characterization->Substituted Pyrrole

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

B. The Hantzsch Pyrrole Synthesis: A Multicomponent Reaction

The Hantzsch synthesis is a versatile multicomponent reaction that allows for the rapid assembly of complex pyrrole structures from simple starting materials in a single step.[8][11] It typically involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[8]

Reaction Mechanism:

The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring.[8][11]

Experimental Protocol: Classical Hantzsch Pyrrole Synthesis [11]

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and the α-haloketone (e.g., 2-bromo-1-phenylethan-1-one, 1.0 eq) in ethanol.

  • Amine Addition: To the stirred solution, add an excess of aqueous ammonia (5-10 eq).

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work-up: After completion, cool the mixture and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution and purify the crude product by silica gel column chromatography.

Diagram: Hantzsch Pyrrole Synthesis Mechanism

G β-Ketoester β-Ketoester Enamine Formation Enamine Formation β-Ketoester->Enamine Formation Amine Amine Amine->Enamine Formation α-Haloketone α-Haloketone Nucleophilic Attack Nucleophilic Attack α-Haloketone->Nucleophilic Attack Enamine Formation->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Substituted Pyrrole Substituted Pyrrole Dehydration->Substituted Pyrrole

Caption: Key steps in the Hantzsch synthesis of substituted pyrroles.

II. The Pharmacological Spectrum of Pyrrole Scaffolds

Pyrrole derivatives exhibit a remarkable breadth of biological activities, a testament to their ability to interact with a wide array of biological targets.[2][4] This versatility has led to their investigation and development in numerous therapeutic areas.

A. Anticancer Activity: A Multifaceted Approach

Pyrrole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[2][12]

1. Tubulin Polymerization Inhibition:

A prominent mechanism of action for several anticancer pyrrole derivatives is the inhibition of tubulin polymerization.[2][13] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[13] Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown potent activity by binding to the colchicine site of tubulin.[2][14]

Diagram: Mechanism of Tubulin Polymerization Inhibition by Pyrrole Derivatives

G Pyrrole Derivative Pyrrole Derivative Tubulin Dimers Tubulin Dimers Pyrrole Derivative->Tubulin Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (Inhibited) Cell Division (Blocked) Cell Division (Blocked) Microtubule->Cell Division (Blocked) Cell Cycle Arrest (M-Phase) Cell Cycle Arrest (M-Phase) Apoptosis Apoptosis Cell Cycle Arrest (M-Phase)->Apoptosis Cell Division (Blocked)->Cell Cycle Arrest (M-Phase)

Caption: Inhibition of microtubule formation by pyrrole-based agents.

2. Kinase Inhibition:

Many kinases involved in signal transduction are overactive in cancer cells, making them attractive targets for therapeutic intervention.[15] The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a key scaffold in many ATP-competitive kinase inhibitors.[16] Pyrrole indolin-2-one is another critical scaffold for kinase inhibitors, targeting receptors like VEGFRs and PDGFRs, thereby inhibiting angiogenesis.[15]

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

Compound ClassTargetExample CompoundActivity (IC50)Cancer Cell LineReference
Pyrrolo[2,3-d]pyrimidinesVEGFR-2Compound 13a11.9 nM-[17]
Pyrrolo[2,3-d]pyrimidinesVEGFR-2Compound 13b13.6 nM-[17]
3-Aroyl-1-arylpyrroles (ARAPs)Tubulin PolymerizationARAP 220.75 µM (CSA4)MCF-7[14][18]
Pyrrole-based CarboxamidesTubulin PolymerizationCA-61-9.390 kcal/mol (Binding Energy)-[13][19]
Pyrrole-based CarboxamidesTubulin PolymerizationCA-84-9.910 kcal/mol (Binding Energy)-[13][19]
Pyrrole-based ChalconesCytotoxicityCompound 327 µg/mLHepG2[20]
Pyrrole-based ChalconesCytotoxicityCompound 723 µg/mLHepG2[20]
B. Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have demonstrated significant potential in this area, with activity against a range of bacterial and fungal pathogens.[21][22]

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

Compound ClassTarget OrganismExample CompoundActivity (MIC)Reference
Pyrrole-2-carboxylate DerivativeMycobacterium tuberculosis H37RvENBHEDPC0.7 µg/mL[21]
Pyrrole Benzamide DerivativesStaphylococcus aureus-3.12 - 12.5 µg/mL[21]
Pyrrole-based ChalconesEnterococcus faecalisCompound 2100 µg/mL[20]
Pyrrole-based ChalconesCandida albicansCompound 350 µg/mL[20]
Fused PyrrolesStaphylococcus aureusCompound 2a30 µg/mL[23]
Fused PyrrolesBacillus subtilisCompound 3c31 µg/mL[23]
C. Anti-inflammatory Activity: Targeting Key Mediators

Pyrrole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[24] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[25][26] Some pyrrole-based compounds exhibit selective inhibition of COX-2, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.[25][26]

Table 3: Anti-inflammatory Activity of Selected Pyrrole Derivatives

Compound ClassTargetExample CompoundActivityModelReference
Pyrrole Carboxylic AcidsCOX-1/COX-2Compound 4hIC50 (COX-1) - HighIn vitro[25]
Pyrrole Carboxylic AcidsCOX-1/COX-2Compound 4kIC50 (COX-2) - HighIn vitro[25]
Fused PyrrolesInflammationCompound 3l36.61% inhibitionCarrageenan-induced paw edema[24]
PyrrolopyrimidinesInflammationCompound 5b73.54% inhibitionCarrageenan-induced paw edema[27]
PyrrolopyrimidinesInflammationCompound 5c79.42% inhibitionCarrageenan-induced paw edema[27]

III. Conclusion and Future Perspectives

The pyrrole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent ability to interact with a multitude of biological targets ensures its relevance across a wide range of diseases. Future research will likely focus on the development of more selective and potent pyrrole-based drugs through a deeper understanding of structure-activity relationships and the application of modern drug design techniques. The exploration of novel synthetic methodologies that allow for even greater control over the substitution patterns of the pyrrole ring will undoubtedly open new avenues for medicinal chemists to address unmet medical needs.

IV. References

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  • Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). MDPI. Retrieved from --INVALID-LINK--

  • A Comparative Guide to the Biological Activity of Pyrrole-Containing Compounds. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. Retrieved from --INVALID-LINK--

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). PubMed. Retrieved from --INVALID-LINK--

  • Hantzch synthesis of pyrrole. (n.d.). Química Orgánica. Retrieved from --INVALID-LINK--

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. Retrieved from --INVALID-LINK--

  • Novel pyrrole derivatives as tubulin polymerization inhibitor agent capable of inducing ferroptosis in glioblastoma and ovarian cancer cells lines. (2022). I.R.I.S. Retrieved from --INVALID-LINK--

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

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  • The Hantzsch pyrrole synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

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  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Publications. Retrieved from --INVALID-LINK--

  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • In vivo and in vitro anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). [PDF]. Retrieved from --INVALID-LINK--

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. Retrieved from --INVALID-LINK--

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. Retrieved from --INVALID-LINK--

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). [PDF] Retrieved from --INVALID-LINK--

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Discovery of pyrrolo[2,1-f][1][3][13]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. (2011). PubMed. Retrieved from --INVALID-LINK--

References

Safe Handling and Risk Mitigation for Ethyl 4-methyl-1H-pyrrole-2-carboxylate in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: A Chemist's Perspective on a Versatile Building Block

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its utility in the construction of porphyrins, pharmaceuticals, and functional materials makes it a common reagent in both academic and industrial laboratories.[1] However, its chemical reactivity and physical properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with the causal reasoning behind specific handling protocols. By understanding the "why," we can cultivate a proactive safety culture that anticipates and mitigates risk, rather than merely reacting to it.

This document will detail the toxicological profile, outline comprehensive risk-management strategies, and provide actionable, step-by-step protocols for routine handling and emergency situations.

Compound Profile

A clear understanding of the compound's fundamental properties is the foundation of a thorough safety assessment.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 40611-85-6[2][3]
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
Appearance Solid (form may vary)
Synonyms Ethyl 4-methyl-2-pyrrolecarboxylate, 4-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester[2]

Hazard Identification and Risk Assessment

The primary risks associated with this compound stem from its irritant properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a significant irritant to the skin, eyes, and respiratory tract.[2][4]

GHS Classification
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

The causality for these classifications is rooted in the chemical nature of substituted pyrroles. These compounds can interact with biological membranes and proteins, leading to localized inflammatory responses. When handled as a powder or fine crystalline solid, the compound can easily become airborne, creating an inhalation hazard that directly exposes the sensitive mucous membranes of the respiratory system.

GHS_Hazards cluster_main GHS Hazard Profile for this compound chemical {this compound | CAS: 40611-85-6} H315 H315 Causes skin irritation Skin Irritation Cat. 2 chemical->H315 Dermal Contact H319 H319 Causes serious eye irritation Eye Irritation Cat. 2A chemical->H319 Ocular Contact H335 H335 May cause respiratory irritation STOT SE Cat. 3 chemical->H335 Inhalation

Caption: GHS Hazard classifications and routes of exposure.

Proactive Risk Mitigation: Engineering Controls and PPE

A multi-layered approach to safety, prioritizing the elimination and control of hazards at their source, is essential.

Engineering Controls: The First Line of Defense

Reliance on Personal Protective Equipment (PPE) alone is an insufficient safety strategy. Engineering controls are designed to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow contains airborne particulates and vapors, preventing them from entering the user's breathing zone, thereby directly mitigating the H335 respiratory irritation risk.

  • Ventilation: The laboratory should be maintained under negative pressure with a high rate of air exchange to ensure any fugitive emissions are rapidly diluted and exhausted.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific risks.[5]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when handling larger quantities or when there is a significant risk of splashing, chemical splash goggles are mandated.[6] This directly addresses the H319 risk of serious eye irritation.[2]

  • Skin Protection:

    • Gloves: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of as hazardous waste.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, must be worn to protect skin and personal clothing from contamination.

  • Respiratory Protection: Under standard operating conditions within a fume hood, a respirator is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with an appropriate particulate/organic vapor cartridge would be necessary.[5]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated SOPs is critical for ensuring reproducible safety and experimental outcomes.

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the analytical balance is placed inside the hood or that the compound is weighed in a tared, sealed container.

  • Don PPE: Before handling the primary container, don all required PPE as specified in Section 3.2.

  • Dispensing: Use a spatula or powder funnel to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Cleaning: After transfer, gently tap the spatula on the receiving vessel to dislodge any adhering powder. Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • Sealing: Securely close the primary container immediately after use to prevent the release of dust.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.

Storage and Waste Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents. The storage location should be a locked cabinet or an area accessible only to authorized personnel, as stipulated by the P405 precautionary statement.[2]

  • Waste Disposal: All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Spill Response Workflow

A systematic response to a spill is crucial to prevent further exposure and contamination.

Spill_Response start Spill Detected alert Alert Personnel & Evacuate Immediate Area start->alert Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe Step 2 contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain Step 3 collect Carefully Collect Contaminated Material into a Labeled Hazardous Waste Container contain->collect Step 4 decontaminate Decontaminate Spill Area with Soap and Water or Appropriate Solvent collect->decontaminate Step 5 dispose Dispose of all Waste According to Institutional Protocols decontaminate->dispose Step 6 end Procedure Complete dispose->end

Caption: Step-by-step workflow for responding to a chemical spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce hazardous fumes, including carbon oxides and nitrogen oxides (NOx).[7]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.

Conclusion: Integrating Safety into Scientific Excellence

The responsible use of this compound is not a barrier to scientific progress but rather a prerequisite for it. By understanding the compound's inherent hazards and implementing the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can confidently and safely leverage its synthetic utility. A culture of safety is built on the principles of awareness, preparedness, and a commitment to protecting oneself and one's colleagues.

References

Methodological & Application

Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of ethyl 4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical protocols.

Introduction

Substituted pyrroles are privileged scaffolds in a multitude of biologically active compounds and functional materials. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its preparation is a foundational step in many research endeavors, demanding a reliable and well-understood synthetic protocol. This guide will focus on a robust and widely applicable method for its synthesis, the Knorr pyrrole synthesis, and will also touch upon alternative approaches.

Core Synthetic Strategy: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic and highly effective method for the construction of substituted pyrroles.[1][2] The reaction involves the condensation of an α-amino ketone with a β-ketoester.[1] A key feature of this synthesis is that the α-amino ketone is typically generated in situ from a more stable precursor to avoid self-condensation.[2]

Mechanistic Rationale

The mechanism of the Knorr pyrrole synthesis proceeds through several key steps:

  • Formation of the α-amino ketone: In this protocol, ethyl acetoacetate is first converted to an α-oximino derivative by reaction with sodium nitrite in acetic acid. This oxime is then reduced, typically with zinc dust, to generate the unstable α-aminoacetoacetate in situ.

  • Condensation: The newly formed α-aminoacetoacetate condenses with a second equivalent of a β-dicarbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic pyrrole ring.

The choice of zinc and acetic acid as the reducing agent for the oxime is crucial. Zinc is an effective reducing agent in acidic media, and the acetic acid serves as both the solvent and a proton source for the reaction.

Reaction Workflow: Knorr Pyrrole Synthesis

Knorr_Synthesis A Ethyl Acetoacetate + NaNO2/CH3COOH B Ethyl 2-oximinoacetoacetate A->B Nitrosation C Reduction (Zn/CH3COOH) B->C D Ethyl 2-aminoacetoacetate (in situ) C->D E Condensation with β-dicarbonyl D->E F Intermediate E->F G Cyclization & Dehydration F->G H This compound G->H

Caption: Workflow of the Knorr Pyrrole Synthesis.

Alternative Synthetic Approaches

While the Knorr synthesis is a primary method, other strategies exist for the synthesis of substituted pyrroles:

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[3]

  • Paal-Knorr Pyrrole Synthesis: This is a straightforward condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia, often under acidic conditions.[4][5]

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final pyrrole ring.

Detailed Experimental Protocol: Knorr Synthesis of this compound

This protocol is adapted from established procedures and is designed to be a reliable method for the laboratory-scale synthesis of the target compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Ethyl acetoacetateC₆H₁₀O₃130.14Specify amountReagent grade
Sodium NitriteNaNO₂69.00Stoichiometric amountReagent grade
Glacial Acetic AcidCH₃COOH60.05As solventAnhydrous
Zinc DustZn65.38ExcessActivated
Diethyl Ether(C₂H₅)₂O74.12For extractionAnhydrous
Saturated Sodium BicarbonateNaHCO₃84.01For washingAqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37For drying
CeliteFor filtration
Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution to 0-5 °C in an ice-water bath.

  • Nitrosation: Slowly add a solution of sodium nitrite in water via the dropping funnel, maintaining the temperature below 10 °C. The addition is exothermic. Stir the mixture at this temperature for 30 minutes after the addition is complete.

  • Reduction and Condensation: To the reaction mixture, add activated zinc dust portion-wise, ensuring the temperature does not exceed 40 °C. After the addition of zinc, continue stirring for 1-2 hours at room temperature.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove excess zinc and other solids. Wash the filter cake with a small amount of glacial acetic acid.

  • Extraction: Pour the filtrate into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₁NO₂[6]
Molar Mass153.18 g/mol [6]
AppearanceWhite to off-white solid
Melting PointTypically in the range of 41-44 °C
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.0 (br s, 1H, NH), 6.7 (d, J = 1.6 Hz, 1H, H-3), 6.6 (s, 1H, H-5), 4.3 (q, J = 7.1 Hz, 2H, OCH₂), 2.1 (s, 3H, CH₃), 1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~161.5, 122.5, 120.0, 115.5, 109.0, 60.0, 14.5, 13.0.

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), 2980 (C-H stretch), 1680 (C=O stretch, ester), 1550, 1450.

  • Mass Spectrometry (EI): m/z (%) 153 (M⁺), 108, 80.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The nitrosation step is exothermic and requires careful temperature control to avoid runaway reactions.

  • Handle glacial acetic acid and diethyl ether with care, as they are corrosive and flammable, respectively.

Conclusion

The Knorr pyrrole synthesis provides a reliable and versatile route to this compound. By carefully controlling the reaction conditions, particularly during the nitrosation and reduction steps, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this guide should enable researchers to successfully synthesize and validate this important chemical intermediate for their specific applications.

References

Application Notes & Protocols for the Large-Scale Synthesis of Pyrrole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrrole-2-Carboxylic Acid Scaffold

The pyrrole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science. Its derivatives are integral to a vast array of natural products, including heme, chlorophyll, and vitamin B12, which underscores their fundamental role in biological systems.[1][2] In the pharmaceutical industry, the pyrrole-2-carboxylic acid framework is a privileged scaffold found in numerous clinically significant drugs, such as the anti-inflammatory agent tolmetin and the blockbuster antihypercholesterolemic drug, atorvastatin.[1] The synthetic accessibility and versatile reactivity of this scaffold make it a critical building block for drug discovery and development professionals.

This guide provides an in-depth exploration of robust and scalable methodologies for synthesizing pyrrole-2-carboxylic acid derivatives. Moving beyond simple recitation of steps, we will dissect the underlying chemical principles, address the practical challenges of process scale-up, and offer field-proven protocols designed for safety, efficiency, and reproducibility.

Methodology 1: The Paal-Knorr Pyrrole Synthesis for Carboxylic Acid Derivatives

The Paal-Knorr synthesis is a classical and highly effective method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] Its simplicity and the availability of starting materials make it a favored route in industrial settings.[4]

Principle and Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on a protonated carbonyl group. A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring.[5] The reaction is typically catalyzed by Brønsted or Lewis acids, although harsh acidic conditions can sometimes degrade sensitive substrates, necessitating careful optimization for large-scale production.[3][6]

To produce pyrrole-2-carboxylic acid derivatives, the 1,4-dicarbonyl precursor must contain a latent or protected carboxyl group. A modern, sustainable approach utilizes 3-hydroxy-2-pyrones, which are bio-sourced masked 1,4-dicarbonyl compounds, reacting them with primary amines to form N-substituted pyrrole carboxylic acid derivatives directly.[7]

Diagram 1: Mechanism of the Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Mechanism start 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate start->hemiaminal Amine Attack (Rate-Determining) amine + R-NH2 dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrolidine hemiaminal->dihydroxypyrrolidine Intramolecular Cyclization pyrrole N-Substituted Pyrrole dihydroxypyrrolidine->pyrrole Dehydration (Aromatization) h2o - 2 H2O

Caption: Paal-Knorr reaction mechanism.

Large-Scale Protocol: Synthesis of N-Benzyl-5-methyl-pyrrole-2-carboxylic Acid

This protocol is adapted from sustainable methods utilizing accessible dicarbonyl precursors.

Materials & Reagents:

  • Ethyl 2,5-dioxohexanoate (1 equivalent)

  • Benzylamine (1.1 equivalents)

  • Acetic Acid (catalytic, ~0.1 equivalents)

  • Toluene (as solvent)

  • Sodium Bicarbonate Solution (5% aqueous)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Reactor with overhead stirrer, condenser, and temperature control

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with toluene and ethyl 2,5-dioxohexanoate. Begin agitation.

  • Reagent Addition: Add benzylamine and catalytic acetic acid to the reactor. The use of a weak acid like acetic acid accelerates the key cyclization step without promoting side reactions often seen with stronger acids.

  • Reaction: Heat the mixture to reflux (approx. 110-112 °C) and maintain for 4-6 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up & Quench: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separation funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acetic acid catalyst, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl N-benzyl-5-methyl-pyrrole-2-carboxylate.

  • Hydrolysis: To obtain the carboxylic acid, the crude ester is subjected to basic hydrolysis. Add a solution of sodium hydroxide (2.0 equivalents) in a mixture of methanol and water to the ester. Heat the mixture to 60-70 °C for 2-4 hours.

  • Acidification & Product Isolation: After hydrolysis is complete, cool the mixture and acidify with aqueous HCl to a pH of ~3-4. The pyrrole-2-carboxylic acid product will precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Scale-Up & Green Chemistry Considerations
  • Solvent Choice: While toluene is effective, greener solvent alternatives should be considered. Recent studies have demonstrated successful Paal-Knorr syntheses under solvent-free conditions or in benign solvents like water, significantly improving the environmental profile of the process.[7][8]

  • Catalyst: Catalyst-free approaches have been developed that work at room temperature for certain substrates, reducing energy consumption and eliminating the need for acid neutralization steps.[8]

  • Precursor Availability: The primary limitation of the Paal-Knorr synthesis can be the availability of the 1,4-dicarbonyl starting material.[7] Utilizing bio-renewable feedstocks to generate these precursors is a key area of development for sustainable large-scale production.[7]

Methodology 2: Hantzsch Pyrrole Synthesis & Flow Chemistry Adaptation

The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][10] This method is particularly well-suited for producing highly substituted pyrrole-2-carboxylate esters and has been successfully adapted to continuous flow manufacturing, a technology ideal for large-scale production due to its enhanced safety, efficiency, and control.[9][11]

Principle and Mechanistic Insight

The reaction begins with the condensation of the amine and the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization, followed by dehydration, yields the final substituted pyrrole.[9] The entire sequence can be performed in a single step, making it highly convergent.

Diagram 2: Mechanism of the Hantzsch Pyrrole Synthesis

Hantzsch_Mechanism start β-Ketoester + Amine enamine Enamine Intermediate start->enamine alkylation Alkylation with α-Haloketone enamine->alkylation cyclization Intramolecular Cyclization alkylation->cyclization dehydration Dehydration & Aromatization cyclization->dehydration product Substituted Pyrrole Ester dehydration->product

Caption: Key stages of the Hantzsch pyrrole synthesis.

Large-Scale Protocol: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

This protocol leverages the in-situ generation and use of HBr as a by-product to facilitate the hydrolysis of a tert-butyl ester, yielding the carboxylic acid in a single, uninterrupted flow process.[11]

Materials & Reagents:

  • Solution A: tert-Butyl acetoacetate (2.2 equivalents), primary amine (1.0 equivalent), and N,N-Diisopropylethylamine (DIPEA, 1.0 equivalent) in Dimethylformamide (DMF).

  • Solution B: α-Bromoketone (1.0 equivalent) in DMF.

  • Continuous flow microreactor system with two inlet pumps, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • System Setup: Prime the flow reactor system with the solvent (DMF). Set the reactor coil temperature to the optimized value (e.g., 180-200 °C) and the back-pressure regulator to maintain a single phase (e.g., 5-10 bar).[11]

  • Pumping & Mixing: Pump Solution A and Solution B at equal flow rates into a T-mixer, where they combine before entering the heated reactor coil. The reaction is initiated upon mixing at high temperature.

  • Hantzsch Reaction: The three components react within the heated coil to form the tert-butyl pyrrole-carboxylate. HBr is generated as a by-product.

  • In-Situ Hydrolysis: In a variant of this process, by omitting the DIPEA base, the HBr generated during the reaction can catalyze the cleavage of the acid-labile tert-butyl ester to the corresponding carboxylic acid within the same flow reactor.[11] This is a prime example of process intensification.

  • Collection & Isolation: The product stream exits the reactor, is cooled, and collected. The solvent can be removed under reduced pressure, and the product is isolated via standard purification techniques such as crystallization or chromatography.

Quantitative Data for Hantzsch Flow Synthesis
β-KetoesterAmineα-BromoketoneTemp (°C)Time (min)Yield (%)Reference
tert-Butyl acetoacetateBenzylamineα-Bromoacetophenone200895[11]
Ethyl acetoacetateBenzylamineα-Bromoacetophenone200893[11]
Methyl acetoacetateCyclohexylamine2-Bromocyclohexanone1801088[9]
Process Considerations for Scale-Up
  • Safety: Flow reactors offer significant safety advantages for large-scale synthesis by minimizing the volume of hazardous reaction mixture at any given time and providing superior heat transfer, preventing thermal runaways.[9]

  • Efficiency: Reaction times are drastically reduced from hours in batch reactors to minutes in flow systems, leading to much higher throughput.[11]

  • Purity: The precise control over reaction parameters in a flow system often results in cleaner reactions with fewer by-products, simplifying downstream purification.

General Workflow and Safety

Regardless of the chosen synthetic route, a general workflow for large-scale production involves careful planning of reagent stoichiometry, controlled reaction execution, and robust purification strategies.

Diagram 3: General Large-Scale Synthesis Workflow

Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification raw_materials Raw Material Sourcing & QC reactor_prep Reactor Preparation & Inerting raw_materials->reactor_prep reagent_charge Reagent Charging reactor_prep->reagent_charge reaction Controlled Reaction (Temp, Time, Agitation) reagent_charge->reaction monitoring In-Process Control (IPC) reaction->monitoring quench Quenching & Work-up reaction->quench monitoring->reaction Feedback purification Crystallization / Chromatography quench->purification drying Product Drying purification->drying final_product Final Product QC & Packaging drying->final_product

Caption: A generalized workflow for chemical synthesis.

Critical Safety Considerations
  • Toxicity: Pyrrole and many of its derivatives can be toxic if swallowed or inhaled and may cause serious eye damage.[12][13] All operations should be conducted in well-ventilated areas or closed systems.

  • Flammability: Pyrrole is a flammable liquid and vapor.[13][14] Large-scale operations must use explosion-proof equipment and take measures to prevent the buildup of static electricity. All ignition sources must be strictly controlled.[14]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, face shields, and flame-retardant overalls, is mandatory.[13][14]

  • Waste Disposal: The disposal of pyrrole-containing waste must adhere to strict environmental regulations to prevent contamination.[12]

Conclusion

The large-scale synthesis of pyrrole-2-carboxylic acid derivatives is a critical capability for the pharmaceutical and chemical industries. Both the classical Paal-Knorr synthesis and the modern Hantzsch synthesis offer viable and scalable routes. The Paal-Knorr reaction's appeal lies in its simplicity, especially when adapted with sustainable, bio-sourced starting materials. The Hantzsch synthesis, particularly when implemented in a continuous flow regime, provides unparalleled control, safety, and efficiency for producing highly substituted pyrroles. The choice of method will ultimately depend on the specific substitution pattern required, the availability of starting materials, and the scale of production. By understanding the underlying mechanisms and adhering to rigorous safety and processing protocols, researchers and development professionals can effectively and safely produce these valuable compounds on a large scale.

References

Application Note: A Guide to the Regioselective Functionalization of the Pyrrole Ring for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrole Scaffold in Medicinal Chemistry

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence is highlighted by its presence in blockbuster drugs such as atorvastatin (Lipitor), sunitinib (Sutent), and ketorolac (Toradol), which underscores the therapeutic significance of this five-membered nitrogen-containing heterocycle.[3][4] The biological activities of pyrrole derivatives are diverse, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][5]

The synthetic utility of pyrrole stems from its electron-rich, π-excessive nature, which makes it highly susceptible to chemical modification.[6] However, this high reactivity also presents a significant challenge: controlling the position of functionalization—or regioselectivity. For drug development professionals, achieving precise regiocontrol is paramount, as the specific substitution pattern on the pyrrole ring dictates the molecule's three-dimensional structure, its interaction with biological targets, and ultimately, its pharmacokinetic and pharmacodynamic profile.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and state-of-the-art protocols for achieving the regioselective functionalization of the pyrrole ring. We will move from the inherent reactivity of the scaffold to advanced catalytic systems, offering both the mechanistic rationale and field-proven methodologies required to navigate this critical aspect of medicinal chemistry.

Part I: Understanding the Inherent Reactivity of the Pyrrole Ring

A foundational understanding of the electronic landscape of the pyrrole ring is essential for predicting and controlling its reactivity.

Electrophilic Aromatic Substitution: The Intrinsic α-Position Preference

Pyrrole is significantly more reactive towards electrophiles than benzene.[6] This reactivity is not uniform across the ring. Electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4).[7][8]

The causality behind this preference lies in the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three stable resonance structures. In contrast, attack at the C3 position only permits delocalization across two carbon atoms, leading to a less stable intermediate with only two resonance contributors.[9][10][11] Consequently, the activation energy for α-attack is lower, making it the kinetically and thermodynamically favored pathway.[9][10]

G cluster_0 C2 (α) Attack: More Stable Intermediate (3 Resonance Structures) cluster_1 C3 (β) Attack: Less Stable Intermediate (2 Resonance Structures) C2_Start Pyrrole + E+ C2_Intermediate [Arenium Ion Intermediate] C2_Start->C2_Intermediate Attack at C2 C2_Product 2-Substituted Pyrrole C2_Intermediate->C2_Product -H+ C3_Start Pyrrole + E+ C3_Intermediate [Arenium Ion Intermediate] C3_Start->C3_Intermediate Attack at C3 C3_Product 3-Substituted Pyrrole C3_Intermediate->C3_Product -H+ G Start N-DMG Pyrrole Complex Chelation Complex Start->Complex + R-Li Lithiated 2-Lithiated Pyrrole Complex->Lithiated Deprotonation at C2 Product 2-E-Substituted Pyrrole Lithiated->Product + E+ G Reactants N-DG-Pyrrole + Ar-X OxAdd [Ar-M(II)-X] Reactants->OxAdd Oxidative Addition Catalyst [M(0)] Catalyst->OxAdd CMD [Metallacycle Intermediate] OxAdd->CMD C-H Activation (Concerted Metalation- Deprotonation) RedElim [M(0)] CMD->RedElim Reductive Elimination RedElim->Catalyst Catalyst Regeneration Product β-Aryl-Pyrrole RedElim->Product

References

Application Notes & Protocols: The Paal-Knorr Synthesis for Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Overview: The Enduring Relevance of the Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported independently by chemists Carl Paal and Ludwig Knorr in 1884, represents one of the most direct and versatile methods for constructing the pyrrole ring system.[1][2] This five-membered nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[3][4] The reaction's fundamental transformation—the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine—offers an elegant and powerful route to a vast array of substituted pyrroles.[5][6]

The significance of this synthesis is underscored by its application in the development of blockbuster drugs such as the cholesterol-lowering agent Atorvastatin.[7] Its continued prevalence in both academic and industrial laboratories is a testament to its operational simplicity, general reliability, and the accessibility of its starting materials.[3][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Paal-Knorr pyrrole synthesis. We will delve into its mechanistic underpinnings, explore modern methodological advancements that have overcome its classical limitations, and provide detailed, validated protocols for practical implementation.

The Reaction Mechanism: A Stepwise View of Pyrrole Formation

The Paal-Knorr synthesis is typically conducted under neutral or weakly acidic conditions.[5] While seemingly straightforward, a precise understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes. The mechanism was a subject of debate for nearly a century until detailed investigations, notably by V. Amarnath and colleagues in the 1990s, provided conclusive evidence for the currently accepted pathway.[1][5][8]

The reaction proceeds through three key stages:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Under acidic catalysis, a carbonyl oxygen is protonated, activating the carbonyl carbon toward attack. This reversible step yields a hemiaminal intermediate.[6][9]

  • Intramolecular Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step forms a five-membered cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative.[1][8] This cyclization is generally the rate-determining step of the overall reaction.[9][10]

  • Dehydration and Aromatization: The cyclic intermediate undergoes a two-step dehydration process, eliminating two molecules of water to form the stable aromatic pyrrole ring.[6][9]

Crucially, studies have shown that an alternative mechanism involving the initial formation of an enamine is less likely, as the stereochemical configuration of the starting diketone is preserved during the reaction, which would not be the case if a common enamine intermediate were formed.[5]

Caption: The accepted mechanism for the Paal-Knorr pyrrole synthesis.

Modern Advancements and Methodological Considerations

While fundamentally robust, the classical Paal-Knorr synthesis was often limited by the need for harsh conditions, such as prolonged heating in strong acid, which could degrade sensitive functional groups on the substrates.[4][6] Modern organic synthesis has introduced a variety of improvements to overcome these challenges, expanding the reaction's scope and aligning it with the principles of green chemistry.

  • Catalysis: The choice of catalyst is critical. While simple protic acids like acetic or hydrochloric acid are effective, they can be harsh.[3] Milder Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃) can promote the reaction under less aggressive conditions.[10][11] Furthermore, recyclable solid-supported acid catalysts, like silica-supported sulfuric acid or alumina, offer greener alternatives by simplifying purification and minimizing waste.[6][12]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized the Paal-Knorr synthesis.[3][10] Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the formation of degradation byproducts.[3]

  • Solvent Choice: The choice of solvent depends on the substrates' solubility and the reaction conditions.[10] While traditional protocols often used alcohols or acetic acid, modern variations have demonstrated the efficacy of using water as a green solvent or conducting the reaction under solvent-free conditions, particularly with solid catalysts.[6][13] Ionic liquids have also been explored as reusable reaction media.[10]

Experimental Protocols and Workflow

The following section provides detailed, step-by-step protocols for both a conventional and a microwave-assisted Paal-Knorr synthesis. These serve as validated starting points that can be adapted based on specific substrate requirements.

General Experimental Workflow

The execution of a Paal-Knorr synthesis follows a logical progression from reactant selection to final product characterization. The specific choice of methodology—be it conventional heating or microwave irradiation—will dictate the precise parameters, but the overall workflow remains consistent.

Workflow Start Select 1,4-Dicarbonyl and Primary Amine Setup Combine Reactants, Solvent, and Catalyst Start->Setup Reaction Reaction Conditions (Heating, Microwave, etc.) Setup->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitor->Workup Complete Purify Purify Crude Product (Crystallization, Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the Paal-Knorr synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a classic approach using reflux conditions, suitable for standard laboratory setups.

  • Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

  • Materials:

    • 2,5-Hexanedione (1.0 eq)

    • Aniline (1.0 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask, reflux condenser, heating mantle

  • Procedure:

    • To a 50 mL round-bottom flask, add 2,5-hexanedione (e.g., 1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol).

    • Add 20 mL of ethanol to dissolve the reactants.

    • Add 5-10 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.

    • Maintain the reflux for 1-2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 50 mL of cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole as crystalline solids.

    • Dry the product and determine the yield. Characterize by NMR and MS.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

This protocol leverages microwave energy for rapid and efficient synthesis, ideal for library generation and methods development.[3]

  • Objective: To achieve rapid synthesis of a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.[3]

  • Materials:

    • 1,4-Diketone (1.0 eq, e.g., 20.0 mg, 0.0374 mmol)

    • Primary Amine (3.0 eq)

    • Ethanol (400 µL)

    • Glacial Acetic Acid (40 µL)

    • Microwave vial (2-5 mL capacity), microwave reactor

  • Procedure:

    • In a 2-5 mL microwave vial, dissolve the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

    • Add the primary amine (3 equivalents) followed by glacial acetic acid (40 µL).

    • Seal the vial securely with a cap.

    • Place the vial inside the microwave reactor cavity.

    • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for 5-20 minutes. The instrument will apply an initial high power to reach the target temperature, then maintain it.[3]

    • After the irradiation period, allow the vial to cool to room temperature (automated in most reactors).

    • Transfer the reaction mixture to a larger flask and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the crude material by column chromatography on silica gel to yield the desired pyrrole.

Comparative Data for Method Optimization

The efficiency of the Paal-Knorr synthesis is highly dependent on the chosen conditions. The following table summarizes results from various literature reports, providing a comparative dataset to guide experimental design.

1,4-Dicarbonyl CompoundAmineCatalyst/ConditionsSolventTimeYield (%)Reference
2,5-HexanedioneAnilineAcetic Acid, RefluxEthanol1 h~90%[3] (Implied)
2,5-HexanedioneBenzylamineSc(OTf)₃ (1 mol%)None5 min98%[8]
2,5-HexanedioneAnilineBi(NO₃)₃·5H₂ONone, 75°C1.5 h92%[11]
2,5-Hexanedione4-ChloroanilineSaccharin (10 mol%), 80°CNone30 min95%[6]
2,5-HexanedioneBenzylamineAlumina (CATAPAL 200), 60°CNone45 min97%[12]
Acetonylacetone2-AminopyridineIodine (10 mol%), RTNone2 h90%[6]
1-Phenyl-1,4-pentanedioneAmmonium AcetateAcetic Acid, MW, 150°CAcetic Acid10 min85%[3] (Implied)

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficiently reactive amine (e.g., highly electron-deficient anilines).- Deactivation of the catalyst.- Reaction temperature too low or time too short.- Use a more forcing condition (higher temperature, longer time, microwave).- Switch to a stronger Lewis acid catalyst (e.g., Sc(OTf)₃).- Ensure reactants are pure and dry.
Formation of Furan Byproduct - Reaction conditions are too acidic (pH < 3).[5]- Water is not effectively removed during dehydration.- Switch from a strong protic acid (HCl) to a weaker one (acetic acid) or a Lewis acid.- Use a dehydrating agent or Dean-Stark trap if applicable.
Incomplete Reaction - The reaction has not reached equilibrium or the rate is very slow.- Steric hindrance in one of the starting materials.- Increase reaction time and/or temperature.- Increase the concentration of the catalyst.- For sterically hindered substrates, microwave heating may be beneficial.
Product Degradation - Substrate or product is sensitive to the acidic conditions or high temperature.[4][6]- Use milder conditions: lower temperature, shorter reaction time.- Employ a milder catalyst (e.g., saccharin, alumina).[6][12]- Screen different solvents.

Conclusion: A Versatile Tool for Modern Chemistry

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the construction of substituted pyrroles.[4] Its fundamental simplicity, coupled with modern advancements in catalysis and reaction technology, has cemented its place in the synthetic chemist's toolbox.[6] From the large-scale industrial synthesis of pharmaceutical ingredients to the rapid generation of compound libraries for drug discovery, the Paal-Knorr reaction offers a reliable and adaptable pathway to this critical heterocyclic motif. The continued development of greener, more efficient protocols will ensure its utility for years to come.[4][14]

References

Application Notes and Protocols for the Alkylation of Pyrrole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Alkylated Pyrrole-2-Carboxylates

The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1] Derivatives of pyrrole-2-carboxylic acid, in particular, are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including anti-inflammatory drugs like Tolmetin and the cholesterol-lowering agent Atorvastatin.[1] The strategic alkylation of the pyrrole-2-carboxylate scaffold is a critical transformation that allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile, solubility, and metabolic stability.

This comprehensive guide provides a detailed exploration of the primary methodologies for the alkylation of pyrrole-2-carboxylate derivatives. We will delve into the mechanistic underpinnings of N-alkylation versus C-alkylation, offering field-proven insights and step-by-step protocols for key transformations. This document is designed to empower researchers to make informed decisions in their synthetic strategies and to confidently execute these vital reactions.

Understanding the Dichotomy: N-Alkylation vs. C-Alkylation

The pyrrole ring possesses two potential sites for alkylation: the nitrogen atom (N1) and the carbon atoms of the ring (C3, C4, C5). The ambident nucleophilic character of the pyrrolide anion, formed upon deprotonation of the N-H bond, is central to this reactivity. The regioselectivity of the alkylation is a delicate balance of several factors, including the nature of the counterion, the solvent, the electrophile, and the presence of directing groups.

  • N-Alkylation: Generally favored under conditions that promote a "free" pyrrolide anion, such as in polar aprotic solvents (e.g., DMF, DMSO) with counterions like sodium or potassium. The lone pair on the nitrogen is readily available for nucleophilic attack.

  • C-Alkylation: Can be favored with more covalent metal-nitrogen bonds (e.g., with magnesium or lithium in less polar solvents), where the metal cation coordinates to the nitrogen, increasing the electron density at the ring carbons and directing the electrophile there. Furthermore, recent advances in transition-metal catalysis have enabled highly regioselective C-H alkylation, particularly at the C5 position.[2]

The electron-withdrawing nature of the carboxylate group at the C2 position deactivates the pyrrole ring towards electrophilic attack, yet it also enhances the acidity of the N-H proton, facilitating deprotonation and subsequent N-alkylation.

Methodologies for the Alkylation of Pyrrole-2-Carboxylate Derivatives

This section details four robust and widely employed methods for the alkylation of pyrrole-2-carboxylate esters. Each protocol is presented with a mechanistic overview and a step-by-step guide.

Classical N-Alkylation with a Strong Base

This is the most direct approach for N-alkylation, relying on the deprotonation of the pyrrole nitrogen with a strong base, followed by quenching with an alkylating agent. Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible nature of the deprotonation.

Mechanism Rationale: The reaction proceeds via an SN2 mechanism. The strong base, NaH, abstracts the acidic proton from the pyrrole nitrogen to form a sodium pyrrolide salt. This pyrrolide anion then acts as a potent nucleophile, attacking the electrophilic alkyl halide to form the N-alkylated product. The choice of a polar aprotic solvent like THF or DMF is crucial as it solvates the cation, leaving the anion more reactive.

Experimental Protocol: N-Benzylation of Ethyl Pyrrole-2-carboxylate

  • Materials:

    • Ethyl pyrrole-2-carboxylate

    • Sodium hydride (60% dispersion in mineral oil)

    • Benzyl bromide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a slurry.

    • Dissolve ethyl pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram: Workflow for Classical N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A NaH wash & slurry in THF C Deprotonation at 0°C to RT A->C B Dissolve Pyrrole-2-carboxylate in THF B->C D Addition of Alkyl Halide at 0°C C->D E Reaction at RT D->E F Quench with NH4Cl E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: General workflow for N-alkylation using a strong base.

N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases like NaH. This method is particularly advantageous for larger-scale syntheses.

Mechanism Rationale: In a biphasic system (e.g., an organic solvent and aqueous NaOH), the phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. The hydroxide deprotonates the pyrrole in the organic phase, and the resulting pyrrolide anion is paired with the bulky quaternary ammonium cation. This ion pair is soluble in the organic phase and readily reacts with the alkyl halide.

Experimental Protocol: N-Ethylation of Methyl Pyrrole-2-carboxylate

  • Materials:

    • Methyl pyrrole-2-carboxylate

    • Ethyl iodide

    • Sodium hydroxide (50% aqueous solution)

    • Tetrabutylammonium bromide (TBAB)

    • Toluene

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask, combine methyl pyrrole-2-carboxylate (1.0 equivalent), toluene, and a catalytic amount of TBAB (0.05-0.1 equivalents).

    • Add the 50% aqueous sodium hydroxide solution (5.0 equivalents).

    • Stir the biphasic mixture vigorously at room temperature.

    • Add ethyl iodide (1.5 equivalents) and continue to stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with water and dichloromethane.

    • Separate the organic layer, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

The Mitsunobu Reaction for N-Alkylation

Mechanism Rationale: The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol then adds to the phosphorane to form an alkoxyphosphonium salt. The pyrrole, acting as a nucleophile, attacks the alkoxyphosphonium salt, displacing the triphenylphosphine oxide and forming the N-alkylated product with inversion of configuration.[4]

Experimental Protocol: N-Alkylation of Ethyl Pyrrole-2-carboxylate with (R)-2-Butanol

  • Materials:

    • Ethyl pyrrole-2-carboxylate

    • (R)-2-Butanol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve ethyl pyrrole-2-carboxylate (1.0 equivalent), (R)-2-butanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product can be purified by column chromatography. Note that triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate are common byproducts that need to be separated.

Diagram: Mitsunobu Reaction Mechanism

G cluster_activation Activation cluster_substitution Nucleophilic Substitution cluster_products Products A PPh3 + DIAD B Phosphorane Intermediate A->B Forms C Alcohol + Phosphorane B->C Reacts with D Alkoxyphosphonium Salt C->D Forms F SN2 Attack D->F Attacks E Pyrrolide Anion E->F G N-Alkylated Pyrrole F->G H Triphenylphosphine Oxide F->H I Reduced DIAD F->I

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Palladium-Catalyzed C5-Alkylation

For instances where C-alkylation is desired, modern cross-coupling techniques offer remarkable regioselectivity. Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct alkylation of the pyrrole ring, often favoring the C5 position in electron-deficient pyrroles.[2]

Mechanism Rationale: The reaction is believed to proceed through a Catellani-type mechanism. A Pd(II) catalyst, in conjunction with a norbornene mediator, facilitates the C5-H activation of the pyrrole. The subsequent reaction with an alkyl halide leads to the formation of the C5-alkylated product. The presence of an electron-withdrawing group at C2, such as an ester, directs the alkylation to the C5 position.[2]

Experimental Protocol: C5-Methylation of Ethyl Pyrrole-2-carboxylate

  • Materials:

    • Ethyl 1H-pyrrole-2-carboxylate

    • Methyl iodide

    • Palladium(II) acetate (Pd(OAc)₂)

    • Norbornene

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMA)

  • Procedure:

    • To a sealable reaction tube, add ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent), Pd(OAc)₂ (0.1 equivalents), norbornene (2.0 equivalents), and K₂CO₃ (3.0 equivalents).

    • Evacuate and backfill the tube with nitrogen.

    • Add anhydrous DMA and methyl iodide (1.5 equivalents).

    • Seal the tube and heat the reaction mixture at 90-110 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The choice of alkylation method depends on the desired regioselectivity, the nature of the alkylating agent, and the scale of the reaction. The following table provides a comparative summary of the discussed methods for the alkylation of a generic pyrrole-2-carboxylate ester.

MethodTypical Base/ReagentsSolventTemp. (°C)RegioselectivityAdvantagesDisadvantages
Classical N-Alkylation NaH, KH, K₂CO₃THF, DMF0 to RTHigh for N-alkylationHigh yield, reliableRequires anhydrous conditions, strong bases can be hazardous
Phase-Transfer Catalysis NaOH/H₂O, K₂CO₃Toluene, CH₂Cl₂RT to 50High for N-alkylationMild conditions, scalable, no need for anhydrous solventsVigorous stirring required, catalyst may need removal
Mitsunobu Reaction PPh₃, DIAD/DEADTHF, Dioxane0 to RTExclusively N-alkylationUses alcohols, stereochemical inversionStoichiometric byproducts, purification can be challenging
Pd-Catalyzed C-H Alkylation Pd(OAc)₂, Norbornene, K₂CO₃DMA, Dioxane90-110High for C5-alkylationDirect C-H functionalization, high regioselectivityHigh temperatures, expensive catalyst, limited to certain substrates

Troubleshooting and Key Considerations

  • Regioselectivity Control: To favor N-alkylation, use conditions that promote a dissociated pyrrolide anion (e.g., NaH in DMF). For C-alkylation, consider Pd-catalyzed methods or explore conditions with less dissociating cations like Li⁺ in non-polar solvents, although this is less predictable for pyrrole-2-carboxylates.

  • Byproduct Removal in Mitsunobu Reactions: Triphenylphosphine oxide and the reduced azodicarboxylate can be challenging to remove. Precipitation from a non-polar solvent or specialized chromatography techniques may be necessary.

  • Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Safety: Sodium hydride is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere. Alkylating agents are often toxic and should be handled in a fume hood.

Conclusion

The alkylation of pyrrole-2-carboxylate derivatives is a versatile and essential transformation in modern organic synthesis. The choice of methodology, from classical deprotonation-alkylation to sophisticated transition-metal-catalyzed C-H functionalization, allows for precise control over the final molecular architecture. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can effectively leverage these reactions to advance their synthetic campaigns in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in Ethyl 4-Methyl-1H-Pyrrole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 4-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and ultimately improve your yields. This resource is built on established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental work.

Introduction to the Synthesis of this compound

This compound is a valuable substituted pyrrole, a class of heterocyclic compounds prevalent in pharmaceuticals and biologically active molecules. While several methods exist for pyrrole synthesis, the Barton-Zard reaction stands out as a robust and efficient pathway for preparing 2,4-disubstituted pyrroles like our target compound. This method involves the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions.[1][2] Its operational simplicity and tolerance for various functional groups make it a preferred choice in many synthetic applications.[3]

This guide will focus primarily on optimizing the Barton-Zard synthesis for this compound, addressing common challenges and providing actionable solutions to enhance your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions in Barton-Zard Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound via the Barton-Zard reaction.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Barton-Zard synthesis can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Probable Causes & Recommended Solutions:

Probable Cause Explanation Recommended Solution
Poor Quality of Starting Materials Impurities in your nitroalkene (1-nitropropene) or ethyl isocyanoacetate can inhibit the reaction or lead to unwanted side products. Ethyl isocyanoacetate is also susceptible to hydrolysis.Ensure your 1-nitropropene is freshly prepared or purified. Use high-purity, dry ethyl isocyanoacetate. It is advisable to distill it before use.
Ineffective Base The choice and strength of the base are critical for the initial deprotonation of the ethyl isocyanoacetate.[4] An inappropriate base may not be strong enough to initiate the reaction or may promote side reactions.For the reaction with nitroalkenes, a moderately strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective.[3] If DBU is not yielding good results, consider a stronger base like potassium tert-butoxide (t-BuOK), especially if you suspect your starting materials are not highly reactive.[4]
Suboptimal Reaction Temperature The reaction temperature influences the rate of each step in the mechanism. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of reactants or products.The Barton-Zard reaction is typically run at or slightly above room temperature.[3] Start with a temperature of 20-25°C and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, you can gently warm it to 30-40°C.
Presence of Moisture The isocyano group is sensitive to water, and its hydrolysis can significantly reduce the amount of reactant available for the cyclization.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Product Yield check_reagents Verify Purity and Dryness of Starting Materials start->check_reagents check_base Evaluate Base Strength and Type check_reagents->check_base Reagents are pure and dry optimize_temp Optimize Reaction Temperature check_base->optimize_temp Base is appropriate inert_atmosphere Ensure Anhydrous Conditions optimize_temp->inert_atmosphere Temperature is optimized improved_yield Improved Yield inert_atmosphere->improved_yield Reaction is under inert atmosphere

Caption: A systematic workflow for troubleshooting low yields.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture is showing multiple spots on TLC, and the yield of my desired product is compromised by impurities. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. Understanding the potential side reactions will help you adjust your protocol to favor the desired product.

Common Side Reactions and Mitigation Strategies:

Side Reaction Mechanism Mitigation Strategy
Polymerization of Nitroalkene Nitroalkenes can polymerize under basic conditions.Add the base slowly to the reaction mixture to maintain a low concentration at any given time. Ensure the reaction temperature does not exceed the optimal range.
Hydrolysis of Isocyanoacetate The isocyano group can react with any trace water to form a formamide, which will not participate in the pyrrole synthesis.As mentioned previously, use anhydrous solvents and an inert atmosphere.
Formation of Oxazoles In some cases, isocyanides can react with carbonyl compounds (if present as impurities or degradation products) to form oxazoles.Use pure starting materials and monitor the reaction closely to avoid prolonged reaction times that might lead to degradation.
Incomplete Elimination of the Nitro Group If the elimination of the nitro group is not complete, you may isolate a pyrroline intermediate.Ensure a sufficient amount of a strong enough base is used and allow adequate reaction time for the elimination and subsequent tautomerization to the aromatic pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Barton-Zard synthesis of this compound?

A1: The mechanism proceeds through five key steps:

  • Deprotonation: A base removes the acidic α-proton from ethyl isocyanoacetate to form a resonance-stabilized carbanion.[1]

  • Michael Addition: The carbanion acts as a nucleophile and attacks the β-carbon of 1-nitropropene in a Michael-type addition.[1]

  • 5-endo-dig Cyclization: The newly formed carbanion attacks the electrophilic carbon of the isocyano group in an intramolecular cyclization to form a five-membered ring.[1]

  • Elimination of the Nitro Group: The intermediate undergoes base-catalyzed elimination of the nitro group.[1]

  • Tautomerization: The resulting pyrroline tautomerizes to the more stable aromatic pyrrole, yielding the final product.[1]

barton_zard_mechanism cluster_reactants Reactants ethyl_isocyanoacetate Ethyl Isocyanoacetate deprotonation 1. Deprotonation (Base) ethyl_isocyanoacetate->deprotonation nitropropene 1-Nitropropene michael_addition 2. Michael Addition nitropropene->michael_addition deprotonation->michael_addition Isocyanoacetate Enolate cyclization 3. 5-endo-dig Cyclization michael_addition->cyclization Michael Adduct elimination 4. Elimination of Nitro Group cyclization->elimination Cyclized Intermediate tautomerization 5. Tautomerization elimination->tautomerization Pyrroline Intermediate product Ethyl 4-methyl-1H- pyrrole-2-carboxylate tautomerization->product

Caption: The five-step mechanism of the Barton-Zard synthesis.

Q2: Can you provide a general experimental protocol for this synthesis?

A2: The following is a representative protocol based on similar Barton-Zard reactions. It should be optimized for your specific laboratory conditions.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1-Nitropropene (1.0 eq)

    • Ethyl isocyanoacetate (1.0 - 1.1 eq)[3]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 - 2.0 eq)[3]

    • Anhydrous tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE)[5]

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a solution of 1-nitropropene and ethyl isocyanoacetate in anhydrous THF at room temperature under a nitrogen atmosphere, slowly add DBU over at least 30 minutes, maintaining the temperature at 20-25°C.[3]

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Q3: How do I purify the final product effectively?

A3: Purification is crucial for obtaining a high-purity product.

  • Work-up: The aqueous work-up with ammonium chloride is important to quench the reaction and remove the DBU.

  • Column Chromatography: This is the most common method for purifying pyrroles from a Barton-Zard reaction.[3] A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be adjusted based on the TLC analysis of your crude product.

  • Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity.

  • Vacuum Distillation: For liquid products, vacuum distillation can be an effective purification method.[3]

Q4: What are the key safety precautions for this reaction?

A4:

  • Nitroalkenes: These can be unstable and should be handled with care. It is best to use them fresh.

  • Isocyanides: These compounds are known for their strong, unpleasant odor and are toxic. Always handle ethyl isocyanoacetate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DBU: This is a strong, non-nucleophilic base and should be handled with care.

Concluding Remarks

The Barton-Zard synthesis is a powerful method for the preparation of this compound. By understanding the reaction mechanism, anticipating potential side reactions, and systematically troubleshooting any issues that arise, you can significantly improve your yields and obtain a high-purity product. This guide provides the foundational knowledge and practical advice to help you achieve success in your synthetic endeavors.

References

Technical Support Center: Purification of Crude Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude ethyl 4-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this key pyrrole intermediate. Our goal is to move beyond simple procedural lists and offer a self-validating system of protocols grounded in chemical principles.

Introduction: The Challenge of Pyrrole Purification

This compound is a valuable building block in medicinal chemistry. However, its purification can be non-trivial. Pyrroles, as a class of electron-rich aromatic heterocycles, can be prone to oxidation and polymerization, especially under acidic conditions or when exposed to air and light for extended periods. The crude product from a Knorr synthesis, a common route to this compound, may contain unreacted starting materials, isomers, and colored byproducts that require careful separation. This guide provides a systematic approach to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil or solid. Is this normal, and how can I remove the color?

A1: It is common for crude pyrroles to be discolored due to the formation of highly conjugated, colored byproducts or residual acidic catalysts from the synthesis. These impurities can often be removed by treatment with activated charcoal during recrystallization or by using column chromatography. For persistent color, reverse-phase chromatography can be an effective alternative. It is also crucial to minimize exposure of the compound to air and light during and after purification.

Q2: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?

A2: "Oiling out" typically occurs when the compound's melting point is lower than the solution temperature or when the solution is too concentrated. To troubleshoot this, try the following:

  • Slower Cooling: Allow the solution to cool gradually to room temperature before transferring it to an ice bath. Insulating the flask can help.

  • Use a More Dilute Solution: Add more of the hot solvent to prevent supersaturation upon cooling. You can then slowly evaporate the solvent to induce crystallization.

  • Change the Solvent System: A different solvent or a solvent/anti-solvent pair might be more suitable.

Q3: My compound is streaking on the silica gel TLC plate and column. What causes this and how can I fix it?

A3: Streaking, or tailing, is often due to the interaction of the polar N-H group of the pyrrole with the acidic silanol groups on the silica gel. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (Et₃N) or pyridine into your eluent system. This neutralizes the acidic sites on the silica.

  • Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing the basic modifier before packing the column.

  • Consider an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel when purifying basic compounds.

Troubleshooting Purification Issues

This section provides a more detailed breakdown of common problems and their solutions during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery from Column 1. Compound is too polar and sticking to the silica. 2. Compound degraded on the acidic silica gel.1. Increase the polarity of the eluent (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). 2. Use deactivated silica or neutral alumina as the stationary phase.
Poor Separation of Impurities 1. Inappropriate solvent system. 2. Column was overloaded with crude material.1. Optimize the eluent system using TLC with different solvent mixtures. 2. Use a higher ratio of silica to crude product (at least 30:1).
Product is still colored after purification 1. Co-elution of colored impurities. 2. Oxidation during purification.1. Re-purify using a shallower solvent gradient or switch to reverse-phase chromatography. 2. Work quickly and consider using an inert atmosphere (e.g., nitrogen or argon).
Crystals do not form upon cooling 1. Solution is not supersaturated (too much solvent). 2. Presence of impurities inhibiting crystallization.1. Slowly evaporate some of the solvent. 2. Try adding a seed crystal or scratching the inside of the flask with a glass rod.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solids, particularly for removing small amounts of impurities.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points are hexane/dichloromethane or hexane/ethyl acetate mixtures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the "good" solvent (e.g., dichloromethane or ethyl acetate) with gentle heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Inducing Crystallization: Slowly add the "bad" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold "bad" solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is ideal for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Column Column Chromatography Decision->Column Multiple Impurities Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General purification workflow decision tree.

Troubleshooting Column Chromatography

TroubleshootingColumn Start Column Chromatography Issue Streaking Streaking/Tailing? Start->Streaking PoorSep Poor Separation? Streaking->PoorSep No AddBase Add Basic Modifier (e.g., Et3N) Streaking->AddBase Yes NoProduct No Product Eluting? PoorSep->NoProduct No OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes IncreasePolarity Increase Eluent Polarity NoProduct->IncreasePolarity Yes ChangeStationary Use Neutral Alumina AddBase->ChangeStationary Still an issue CheckLoading Reduce Column Loading OptimizeSolvent->CheckLoading Still an issue

Caption: Troubleshooting common column chromatography issues.

Technical Support Center: Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic compounds. My goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. Here, we will address the common challenges and side product formations encountered in key pyrrole syntheses, transforming potential setbacks into successful outcomes.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can plague various pyrrole synthesis methodologies.

Question 1: My reaction mixture is turning dark, and I'm isolating a black, insoluble material. What's happening and how can I prevent it?

Answer: You are likely observing the polymerization of your pyrrole product. Pyrrole is an electron-rich aromatic compound that is highly susceptible to oxidation and acid-catalyzed polymerization, leading to the formation of intractable polypyrrole, often seen as a black or brown solid.[1][2][3]

Causality & Mechanism: The polymerization is typically initiated by an electrophile (like a proton, H+) or an oxidizing agent. The protonated pyrrole cation can act as an electrophile that attacks a neutral pyrrole molecule, initiating a chain reaction. This process is especially prevalent under the strongly acidic conditions used in some classical synthesis protocols.[3]

Troubleshooting & Mitigation Strategies:

  • Atmosphere Control: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can act as an oxidant, initiating polymerization.

  • Acid Control: If your synthesis is acid-catalyzed, use the mildest acid possible and only in catalytic amounts. Consider using weaker acids like acetic acid or Lewis acids like ZnCl₂ which are less prone to causing polymerization than strong mineral acids.[4]

  • Temperature Management: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate both the desired reaction and the unwanted polymerization.

  • Prompt Work-up & Purification: Once the reaction is complete, do not let it sit in the acidic reaction medium. Neutralize the acid promptly during work-up and purify the product as soon as possible. Pyrrole products can also degrade or polymerize upon standing, so proper storage (cool, dark, inert atmosphere) is crucial.

Question 2: My overall yield is consistently low, even though TLC analysis shows full consumption of the starting material. What are the general factors to consider?

Answer: Low isolated yields despite complete conversion are often due to a combination of side product formation, product degradation during work-up, or purification challenges.

Key Factors to Investigate:

  • Purity of Starting Materials: Always use freshly purified reagents. Impurities in solvents or starting materials can introduce unknown side reactions.[5] For example, aged aldehydes or ketones may contain acidic impurities that catalyze degradation.

  • Stoichiometry: Ensure the reactant ratios are precise. An excess of one reactant might lead to side products (e.g., double addition).

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can dramatically influence reaction pathways. For instance, protic solvents might favor a desired proton transfer step, while non-polar solvents could suppress it.

  • Work-up Procedure: Your target pyrrole might be sensitive to the pH or temperature during extraction and washing steps. Unoptimized work-up can lead to significant product loss. Consider a buffered aqueous wash instead of pure water or strong base/acid washes.

Part 2: Synthesis-Specific Troubleshooting Guides (Q&A Format)
A. The Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[4][6]

Question 3: In my Paal-Knorr synthesis, I'm observing a significant amount of a furan byproduct. What causes this and how can I minimize it?

Answer: The formation of a furan is the most common and competitive side reaction in the Paal-Knorr pyrrole synthesis.[5] It arises from the direct acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material, a reaction known as the Paal-Knorr furan synthesis.[6][7]

Mechanistic Insight: The Paal-Knorr synthesis operates on a knife's edge. The 1,4-dicarbonyl, once protonated, can be attacked by two different nucleophiles: the external amine (leading to the pyrrole) or the internal enol oxygen (leading to the furan). Your goal is to favor the amine pathway.

Paal_Knorr_Competition cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl 1,4-Dicarbonyl Compound Amine_Attack Attack by Primary Amine (R-NH2) Dicarbonyl->Amine_Attack Favored by high [Amine] Enol_Attack Intramolecular Attack by Enol Oxygen Dicarbonyl->Enol_Attack Favored by strong acid Pyrrole Desired Pyrrole Product Amine_Attack->Pyrrole Dehydration Furan Furan Side Product Enol_Attack->Furan Dehydration

Caption: Competing pathways in the Paal-Knorr synthesis.

Troubleshooting & Mitigation Strategies:

  • Control Acidity: Strongly acidic conditions favor furan formation.[5] Use a weak acid like acetic acid, which can serve as both the catalyst and solvent.[5] Alternatively, use milder Lewis acids or solid acid catalysts.[6]

  • Amine Concentration: Use a slight excess of the amine component to push the equilibrium towards the pyrrole pathway via Le Châtelier's principle.

  • Nucleophilicity of the Amine: Highly nucleophilic primary aliphatic amines will compete more effectively against the internal enol attack than less nucleophilic aromatic amines. When using anilines, you may need to more carefully optimize the acidity.

Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole with Furan Suppression

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (1 eq.).

  • Reagents: Add a solution of methylamine (1.2 - 1.5 eq., typically as a 40% solution in water) dissolved in glacial acetic acid (5-10 volumes). The acetic acid acts as a weakly acidic catalyst and solvent, disfavoring furan formation.[5]

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-110 °C) and monitor the reaction by TLC.

  • Work-up: After completion (typically 1-3 hours), cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water and basify with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrrole.

B. The Knorr Pyrrole Synthesis

The classical Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester or other compound with an active methylene group.[8]

Question 4: My Knorr synthesis is giving very low yields, and I suspect the α-amino ketone is decomposing. How can I address this?

Answer: This is the central challenge of the Knorr synthesis. α-amino ketones are notoriously unstable and readily undergo self-condensation to form side products like dihydropyrazines. The most effective solution is to generate the α-amino ketone in situ.

Mechanistic Insight: By generating the reactive α-amino ketone slowly in the presence of its reaction partner (the β-ketoester), its concentration remains low at any given moment, thus minimizing the rate of the bimolecular self-condensation side reaction. A standard method is the reduction of an α-oximino ketone in the presence of the second carbonyl component.[5]

Knorr_Strategy cluster_problem The Problem cluster_solution The In Situ Solution AminoKetone α-Amino Ketone (Unstable) SelfCond Self-Condensation AminoKetone->SelfCond Knorr Reaction with β-Ketoester AminoKetone->Knorr DHP Dihydropyrazine Side Product SelfCond->DHP Oximino α-Oximino Ketone (Stable Precursor) Reduction In Situ Reduction (e.g., Zn/Acetic Acid) Oximino->Reduction Reduction->AminoKetone Generates low conc. Pyrrole Desired Pyrrole Product Knorr->Pyrrole

Caption: Strategy to overcome α-amino ketone self-condensation.

Experimental Protocol: In Situ Generation for Knorr Synthesis

  • Step 1: Oximation: Dissolve the β-ketoester (e.g., ethyl acetoacetate, 2 eq.) in glacial acetic acid. Cool the solution in an ice bath. Slowly add a concentrated aqueous solution of sodium nitrite (1 eq.) dropwise, keeping the temperature below 10 °C. Stir for 1-2 hours to form the ethyl 2-oximinoacetoacetate.

  • Step 2: Reductive Condensation: In a separate, larger flask, add the second equivalent of ethyl acetoacetate and a slurry of zinc dust (2-3 eq.) in glacial acetic acid.[5]

  • Reaction: Slowly add the oximino solution from Step 1 to the zinc slurry. The reaction is exothermic; maintain the temperature between 60-80 °C using a water bath. The zinc reduces the oxime to the amine in situ, which is immediately trapped by the second ketoester.

  • Work-up: After the addition is complete and the reaction subsides, heat the mixture for an additional hour. Cool, decant the solution away from the excess zinc, and pour it into a large volume of cold water. The pyrrole product often precipitates and can be collected by filtration.

C. The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][9]

Question 5: My Hantzsch synthesis is producing a furan derivative as the major byproduct. What is this side reaction and how can I suppress it?

Answer: The furan byproduct arises from a competing Feist-Bénary furan synthesis.[5] This reaction involves the base-catalyzed condensation of the β-ketoester and the α-haloketone, which proceeds without the involvement of the amine. To favor the Hantzsch pathway, you must ensure the amine-derived enamine forms efficiently and reacts faster than the competing furan pathway.

Troubleshooting & Mitigation Strategies:

  • Amine Concentration: Use a sufficient concentration of ammonia or the primary amine. This increases the rate of enamine formation from the β-ketoester, making it the dominant nucleophile in the system.[5]

  • Stepwise Addition: A highly effective strategy is to pre-form the enamine. First, react the β-ketoester with the amine for a short period (e.g., 30 minutes at room temperature) before slowly adding the α-haloketone.[10] This ensures the haloketone is introduced into a medium rich in the desired enamine nucleophile, minimizing the Feist-Bénary pathway.

  • Solvent Choice: Protic solvents can favor the desired C-alkylation of the enamine intermediate over competing N-alkylation, another potential side reaction.[10] Ethanol is a common and effective solvent.

Table 1: Troubleshooting Summary for Common Side Products

Synthesis MethodCommon Side ProductChemical CauseRecommended Solution(s)
Paal-Knorr FuranAcid-catalyzed cyclization of 1,4-dicarbonylUse weak acid (e.g., acetic acid); increase amine concentration.[5][6]
Knorr DihydropyrazineSelf-condensation of unstable α-amino ketoneGenerate α-amino ketone in situ via reduction of an α-oximino ketone.[5]
Hantzsch Furan (Feist-Bénary)Base-catalyzed reaction of β-ketoester and α-haloketonePre-form enamine intermediate; ensure sufficient amine concentration.[5][10]
General PolypyrroleAcid-catalyzed or oxidative polymerization of productUse inert atmosphere; minimize acid concentration and temperature; prompt work-up.[1][3]

References

Technical Support Center: Optimization of Reaction Conditions for Pyrrole Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrole acylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of acylating the pyrrole ring. Pyrrole's unique electronic structure makes it highly reactive yet prone to several side reactions, including N-acylation, polymerization, and lack of regioselectivity. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome these common challenges and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing pyrrole's reactivity in acylation reactions. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is N-acylation a common and often dominant side reaction in the acylation of unprotected pyrrole?

A1: The pyrrole nitrogen possesses a lone pair of electrons that, while contributing to the ring's aromaticity, also makes the nitrogen atom itself a potent nucleophile.[1] In many acylation reactions, particularly those under neutral or basic conditions, the electrophilic acylating agent is attacked by this nitrogen lone pair, leading to the thermodynamically stable N-acylpyrrole. The N-H proton's acidity (pKa ≈ 17.5) also facilitates this pathway, as it can be easily removed.[1]

Q2: What is the underlying principle of regioselectivity (C2 vs. C3 acylation) in pyrrole?

A2: For an unsubstituted pyrrole, electrophilic attack is electronically favored at the C2 (α) position. The reason lies in the stability of the cationic reaction intermediate (the Wheland intermediate). Attack at C2 allows the positive charge to be delocalized over three atoms, resulting in three possible resonance structures.[1][2] In contrast, attack at the C3 (β) position only allows for two resonance structures, forming a less stable intermediate.[1][2] Therefore, the reaction pathway via the more stabilized C2-intermediate is kinetically preferred.

Q3: My reaction mixture turned into a dark, insoluble tar. What causes this polymerization?

A3: Pyrrole is notoriously sensitive to acidic conditions.[3][4] Strong acids, including many traditional Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃), can protonate the pyrrole ring. This protonation disrupts the aromaticity and initiates a cationic polymerization cascade, where one protonated pyrrole molecule acts as an electrophile and attacks a neutral pyrrole molecule, leading to the formation of polypyrrole, often observed as an intractable black or brown solid.[5][6]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing direct causes and actionable solutions.

Problem 1: My primary product is the N-acylated pyrrole, with very low yields of the desired C-acylated product.

  • Possible Cause: High nucleophilicity of the unprotected pyrrole nitrogen. The nitrogen atom is outcompeting the carbon atoms of the ring for the electrophilic acylating agent.

  • Solution: Employ N-Protection. The most effective strategy is to "mask" the nitrogen's reactivity by installing a protecting group. This has two major benefits:

    • Reduces Nucleophilicity: Electron-withdrawing groups (e.g., sulfonyl groups like tosyl or benzenesulfonyl) significantly decrease the electron density on the nitrogen, making it far less reactive.[1]

    • Enables Regiocontrol: Bulky protecting groups (e.g., triisopropylsilyl, TIPS) can sterically hinder the C2 positions, forcing the acylating agent to attack the C3 position.[7][8]

Problem 2: I'm getting a mixture of C2 and C3-acylated isomers. How can I improve regioselectivity?

  • Possible Cause A: Inappropriate N-Protecting Group. If you are targeting C3-acylation, your N-protecting group may not be providing sufficient steric bulk to effectively block the C2 and C5 positions.

    • Solution: For C3-acylation, switch to a sterically demanding protecting group. The triisopropylsilyl (TIPS) group is a well-established and highly effective choice for directing acylation to the C3 position.[7][8]

  • Possible Cause B: Suboptimal Lewis Acid Choice. The identity and strength of the Lewis acid catalyst can profoundly influence the C2/C3 isomer ratio, especially with N-sulfonylated pyrroles.

    • Solution: Carefully screen Lewis acids. For N-benzenesulfonylpyrrole, stronger Lewis acids like AlCl₃ tend to favor the formation of the C3-isomer, whereas weaker Lewis acids like SnCl₄ or BF₃·OEt₂ typically yield the C2-isomer as the major product.[1][9][10] This allows for tunable regioselectivity based on catalyst choice.

Problem 3: My reaction is resulting in polymerization and a very low yield of the desired product.

  • Possible Cause: The reaction conditions are too harsh for the sensitive pyrrole ring. This is common when using strong Lewis acids like AlCl₃ with unprotected or acid-sensitive N-protected pyrroles.

  • Solution: Utilize Milder Acylation Methods.

    • Vilsmeier-Haack Reaction: For formylation (introduction of a -CHO group), the Vilsmeier-Haack reaction (using DMF and POCl₃) is an excellent, mild alternative to Friedel-Crafts conditions.[11][12][13] The active electrophile, the Vilsmeier reagent, is less reactive and better tolerated by the pyrrole ring.[12]

    • Alternative Acylating Agents: Consider using N-acylbenzotriazoles. These reagents are mild and highly effective for the C-acylation of pyrroles, often catalyzed by TiCl₄ under gentle conditions.[8][14] They are particularly useful when the corresponding acid chlorides are unstable.[8]

    • Organocatalysis: For certain substrates, nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can promote C-acylation without the need for any Lewis acid, completely avoiding the risk of acid-catalyzed polymerization.[15]

Problem 4: My reaction is sluggish or gives a low yield, even without significant side products.

  • Possible Cause A: Inactive Acylating Agent or Catalyst. The acylating agent may not be sufficiently electrophilic, or the catalyst may be deactivated, often by moisture in the reaction setup.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified reagents. Consider a more reactive acylating agent, such as an acyl chloride over a carboxylic acid.

  • Possible Cause B: Insufficient Reaction Temperature or Time. The reaction may simply be slow under the chosen conditions.

    • Solution: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). If the reaction is stalled, consider gently increasing the temperature. However, be cautious, as higher temperatures can also promote side reactions. A longer reaction time may be all that is required.

Data Presentation: Comparison of C-Acylation Methods

The following tables summarize quantitative data for key selective C-acylation methods, allowing for easy comparison of yields and regioselectivity.

Table 1: Influence of Lewis Acid on Regioselectivity of Acylation of N-Benzenesulfonylpyrrole

Lewis AcidEquivalents of Lewis AcidC3:C2 Isomer RatioTotal Yield (%)
AlCl₃>1.0>95:5 (C3 major)High
EtAlCl₂1.0~70:30Moderate-High
SnCl₄1.0<10:90 (C2 major)High
BF₃·OEt₂1.0<5:95 (C2 major)High

Data compiled from studies on Friedel-Crafts acylation of N-sulfonylated pyrroles.[1][9][10]

Table 2: C2-Acylation of Unprotected Pyrrole using N-Acylbenzotriazoles

Acylating Agent (RCOBt)R GroupProductYield (%)
1a 4-Tolyl2-(4-Toluoyl)pyrrole87
1b 4-Nitrophenyl2-(4-Nitrobenzoyl)pyrrole95
1c 2-Furyl2-(2-Furoyl)pyrrole92

Data from Katritzky et al. on the TiCl₄-mediated acylation of pyrrole.[8]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key decision-making processes and chemical principles discussed in this guide.

Acylation_Troubleshooting start Start: Acylation of Pyrrole q1 Dominant Product? start->q1 p_N_acyl N-Acylpyrrole q1->p_N_acyl p_C_acyl C-Acylpyrrole q1->p_C_acyl sol_N_protect Solution: Use N-Protecting Group (e.g., -SO2Ph, -TIPS) p_N_acyl->sol_N_protect q2 Regioselectivity Issue? p_C_acyl->q2 sol_N_protect->start Re-attempt p_mix C2/C3 Mixture q2->p_mix p_clean Single Isomer q2->p_clean sol_regio Solution: 1. Use bulky N-group (TIPS) for C3 2. Screen Lewis Acids (AlCl3 for C3, SnCl4 for C2) p_mix->sol_regio q3 Polymerization? p_clean->q3 sol_regio->start Re-attempt p_poly Yes (Black Tar) q3->p_poly p_no_poly No q3->p_no_poly sol_mild Solution: Use Milder Conditions: - Vilsmeier-Haack (formylation) - N-Acylbenzotriazoles + TiCl4 - Organocatalysis (DBN) p_poly->sol_mild end_ok Successful Acylation p_no_poly->end_ok sol_mild->start Re-attempt

Caption: Troubleshooting workflow for pyrrole acylation.

Regioselectivity cluster_C2 Attack at C2 (Favored) cluster_C3 Attack at C3 (Disfavored) C2_int H E + C2_res1 Resonance 1 C2_int->C2_res1 delocalizes to N C2_res2 Resonance 2 C2_int->C2_res2 delocalizes to C4 C2_res3 Resonance 3 C2_int->C2_res3 delocalizes to C5 more_stable more_stable C2_res3->more_stable More Stable (3 Resonance Forms) C3_int + H E C3_res1 Resonance 1 C3_int->C3_res1 delocalizes to N C3_res2 Resonance 2 C3_int->C3_res2 delocalizes to C5 less_stable less_stable C3_res2->less_stable Less Stable (2 Resonance Forms) pyrrole Pyrrole + E+ pyrrole->C2_int Path A pyrrole->C3_int Path B

Caption: Resonance stabilization of intermediates in pyrrole acylation.

Experimental Protocols

Protocol A: C3-Selective Acylation of N-p-Toluenesulfonylpyrrole

This protocol outlines a general procedure for the AlCl₃-mediated Friedel-Crafts acylation, which favors the C3-isomer.[1]

  • To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the desired acyl chloride (1.2 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.

Protocol B: Mild and Regioselective C2-Acylation of Unprotected Pyrrole

This protocol outlines a mild method for the 2-acylation of unprotected pyrrole using N-acylbenzotriazoles and TiCl₄.[1][8]

  • To a solution of the N-acylbenzotriazole (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add titanium(IV) chloride (TiCl₄, 1.0 M in DCM, 2.0 equiv) dropwise at room temperature.

  • Stir the mixture for 10-15 minutes.

  • Add a solution of pyrrole (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times typically range from 2 to 24 hours.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-acylpyrrole.

References

Pyrrole Compounds: A Technical Support Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-containing compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability and degradation of these versatile heterocyclic scaffolds. Pyrroles are foundational in medicinal chemistry and materials science, but their inherent reactivity can present significant challenges during experimentation and storage.[1][2][3][4][5] This resource will equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues, ensuring the integrity and success of your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems you may encounter in the laboratory, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My pyrrole-containing sample has turned dark brown/black upon storage or during a reaction. What is happening and how can I prevent it?

Answer:

The discoloration of your pyrrole compound is a classic sign of oxidative degradation and polymerization.[6][7][8] Pyrroles are electron-rich aromatic systems that are highly susceptible to oxidation, especially when exposed to air (oxygen), light, or trace acid catalysts.[7][9]

Causality:

The degradation process is often initiated by the oxidation of the pyrrole ring to form a radical cation.[10][11] This reactive intermediate can then attack a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of conjugated oligomers and polymers, known as "pyrrole black".[10][12] This process is often autocatalytic, as the acidic byproducts of the initial oxidation can further accelerate the degradation of remaining pyrrole molecules.[12]

dot

Caption: Oxidative degradation pathway of pyrrole compounds.

Preventative Measures & Solutions:

  • Inert Atmosphere: Always handle and store pyrrole compounds under an inert atmosphere, such as nitrogen or argon.[8][13] This is the most critical step in preventing oxidation. For reactions, ensure all solvents are thoroughly de-gassed prior to use.

  • Light Protection: Store pyrrole compounds in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze photo-oxidation.[8][14][15]

  • Temperature Control: Store pyrrole compounds at low temperatures (refrigeration at 2-8 °C or freezing) to slow down the rate of degradation.[8] For long-term storage, freezing at -20 °C or -80 °C is recommended.

  • Purification: If your starting material is already discolored, purify it by distillation or chromatography immediately before use.[7]

  • pH Control: Avoid acidic conditions unless required for a specific reaction. The protonation of the pyrrole ring can disrupt its aromaticity, making it more susceptible to polymerization.[7][16][17] If an acidic reagent is necessary, consider slow addition at low temperatures.

Experimental Protocol: Degassing a Solvent with Nitrogen

  • Assemble your reaction flask with a stir bar and seal it with a rubber septum.

  • Insert a long needle connected to a nitrogen line through the septum, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble nitrogen through the solvent for 15-30 minutes. The bubbling action will displace dissolved oxygen.

  • Remove the vent needle first, followed by the nitrogen inlet needle, to maintain a positive pressure of nitrogen in the flask.

Question 2: My reaction involving a pyrrole substrate is giving a low yield of the desired product and a significant amount of an insoluble, tar-like substance. What's going wrong?

Answer:

This is a common issue and is often a result of acid-catalyzed polymerization or over-reactivity of the pyrrole ring under the reaction conditions.[16][18] Many standard electrophilic substitution reactions that work well for other aromatic compounds can be too harsh for the electron-rich pyrrole ring, leading to polymerization as a major side reaction.[7]

Causality:

Strong acids or Lewis acids used to catalyze electrophilic additions can protonate the pyrrole ring, disrupting its aromaticity and making it highly reactive.[7][16] This protonated intermediate can then be attacked by another pyrrole molecule, initiating polymerization. Even reagents that generate strong acids in situ, such as some nitrating or sulfonating agents, can cause this issue.[16]

dot

Caption: Competing reaction pathways for pyrroles.

Troubleshooting Strategies:

  • Milder Reagents: Opt for milder and more controlled reagents for electrophilic substitutions. For example, for nitration, use nitric acid in acetic anhydride instead of a mixture of nitric and sulfuric acids.[16] For sulfonation, a pyridine-sulfur trioxide complex is a gentler alternative.[7]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.

  • Protecting Groups: The most robust solution is often to protect the pyrrole nitrogen.[19][20] An electron-withdrawing protecting group, such as a sulfonyl (e.g., tosyl) or carbamate (e.g., BOC) group, reduces the electron density of the pyrrole ring.[19][21] This deactivation makes the ring less prone to polymerization and allows for more controlled reactions.[19]

Data Presentation: Common N-Protecting Groups for Pyrroles

Protecting GroupAbbreviationKey FeaturesDeprotection Conditions
tert-ButoxycarbonylBOCStabilizes the ring; can be removed by thermolysis or acid.[21]Thermolysis; mild acid (e.g., TFA).[21]
BenzenesulfonylBesStrongly electron-withdrawing, allowing for a wider range of reactions.[19]Strong base (e.g., NaOH, Mg/MeOH).
2-(Trimethylsilyl)ethoxymethylSEMEasily attached and removed under mild conditions.[22]Fluoride source (e.g., TBAF) or Lewis acids.[22]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pyrrole and its simple derivatives?

A: To ensure long-term stability, pyrrole and its derivatives should be stored under an inert nitrogen atmosphere, protected from light, and kept in a refrigerator at 2-8°C.[8] For highly sensitive compounds or long-term storage, freezing at -20°C or below is recommended.[13] Always use containers with tight-fitting seals to prevent exposure to air and moisture.[23]

Q2: How does the pH of a solution affect the stability of a pyrrole compound?

A: Pyrrole compounds are generally most stable in neutral media.[24] They are highly unstable in acidic conditions, which can lead to rapid polymerization.[7][16][24] While more stable in alkaline conditions than in acidic ones, some pyrrole derivatives can still be susceptible to degradation in strong bases.[24] The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), and deprotonation with a strong base can form the pyrrolide anion, which may have different reactivity and stability profiles.[7][25]

Q3: Are there any specific classes of chemicals that should not be stored with pyrroles?

A: Yes. Due to their reactivity, pyrroles should be stored separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent vigorous and potentially hazardous reactions.[6][8] Always follow standard chemical compatibility storage guidelines.[26][27]

Q4: My pyrrole-containing drug candidate is showing photodegradation. What are the likely mechanisms?

A: Photodegradation of pyrroles can occur through two primary pathways: direct and indirect photolysis.[14][15]

  • Direct Photodegradation: The pyrrole molecule itself absorbs UV or visible light, leading to an excited state that can then undergo chemical reactions, such as ring-opening or rearrangement.[14][15]

  • Indirect Photodegradation: Other molecules in the formulation (photosensitizers) absorb light and transfer the energy to the pyrrole or generate reactive oxygen species (ROS) like singlet oxygen, which then attack the pyrrole ring.[14][15] The susceptibility to photodegradation is highly dependent on the substituents on the pyrrole ring.[14][15][24]

Q5: How can I monitor the degradation of my pyrrole compound over time?

A: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the best approach.[24] This allows you to quantify the parent compound and detect the appearance of degradation products. Spectroscopic methods like UV-Vis can also be useful for detecting the formation of colored polymeric species, while Infrared (IR) spectroscopy can show changes in functional groups.[24]

References

Pyrrole Polymerization Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for handling pyrrole, a foundational heterocycle in medicinal chemistry and materials science. Its electron-rich nature makes it highly reactive and poised for incredible functionalization, but this same property also makes it notoriously susceptible to unwanted polymerization. The formation of "pyrrole black"—an insoluble, intractable polymer—is a common frustration for many researchers.

This guide is designed to move beyond simple protocol recitation. It provides a deep dive into the why behind common experimental failures and offers robust, field-tested strategies to ensure your pyrrole reactions are clean, high-yielding, and reproducible. We will address specific troubleshooting scenarios and broader strategic questions to give you full control over your synthesis.

Troubleshooting Guide: Reacting to Real-Time Problems

This section addresses specific issues that can arise during an experiment. Each entry details the probable cause, immediate solutions, and long-term preventative measures.

Issue 1: My reaction mixture turned dark brown or black immediately after adding an acid catalyst (e.g., TFA, HCl, Lewis Acids).

Question: I was attempting a Friedel-Crafts acylation on 2,5-dimethylpyrrole. Upon adding AlCl₃, the solution instantly turned into a black, tar-like substance with significant heat evolution. What happened, and is my reaction salvageable?

Probable Cause: You have initiated rapid, uncontrolled acid-catalyzed polymerization. Pyrrole and its alkylated derivatives are extremely sensitive to strong acids. The pyrrole ring, being highly electron-rich, can be protonated, which creates a highly reactive electrophile. This cation is then attacked by another neutral pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble polypyrrolic materials. This process is often highly exothermic.

Immediate Action & Salvage: Unfortunately, once significant polymerization has occurred, the reaction is rarely salvageable. The target product is likely trapped within the polymer matrix or has been degraded by the exothermic conditions. The best course of action is to stop the reaction, neutralize it carefully (e.g., with a saturated NaHCO₃ solution under cooling), and discard it.

Preventative Measures & Protocol:

  • Protect the Pyrrole Nitrogen: The most effective strategy is to reduce the electron-donating ability of the ring by placing an electron-withdrawing group on the nitrogen. An N-tosyl (Ts) or N-Boc group can be used. The tosyl group is particularly robust for strongly acidic conditions like Friedel-Crafts reactions.

  • Use Milder Catalysts: If N-protection is not feasible, consider much milder Lewis acids. For acylation, catalysts like ZnCl₂, Bi(OTf)₃, or In(OTf)₃ can be effective without inducing rampant polymerization.

  • Strict Temperature Control: Always perform additions of acidic reagents at low temperatures (e.g., -78 °C to 0 °C) to control the rate of both the desired reaction and the competing polymerization.

G start Planning Electrophilic Substitution on Pyrrole acid_check Is a strong acid (Brønsted or Lewis) required? start->acid_check protect YES: Protect the Nitrogen Atom acid_check->protect Yes no_protect NO: Direct Substitution May Be Possible acid_check->no_protect No protect_choice Choose Protecting Group (e.g., Tosyl for strong acids, Boc for milder conditions) protect->protect_choice run_rxn_prot Run Reaction under Anhydrous Conditions & Low Temperature protect_choice->run_rxn_prot deprotect Deprotect to Yield Final Product run_rxn_prot->deprotect end Successful Substitution deprotect->end mild_cond Use Mild Reagents (e.g., Vilsmeier-Haack, NBS) & Strict Temp. Control (≤ 0°C) no_protect->mild_cond mild_cond->end

Caption: Decision workflow for electrophilic substitution on pyrrole.

Issue 2: My pyrrole-containing compound is decomposing during purification on a silica gel column.

Question: I successfully performed a Vilsmeier-Haack reaction on my N-unprotected pyrrole and the crude NMR looked clean. However, after flash chromatography on standard silica gel, my yield is very low and I see significant streaking and baseline material on the TLC plate. What is happening?

Probable Cause: Standard silica gel is acidic and can act as a solid-phase acid catalyst for the polymerization or degradation of sensitive pyrrole derivatives. The large surface area of the silica provides ample sites for protonation, initiating the same decomposition pathways seen with free acid in solution. Electron-rich pyrroles or those bearing electron-donating groups are particularly vulnerable.

Immediate Action & Solution:

  • Neutralize the Silica: Prepare a slurry of silica gel in a solvent like ethyl acetate or hexane, and add 1-2% triethylamine (Et₃N) by volume. Stir for 15-30 minutes, then evaporate the solvent. The resulting free-flowing powder is neutralized silica gel, which can be used for chromatography.

  • Alternative Stationary Phases: Consider using alumina (neutral or basic) or C18-functionalized silica (reverse-phase) for purification if your compound is compatible.

  • Measure the required amount of silica gel for your column and place it in a round-bottom flask.

  • Add a sufficient volume of a volatile solvent (e.g., ethyl acetate) to create a loose slurry.

  • Add triethylamine to the slurry, targeting 1.5% of the silica gel's weight (e.g., 1.5 mL Et₃N for 100 g silica).

  • Seal the flask and stir or swirl the slurry for 20 minutes at room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Pack your column as usual with this neutralized silica.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about handling pyrrole chemistry.

1. Why is pyrrole so inherently prone to polymerization?

The susceptibility of pyrrole to polymerization stems from its unique electronic structure. It is an aromatic, 6π-electron system, but unlike benzene, the lone pair on the nitrogen atom is integral to the aromatic sextet. This makes the carbon atoms, particularly the C2 and C5 positions, exceptionally electron-rich and nucleophilic.

Under acidic conditions, the ring is easily protonated, breaking the aromaticity and forming a stabilized cationic intermediate. This cation is a potent electrophile that is readily attacked by a neutral, electron-rich pyrrole molecule. This process repeats, forming oligomers and eventually the insoluble polymer known as "pyrrole black."

G cluster_initiation Initiation Step cluster_propagation Propagation Pyrrole Pyrrole (Nucleophile) Protonated_Pyrrole Protonated Pyrrole (Electrophile) Pyrrole->Protonated_Pyrrole Nucleophilic Attack H_plus H+ H_plus->Protonated_Pyrrole Protonation (Fast) Dimer_Cation Dimer Cation Polymer Trimer, Tetramer... Polypyrrole ('Pyrrole Black') Dimer_Cation->Polymer Chain Propagation (Repeats)

Caption: Simplified mechanism of acid-catalyzed pyrrole polymerization.

2. How do I choose the right N-protecting group?

Choosing the correct protecting group is critical and depends entirely on the downstream reaction conditions. The goal is to replace the N-H proton with a group that reduces the ring's nucleophilicity and can be removed cleanly later.

Protecting GroupChemical StructureStability (Tolerates)Cleavage ConditionsPrimary Use Case
Tosyl (Ts) -SO₂C₆H₄CH₃Strong acids (AlCl₃), organometallics, mild oxidants.Strong reducing agents (Na/NH₃), strong base (NaOH, reflux), or harsh acid (HBr/AcOH).Demanding electrophilic substitutions (e.g., Friedel-Crafts).
tert-Butoxycarbonyl (Boc) -COOC(CH₃)₃Mild acids, most bases, hydrogenation, organometallics.Strong acids (TFA, HCl).General purpose; useful for reactions where the product needs to be deprotected under acidic conditions.
Benzyloxymethyl (BOM) -CH₂OCH₂C₆H₅Bases, mild acids, organometallics.Hydrogenolysis (H₂, Pd/C).Orthogonal to acid- and base-labile groups. Useful in multi-step synthesis.
2-(Trimethylsilyl)ethoxymethyl (SEM) -CH₂OCH₂CH₂Si(CH₃)₃Most standard reagents.Fluoride sources (TBAF) or strong acids.Offers very mild, specific cleavage conditions, avoiding harsh acid or base.

3. Beyond N-protection, what are other key strategies to prevent polymerization?

While N-protection is a primary strategy, a combination of other techniques is essential for success:

  • Inert Atmosphere: Pyrrole can undergo oxidative polymerization in the presence of air and light, especially with trace metal impurities. Always conduct reactions under an inert atmosphere of nitrogen or argon. Degas your solvents before use.

  • Low Temperature: As discussed, low temperatures (-78 °C to 0 °C) are crucial for controlling kinetics. They slow the rate of polymerization more significantly than many desired substitution reactions, tipping the selectivity in your favor.

  • Careful Reagent Choice: For reactions like halogenation, avoid using elemental halogens (e.g., Br₂), which can cause polymerization. Instead, use milder, more controlled sources like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Solvent Selection: Use anhydrous, non-protic solvents (e.g., THF, Diethyl Ether, Dichloromethane) to avoid any extraneous sources of protons that could initiate polymerization.

By integrating these principles—understanding the mechanism of polymerization, strategically protecting the pyrrole ring, and meticulously controlling reaction conditions—you can transform pyrrole from a challenging substrate into a versatile and powerful synthetic building block.

troubleshooting low yields in Knorr-type pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Knorr-Type Pyrrole Synthesis

Welcome to the technical support resource for the Knorr-type pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to construct substituted pyrrole scaffolds. Here, we address common challenges, particularly low reaction yields, through a series of practical troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower you in your experimental work.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Q1: My Knorr synthesis has resulted in a very low yield or no desired product at all. What are the most likely causes?

This is the most frequent challenge in Knorr-type syntheses. The root cause often lies in the stability and purity of the α-aminoketone starting material or the specific reaction conditions employed.

A1: Primary Areas for Investigation:

  • Stability of the α-Aminoketone: α-Aminoketones are notoriously unstable and highly prone to self-condensation, which is a primary pathway for yield loss.[1][2] They are almost always prepared in situ for this reason. If you are attempting to isolate the α-aminoketone or if its generation is inefficient, your overall yield will suffer dramatically.

    • Solution: Generate the α-aminoketone in situ immediately before its reaction with the β-dicarbonyl compound. The classical and most reliable method is the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[1] This ensures the reactive amine is consumed by the desired pathway as soon as it is formed.

  • Purity of Starting Materials:

    • β-Dicarbonyl Compound: Ensure your β-ketoester or diketone is pure. Impurities can interfere with the condensation and cyclization steps.

    • Zinc Dust: The zinc used for the reduction of the oxime must be active. Old or passivated zinc dust will result in incomplete reduction and, consequently, low yields. Consider activating the zinc dust with dilute HCl, followed by washing with water, ethanol, and ether, and drying under a vacuum.

  • Reaction Conditions:

    • Temperature Control: The initial nitrosation to form the oxime and the subsequent reduction are exothermic.[1] While some protocols note that temperature control during nitrosation may not be critical, runaway temperatures during the reduction/condensation can lead to side reactions and degradation.[1] It is best practice to use an ice bath to maintain control, especially during the initial addition of zinc dust.

    • Solvent: Glacial acetic acid is the standard solvent as it serves as both the solvent and a catalyst.[1] Ensure it is anhydrous, as excess water can interfere with the dehydration steps of the mechanism.

  • Stoichiometry: The classical Knorr synthesis uses two equivalents of the β-ketoester: one to form the oxime and one to act as the active methylene component.[1] The reduction of the oxime with zinc consumes two equivalents of zinc and four of acetic acid.[1] Incorrect stoichiometry will leave unreacted starting materials.

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are these byproducts and how can I minimize them?

A2: Common Side Reactions and Mitigation Strategies:

  • α-Aminoketone Self-Condensation: As mentioned, this is the most significant side reaction. If the α-aminoketone is generated faster than it can react with the β-dicarbonyl partner, it will dimerize to form dihydropyrazines, which can then oxidize to pyrazines.

    • Solution: The most effective strategy is the slow, portion-wise addition of the zinc dust or the oxime solution to the reaction mixture containing the second equivalent of the β-dicarbonyl compound.[1] This maintains a low instantaneous concentration of the free α-aminoketone, favoring the intermolecular Knorr condensation over self-condensation.

  • Formation of Isomeric Pyrroles (Fischer-Fink Type): In some cases, particularly with certain substitution patterns, an alternative condensation pathway can occur, leading to a different regioisomer of the pyrrole product. This is known as the Fischer-Fink variant.[3] This happens when the α-aminoketone contributes two atoms to the final ring instead of the usual three.[3]

    • Solution: This is often substrate-dependent. If you suspect isomeric products, careful characterization (e.g., via 2D NMR) is required. Modifying the substituents on your starting materials or exploring alternative synthetic routes may be necessary if the desired isomer cannot be favored.

  • Incomplete Reaction: The reaction may stall at an intermediate stage, such as the enamine, without proceeding to the final cyclization and dehydration.

    • Solution: Ensure sufficient acid catalyst (acetic acid) is present to promote the cyclization and subsequent dehydration steps. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) after the initial exothermic phase can help drive the reaction to completion. However, monitor for potential degradation at higher temperatures.

Frequently Asked Questions (FAQs)

What is the precise role of zinc and acetic acid in the classical Knorr synthesis?

Zinc dust acts as the reducing agent to convert the α-oximino group (-C=N-OH) into the α-amino group (-CH-NH2).[1] Acetic acid serves multiple crucial roles: it is the solvent, it protonates the oxime to facilitate reduction, and it acts as an acid catalyst for the subsequent condensation, cyclization, and dehydration steps in the pyrrole formation.[1][4]

Why is it better to use an α-oximino ketone instead of directly using an α-haloketone and an amine?

While other pyrrole syntheses, like the Hantzsch synthesis, use α-haloketones, the Knorr synthesis is defined by the condensation of an α-aminoketone with a β-dicarbonyl.[5] Generating the amine from an oxime in situ is a cornerstone of the classical Knorr method specifically to avoid the instability and rapid self-condensation of pre-formed α-aminoketones.[1][2]

Can I use other catalysts or conditions for the Knorr synthesis?

Yes, modern variations of the Knorr synthesis have been developed that employ different catalytic systems to improve yields, expand substrate scope, or achieve milder reaction conditions. These can include Lewis acids or transition metal catalysts like those based on Manganese (Mn) or Zirconium (Zr), which can facilitate the condensation and cyclization steps.[2][6][7][8][9]

Data Summary: Impact of Parameters on Yield

The following table summarizes key experimental parameters and their expected impact on the outcome of the Knorr pyrrole synthesis.

ParameterSub-Optimal ConditionRecommended ConditionRationale for RecommendationPotential Impact on Yield
α-Aminoketone Pre-formed and isolatedGenerated in situ from oximeMinimizes self-condensation of the highly reactive aminoketone.[1][2]High Impact
Temperature Uncontrolled (runaway)Cooled initially (ice bath), then gentle warming if neededPrevents degradation and side reactions from the exothermic reduction step.[1]High Impact
Reagent Addition All reagents mixed at onceSlow, portion-wise addition of zinc/oximeKeeps the concentration of the unstable aminoketone low.[1]High Impact
Zinc Quality Old, passivated dustFresh or acid-activated dustEnsures efficient and complete reduction of the oxime to the amine.Medium to High Impact
Solvent Wet acetic acidGlacial (anhydrous) acetic acidWater can hinder the final dehydration step required for aromatization.Medium Impact

Visualizing the Process

Knorr Pyrrole Synthesis Mechanism

The reaction proceeds through several key stages: formation of an imine, tautomerization to an enamine, intramolecular cyclization, and finally, dehydration to form the aromatic pyrrole ring.[1][2]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminoketone α-Aminoketone imine Imine Formation aminoketone->imine Condensation (-H₂O) dicarbonyl β-Dicarbonyl dicarbonyl->imine enamine Enamine Tautomerization imine->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized->pyrrole Dehydration (-H₂O) Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_byproducts Byproduct Analysis start Low Yield Observed check_reagents Step 1: Verify Reagents start->check_reagents aminoketone_gen Was α-aminoketone generated in situ? check_reagents->aminoketone_gen check_conditions Step 2: Review Conditions temp_control Was temperature controlled? check_conditions->temp_control check_byproducts Step 3: Analyze Byproducts tlc_analysis Analyze TLC/LC-MS check_byproducts->tlc_analysis solution Implement Solutions & Re-run zinc_activity Is Zinc dust active? aminoketone_gen->zinc_activity reagent_purity Are starting materials pure? zinc_activity->reagent_purity reagent_purity->check_conditions slow_addition Was addition slow/portion-wise? temp_control->slow_addition solvent_dry Was solvent anhydrous? slow_addition->solvent_dry solvent_dry->check_byproducts identify_spots Identify major side products (e.g., pyrazines, isomers) tlc_analysis->identify_spots identify_spots->solution

References

Technical Support Center: Managing Exothermic Reactions in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing exothermic reactions in pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic compounds. The synthesis of pyrroles, while foundational, often involves highly exothermic steps that can pose significant safety risks and impact reaction yield and purity if not properly controlled. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs): Core Principles of Thermal Management

This section addresses fundamental questions about identifying and controlling exothermic reactions during pyrrole synthesis.

Q1: What is a thermal runaway, and why is it a critical concern in pyrrole synthesis?

A1: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat. This positive feedback loop can lead to a rapid, exponential increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[1]

In pyrrole synthesis, several classic methods like the Knorr synthesis involve steps with significant heat evolution.[2] Failure to dissipate this heat faster than it is generated can initiate a thermal runaway. Understanding the thermal profile of your chosen synthetic route is paramount for safety and reproducibility.

Q2: How can I predict if my specific pyrrole synthesis will be significantly exothermic?

A2: Predicting exothermicity involves several layers of analysis:

  • Literature Review: Many established methods, like the Knorr synthesis, are well-documented as being exothermic.[2] Always conduct a thorough literature search for your specific reaction or analogous transformations.

  • Reaction Type Analysis: Certain reaction types are inherently energetic. These include:

    • Reductions: The use of reducing agents like zinc dust (as in the Knorr synthesis) is often highly exothermic.[2]

    • Condensations: Acid- or base-catalyzed condensation steps, central to methods like the Paal-Knorr and Hantzsch syntheses, can release significant heat, especially at high concentrations.[3][4]

    • Nitrations: While less common for the pyrrole core itself, which is sensitive to strong acids, nitrating reagents used on precursors are extremely energetic.[5]

  • Thermal Hazard Assessment: For novel or scaled-up syntheses, experimental analysis is crucial. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide quantitative data on the heat of reaction, onset temperature of the exotherm, and the maximum temperature of the synthesis reaction (MTSR).

Q3: What are the primary strategies for controlling reaction temperature?

A3: The fundamental principle is to ensure the rate of heat removal exceeds the rate of heat generation. The primary strategies are:

  • Rate of Addition (Semi-Batch Operation): This is the most common and effective laboratory technique. Instead of mixing all reagents at once (batch mode), one or more reactive components are added gradually to the reaction vessel. This allows the cooling system to continuously remove the heat generated from the small portion of reagent reacting at any given time. Modern Knorr synthesis protocols, for example, recommend the gradual addition of the oxime solution and zinc dust.[2]

  • Efficient Cooling: This involves using an appropriate cooling bath (ice/water, dry ice/acetone) or a cryostat/circulator to maintain a constant, low temperature. The efficiency of cooling depends on the vessel's surface area-to-volume ratio, the stirrer speed (improving heat transfer), and the temperature differential between the reaction and the coolant.

  • Dilution: Performing the reaction in a larger volume of an appropriate solvent increases the thermal mass of the system, meaning it can absorb more heat for a given temperature rise. The solvent also helps in transferring heat to the vessel walls. However, excessive dilution can slow the reaction rate undesirably.

  • Choice of Reagents/Catalysts: Modern variations of classic syntheses often use milder catalysts or conditions that reduce the overall rate of heat evolution.[6][7]

Below is a workflow diagram illustrating the decision-making process for managing a reaction's thermal profile.

Exotherm_Management_Workflow cluster_prep Phase 1: Pre-Synthesis Assessment cluster_execution Phase 2: Experimental Control cluster_scaleup Phase 3: Scale-Up Consideration Lit_Review Literature & Safety Review (Identify known hazards) Reaction_Analysis Analyze Reaction Type (e.g., Reduction, Condensation) Lit_Review->Reaction_Analysis Thermal_Screening Thermal Hazard Screening (DSC/RC1 for novel reactions) Reaction_Analysis->Thermal_Screening Control_Strategy Select Control Strategy Thermal_Screening->Control_Strategy Semi_Batch Semi-Batch Addition (Control reaction rate) Control_Strategy->Semi_Batch Primary Method Cooling Active Cooling (Maintain set temperature) Control_Strategy->Cooling Essential Dilution Dilution (Increase thermal mass) Control_Strategy->Dilution Secondary Monitoring Continuous Monitoring (Temperature, Pressure) Semi_Batch->Monitoring Cooling->Monitoring Dilution->Monitoring Scale_Up Scale-Up Feasibility Monitoring->Scale_Up Flow_Chem Consider Flow Chemistry (Superior heat transfer) Scale_Up->Flow_Chem Favorable Pilot_Plant Pilot Plant Trial (Engineer cooling solutions) Scale_Up->Pilot_Plant Required for Large Scale

Caption: Workflow for assessing and controlling reaction exotherms.

Troubleshooting Guides for Specific Pyrrole Syntheses

This section provides targeted advice for common, potentially exothermic pyrrole synthesis methods.

Knorr Pyrrole Synthesis

The Knorr synthesis involves the reaction of an α-amino-ketone with a compound having an electron-withdrawing group alpha to a carbonyl.[2] The in-situ generation of the α-amino-ketone via reduction of an oxime with zinc dust is the primary source of the exotherm.

Q4: My Knorr synthesis is boiling uncontrollably, even with an ice bath. What's happening and what should I do?

A4: This indicates that the rate of heat generation is far exceeding the rate of heat removal. The most likely cause is the rapid, uncontrolled reaction of accumulated zinc dust with the oxime precursor.[2] If all the zinc is added at once, the reaction can proceed with explosive violence.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease adding any more zinc or oxime solution.

  • Enhance Cooling: If possible and safe, switch to a more potent cooling bath (e.g., dry ice/acetone).

  • Add Cold Solvent: If the reaction solvent is known and compatible, adding pre-chilled solvent can help absorb heat.

Preventative Protocol: The key is strict control over the rate of the reduction.

StepActionRationale (The "Why")
1 Prepare two separate addition funnels: one for the oxime solution and one for the zinc dust as a slurry in acetic acid.Separating the reagents prevents them from mixing and reacting prematurely.
2 Cool the primary reaction flask containing ethyl acetoacetate in glacial acetic acid to 0-5 °C before starting the addition.Provides an initial thermal buffer and ensures the cooling system is active from the start.
3 Add the oxime solution and the zinc slurry slowly and concurrently to the well-stirred reaction mixture.This is the most critical step. Concurrent, slow addition ensures that only a small amount of material is reacting at any time, keeping the heat evolution manageable.[2]
4 Monitor the internal temperature continuously with a calibrated thermometer. Maintain the temperature below a set point (e.g., 20-25 °C).Provides real-time feedback. If the temperature rises, slow down or temporarily stop the addition.
5 Ensure vigorous stirring throughout the reaction.Efficient stirring is crucial for heat transfer from the bulk solution to the cooled walls of the flask.
Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, often under acidic conditions.[8][9] While sometimes requiring heat, acid catalysis can accelerate the reaction significantly, leading to a potent exotherm, especially at scale.[6]

Q5: I'm running a Paal-Knorr synthesis with acetic acid as a catalyst, and the reaction temperature is spiking unexpectedly. How do I control it?

A5: The acid is catalyzing the initial, and rate-determining, nucleophilic attack of the amine on the carbonyl, followed by cyclization.[4][9] A temperature spike suggests this process is occurring very rapidly. A major risk here, besides the exotherm itself, is that strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[9][10]

Troubleshooting & Optimization:

  • Control Catalyst Addition: Instead of adding all the acid at the beginning, add it portion-wise or via a syringe pump. This allows you to modulate the reaction rate.

  • Use Weaker Acids or Buffer Systems: While acetic acid is common, consider using ammonium acetate or running the reaction at a neutral pH to avoid overly aggressive catalysis.[8]

  • Reagent Addition Order: Add the 1,4-dicarbonyl compound slowly to the solution of the amine and catalyst, rather than the other way around. This maintains a low concentration of the dicarbonyl, limiting the rate.

The following diagram illustrates the critical balance in Paal-Knorr synthesis.

Paal_Knorr_Balance node1 Paal-Knorr Reaction node2 Desired Pyrrole Product node1->node2 Favored by pH > 3 node3 Furan Byproduct node1->node3 Favored by pH < 3 node4 Controlled Exotherm (Weak Acid, Temp Control) node2->node4 node5 Runaway Reaction (Strong Acid, High Temp) node3->node5

Caption: Balancing reaction conditions in Paal-Knorr synthesis.

Emergency Procedures: Responding to a Runaway Reaction

Q6: What is the first thing I should do if I suspect a thermal runaway is beginning?

A6: Your personal safety is the absolute priority.

  • Alert Others: Immediately inform colleagues and your supervisor.

  • Activate Emergency Systems: If the situation is escalating rapidly, activate the fume hood emergency sash closure and any laboratory alarm systems.

  • Evacuate: Leave the immediate area. Do not attempt to be a hero. A runaway reaction can lead to an explosion in seconds.[1]

Only if the temperature rise is slow and you are confident you can act without endangering yourself, should you consider the following after ensuring your escape route is clear:

  • Stop all heating and reagent addition.

  • Apply maximum cooling (e.g., raise the dry ice/acetone bath).

  • If a pre-prepared quenching plan is in place and can be executed from a safe distance (e.g., via a quenching port), proceed with extreme caution.

Q7: What constitutes a good quenching agent for a pyrrole synthesis?

A7: A quenching agent must rapidly halt the reaction, typically by consuming a key reagent or neutralizing a catalyst. The choice is highly specific to the reaction chemistry.

Quenching AgentMechanismSuitable ForCautions
Cold Acetic Acid Neutralizes strong bases (e.g., in Van Leusen synthesis) or dilutes the reaction.Base-catalyzed reactions.Can accelerate acid-catalyzed reactions. Highly corrosive.
Aqueous Sodium Bicarbonate (sat.) Neutralizes acid catalysts.Paal-Knorr, Hantzsch syntheses.Generates CO2 gas, which can cause over-pressurization. Add slowly.
Hydroquinone Radical scavenger.Reactions involving radical initiators (less common for core pyrrole synthesis).Can be toxic.
Cold, Inert Solvent Thermal quench via dilution and heat absorption.General purpose, for mild exotherms.May not be sufficient to stop a highly energetic runaway.

Always have a written, peer-reviewed quenching protocol specific to your reaction before you begin, especially when working at scale.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Ethyl 4-Methyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic profile of ethyl 4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in pharmaceutical and materials science. We will explore the fundamental principles and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for its unambiguous identification. Beyond simple data reporting, this document elucidates the causality behind the observed spectral features, offering a framework for researchers to distinguish this molecule from its structural isomers and related precursors.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₁₁NO₂) is a substituted pyrrole carrying an ethyl ester at the C2 position and a methyl group at the C4 position.[1] This substitution pattern creates a unique electronic environment that is directly reflected in its spectroscopic fingerprint. The primary objective of characterization is to confirm the precise arrangement of these substituents on the pyrrole ring, a task for which a multi-technique approach is essential.

Below is the chemical structure with standardized numbering for the pyrrole ring, which will be used for all subsequent spectral assignments.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for determining the substitution pattern on the pyrrole ring. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide direct evidence of the molecular structure.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyrroles as it ensures the N-H proton is observable and does not exchange rapidly.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving closely spaced peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Sweep Width: Set to a range of approximately -2 to 12 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Analysis

The expected ¹H NMR data provides a unique fingerprint for the title compound.

Assignment Expected Chemical Shift (ppm) Multiplicity Integration Notes
N-H (H1)~9.0 - 11.5Broad Singlet (br s)1HHighly deshielded, broad due to quadrupolar relaxation and potential exchange. Position is solvent-dependent.
Pyrrole-H (H5)~6.8 - 7.0Doublet (d)1HDeshielded by the adjacent nitrogen and ester group. Coupled to H3.
Pyrrole-H (H3)~6.6 - 6.8Doublet (d)1HCoupled to H5. The small J-coupling constant is characteristic of a four-bond coupling in pyrroles.
-O-CH₂-~4.2 - 4.4Quartet (q)2HPart of the ethyl ester group. Deshielded by the adjacent oxygen. Split by the neighboring -CH₃ group.
Pyrrole-CH₃~2.1 - 2.3Singlet (s)3HAttached to the pyrrole ring at C4.
-O-CH₂-CH₃~1.3 - 1.4Triplet (t)3HPart of the ethyl ester group. Split by the neighboring -CH₂- group.

Causality of Chemical Shifts:

  • Aromatic Protons (H3, H5): The electron-withdrawing nature of the C2-ester group deshields the adjacent H5 proton, shifting it downfield. The electron-donating methyl group at C4 slightly shields the ring protons compared to an unsubstituted pyrrole.

  • N-H Proton: The broadness and significant downfield shift are characteristic of pyrrolic N-H protons, which are acidic and can participate in hydrogen bonding with the solvent or other molecules.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.

  • Instrument Setup: Acquire on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce singlets for all carbon signals.

    • Sweep Width: Set to a range of approximately 0 to 200 ppm.

    • Number of Scans: A higher number of scans (e.g., 256 to 1024) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum.

Data Interpretation and Analysis
Assignment Expected Chemical Shift (ppm) Notes
C=O (Ester)~160 - 165The carbonyl carbon is highly deshielded due to the double bond to oxygen.
Pyrrole C2~122 - 128Attached to the ester group and nitrogen.
Pyrrole C5~118 - 122Alpha to the nitrogen atom.
Pyrrole C4~115 - 120Attached to the methyl group.
Pyrrole C3~110 - 115Beta to the nitrogen atom.
-O-CH₂-~59 - 62Ethyl ester methylene carbon, deshielded by oxygen.
-O-CH₂-CH₃~14 - 15Ethyl ester methyl carbon.
Pyrrole-CH₃~12 - 14Methyl carbon attached to the pyrrole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind Grind 1-2 mg of sample with ~100 mg of dry KBr press Press mixture into a transparent pellet using a hydraulic press grind->press background Collect background spectrum of empty sample compartment sample_scan Place KBr pellet in holder and collect the sample spectrum background->sample_scan

Caption: Workflow for FT-IR Data Acquisition using the KBr Pellet Method.

Data Interpretation and Analysis

The FT-IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 - 3400N-H StretchPyrrole N-H
~2900 - 3000C-H StretchAlkyl groups (-CH₃, -CH₂)
~1680 - 1710C=O StretchEster Carbonyl
~1500 - 1600C=C StretchPyrrole ring
~1200 - 1300C-O StretchEster C-O bond

Trustworthiness of Assignments: The sharp, strong absorption around 1700 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The broad peak above 3300 cm⁻¹ confirms the presence of the N-H group, a key feature of the 1H-pyrrole tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol: MS
  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce more fragmentation.

  • Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Interpretation and Analysis
  • Molecular Ion Peak: The compound has a molecular formula of C₈H₁₁NO₂ and a monoisotopic mass of 153.079 Da.[1] In ESI-MS, the primary observed ion will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 154.086.

  • Fragmentation Pattern (EI): Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group.

Comparative Analysis: Distinguishing Isomers

Spectroscopy is crucial for differentiating this compound from its common isomers.

Compound Key ¹H NMR Differentiator Key ¹³C NMR Differentiator
This compound (Target) Two distinct pyrrole doublets (H3, H5).Four unique aromatic carbon signals.
Ethyl 5-methyl-1H-pyrrole-2-carboxylate[2]Two pyrrole doublets, but with different chemical shifts due to the methyl group at C5 influencing H3 and H4.Different chemical shifts for the substituted (C5) and unsubstituted (C3, C4) pyrrole carbons.
Ethyl 4-methyl-1H-pyrrole-3-carboxylate[3]Two pyrrole singlets (H2, H5). The protons are not adjacent and thus do not show doublet splitting.The carbonyl carbon (C=O) and the carbons attached to it will have different chemical shifts due to the change in substitution from C2 to C3.
Ethyl 1H-pyrrole-2-carboxylate (Parent Compound)[4][5]Three distinct pyrrole proton signals, often showing more complex splitting (triplet or multiplet patterns).Absence of the signal for the ring-attached methyl carbon.

The most definitive way to distinguish the target compound from its 3-carboxylate isomer is the ¹H NMR splitting pattern. The presence of two mutually coupled doublets for the ring protons is irrefutable evidence of the 2-carboxylate, 4-methyl substitution pattern. In contrast, the 3-carboxylate isomer would show two singlets for its non-adjacent ring protons.

References

A Researcher's Guide to Interpreting the ¹H NMR Spectrum of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds. This guide provides a comprehensive comparison of the ¹H NMR spectral features of substituted pyrroles, supported by experimental data and detailed protocols, to aid in the accurate interpretation of spectral data.

The pyrrole scaffold is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials. Understanding the influence of various substituents on the chemical environment of the pyrrole ring is critical for confirming molecular structures and predicting physicochemical properties. This guide will delve into the characteristic chemical shifts of unsubstituted pyrrole and explore how these are modulated by the electronic effects of different substituent groups at various positions on the ring.

A Senior Application Scientist's Guide to 13C NMR Assignments: Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out for its ability to provide a detailed map of the carbon framework of a molecule. This guide offers an in-depth technical comparison of the ¹³C NMR spectral assignments for ethyl 4-methyl-1H-pyrrole-2-carboxylate, contrasting experimental data with predicted values and comparing it with its structural isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate, to highlight the nuanced effects of substituent positioning on chemical shifts.

The Foundational Principles of ¹³C NMR in Substituted Pyrroles

The pyrrole ring is a five-membered aromatic heterocycle, and its electron-rich nature significantly influences the chemical shifts of its carbon atoms.[1] In an unsubstituted pyrrole, the symmetry results in two distinct signals for the ring carbons: one for the α-carbons (C2/C5) and another for the β-carbons (C3/C4).[2] However, the introduction of substituents breaks this symmetry and induces predictable changes in the ¹³C NMR spectrum.

The chemical shift of a particular carbon is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (EWGs), such as the ethyl carboxylate group at the C2 position, deshield the nearby carbon nuclei, causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups (EDGs), like the methyl group at the C4 position, shield the carbon nuclei, resulting in an upfield shift to lower ppm values.[1] Understanding these fundamental principles is paramount for the accurate assignment of ¹³C NMR spectra.

Comparative Analysis of ¹³C NMR Data

A meticulous analysis of experimental and predicted ¹³C NMR data for this compound, alongside its 5-methyl isomer, provides a clear illustration of substituent effects. The following table summarizes the assigned chemical shifts.

Carbon AtomThis compound (Experimental)This compound (Predicted)Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Experimental)
C2 ~129.5~130.2~130.8
C3 ~115.8~116.5~107.9
C4 ~121.5~122.1~117.4
C5 ~123.8~124.5~140.1
C=O ~161.2~161.8~161.5
-OCH₂CH₃ ~59.8~60.3~59.5
-OCH₂CH₃ ~14.5~14.8~14.6
4-CH₃ ~12.9~13.5-
5-CH₃ --~13.2

Note: Experimental data is sourced from spectral databases and may vary slightly depending on the solvent and experimental conditions. Predicted data is generated using advanced computational algorithms.

Rationale for Assignments:
  • Pyrrole Ring Carbons:

    • C2: This carbon, directly attached to the electron-withdrawing ethyl carboxylate group, is expectedly downfield in all cases.

    • C3: In the 4-methyl isomer, the C3 carbon is adjacent to the ester group and experiences its deshielding effect. In the 5-methyl isomer, C3 is further from the ester and adjacent to a proton, resulting in a more upfield shift.

    • C4: The methyl group at C4 in the target molecule is electron-donating, leading to a shielding effect on C4 itself and the adjacent C3 and C5 carbons. In the 5-methyl isomer, the C4 is adjacent to the C5 bearing the methyl group, and its chemical shift is influenced accordingly.

    • C5: In the 4-methyl isomer, C5 is adjacent to the nitrogen and a methine group. In the 5-methyl isomer, the direct attachment of the electron-donating methyl group causes a significant downfield shift due to the alpha-carbon effect of the substituent.

  • Substituent Carbons:

    • The chemical shifts for the ethyl ester and methyl groups are found in their expected regions and are consistent across the different molecules.

This comparative analysis underscores the power of ¹³C NMR in distinguishing between structural isomers. The distinct chemical shifts of the pyrrole ring carbons provide a unique fingerprint for each isomer.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring high-quality ¹³C NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for obtaining the ¹³C NMR spectrum of a substituted pyrrole like this compound.

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the purified compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
  • Number of Scans: 256 to 1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Apply a baseline correction to ensure a flat baseline.
  • Reference the spectrum to the solvent signal or an internal standard (e.g., TMS at 0.00 ppm).

Visualizing the Assignments and Workflow

To further clarify the relationships between the carbon atoms and their corresponding ¹³C NMR signals, the following diagrams are provided.

Caption: A generalized workflow for acquiring and assigning a ¹³C NMR spectrum.

Figure 2: Structure and ¹³C NMR Assignments cluster_mol This compound cluster_assignments ¹³C Chemical Shift Assignments (ppm) mol C2 C2: ~129.5 C3 C3: ~115.8 C4 C4: ~121.5 C5 C5: ~123.8 CO C=O: ~161.2 OCH2 -OCH₂: ~59.8 CH3_ethyl -OCH₂CH₃: ~14.5 CH3_ring 4-CH₃: ~12.9

Caption: Molecular structure and key ¹³C NMR assignments for the target compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and assigning the ¹³C NMR spectrum of this compound. By leveraging a combination of fundamental principles, comparative data analysis, and robust experimental protocols, researchers can confidently elucidate the structure of this and other substituted pyrroles. The provided workflows and visual aids serve as practical tools to streamline the process of spectral interpretation, ultimately accelerating research and development in medicinal chemistry and related fields.

References

A Researcher's Comparative Guide to the Mass Spectrometric Fragmentation of Pyrrole Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrrole esters, integral components in pharmaceuticals and natural products, demand rigorous analytical characterization.[1] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and structure through the analysis of fragmentation patterns.

This guide offers an in-depth, comparative analysis of the fragmentation behavior of pyrrole esters under common mass spectrometric conditions. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind bond cleavages and rearrangements, providing a framework for predicting and interpreting the mass spectra of these vital compounds.

Ionization Techniques: A Comparative Overview

The method of ionization profoundly influences the fragmentation pathways observed. For pyrrole esters, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (~70 eV), leading to extensive and reproducible fragmentation. EI is typically coupled with Gas Chromatography (GC-MS) and is ideal for generating a detailed "fingerprint" spectrum for library matching and structural confirmation of volatile, thermally stable pyrrole esters.[2]

  • Electrospray Ionization (ESI): A "soft" ionization method, ESI is suited for less volatile or thermally labile molecules and is commonly paired with Liquid Chromatography (LC-MS).[2] It typically generates protonated molecules, denoted as [M+H]⁺, with minimal initial fragmentation.[2] Structural information is then obtained by subjecting this precursor ion to Collision-Induced Dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[2]

Electron Ionization (EI) Fragmentation: A Detailed Analysis

Under EI conditions, pyrrole esters undergo a series of characteristic cleavages. The fragmentation of Methyl pyrrole-2-carboxylate (MW: 125.13 g/mol ) serves as an illustrative example.[3][4]

  • Molecular Ion (M•⁺): The initial event is the formation of the radical cation, M•⁺, which for methyl pyrrole-2-carboxylate appears at m/z 125. The intensity of this peak is crucial for determining the molecular weight.

  • Loss of the Alkoxy Group ([M-OR]⁺): A dominant fragmentation pathway for esters is the cleavage of the C-O bond, resulting in the loss of an alkoxy radical. For methyl pyrrole-2-carboxylate, this corresponds to the loss of a methoxy radical (•OCH₃, 31 Da), yielding a highly stable acylium ion (the pyrroylium ion) at m/z 94 . This is often the base peak in the spectrum.

  • Decarbonylation of the Pyrroylium Ion: The pyrroylium ion (m/z 94) can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da). This results in the formation of the pyrrole radical cation at m/z 66 .

  • Ring Fragmentation: Subsequent fragmentations of the pyrrole ring itself can lead to smaller ions, though these are typically of lower intensity and less diagnostic than the initial losses.

The fragmentation pathway is visualized below:

Caption: EI fragmentation of Methyl Pyrrole-2-Carboxylate.

Electrospray Ionization (ESI) with Tandem MS (MS/MS): A Mechanistic Look

ESI-MS analysis of pyrrole esters typically begins with the protonated molecule, [M+H]⁺. Fragmentation is then induced via CID. The resulting pathways are notably different from EI.

A study on 2-substituted pyrrole derivatives using ESI-MS/MS revealed that the fragmentation pathways are significantly influenced by the side-chain substituents.[1][5][6] For a simple pyrrole ester, the protonation is likely to occur at the nitrogen atom or the carbonyl oxygen.

  • Loss of Alcohol ([M+H - ROH]⁺): A common fragmentation for protonated esters is the neutral loss of the corresponding alcohol. For ethyl pyrrole-2-carboxylate, this would be the loss of ethanol (C₂H₅OH, 46 Da) from the [M+H]⁺ ion. This process is analogous to the loss of water from protonated carboxylic acids.[7]

  • Influence of Substituents: The presence of other functional groups on the pyrrole ring or the ester chain dramatically alters the fragmentation.[1] For instance, side chains bearing aromatic groups may lead to losses of aldehydes or even the pyrrole moiety itself.[1]

The general ESI-MS/MS pathway is depicted here:

Caption: General ESI-MS/MS pathway for Pyrrole Esters.

Comparative Analysis: Pyrrole Esters vs. Other Aromatic Esters

The fragmentation of pyrrole esters can be better understood by comparing them to other five-membered heterocyclic esters like those of furan and thiophene. The inherent aromaticity and electron-donating/withdrawing nature of the heteroatom play a crucial role.[8]

  • Reactivity and Stability Order: The general order of reactivity and aromaticity for these heterocycles is Pyrrole > Furan > Thiophene.[9] This trend influences the stability of the molecular ion and subsequent fragments.

  • Furan Esters: The fragmentation often involves cleavages that lead to the formation of a stable furan ring structure or characteristic furan-containing ions.

  • Thiophene Esters: The presence of sulfur can lead to unique rearrangements and fragmentations involving the sulfur atom.

The stability of the pyrroylium ion in pyrrole ester fragmentation is a key diagnostic feature, often leading to a more abundant [M-OR]⁺ peak compared to its furan and thiophene counterparts.

Data Summary: Key Fragments of Methyl Pyrrole-2-Carboxylate (EI-MS)
m/zProposed Ion StructureFragmentation Pathway
125[C₆H₇NO₂]•⁺Molecular Ion (M•⁺)
94[C₅H₄NO]⁺[M - •OCH₃]⁺ (Loss of methoxy radical)
66[C₄H₄N]•⁺[M - •OCH₃ - CO]⁺ (Loss of carbon monoxide)

Experimental Protocol: GC-MS Analysis of a Pyrrole Ester Derivative

This protocol provides a self-validating workflow for acquiring reliable EI mass spectra of a synthesized pyrrole ester.

1. Sample Preparation:

  • Dissolve ~1 mg of the purified pyrrole ester in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.
  • Include an internal standard if quantitative analysis is required.

2. GC-MS Instrument Setup:

  • Injector: Set to 250°C, splitless mode for 1 minute.
  • GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometer (EI) Parameters:

  • Ion Source: Electron Ionization (EI).
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Electron Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Solvent Delay: Set a delay (e.g., 3-4 minutes) to prevent filament damage from the solvent peak.

4. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample.
  • Acquire the total ion chromatogram (TIC) and mass spectra.
  • Identify the peak corresponding to the pyrrole ester based on its retention time.
  • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
  • Compare the obtained spectrum against a reference library (e.g., NIST) for confirmation.[10]

subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; Dissolve [label="Dissolve Sample\n(~1 mg/mL)"]; Dilute [label="Dilute to Working Conc.\n(10-50 µg/mL)"]; Dissolve -> Dilute; }

subgraph "cluster_Analysis" { label="GC-MS Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; Inject [label="Inject 1 µL"]; Separate [label="GC Separation"]; Ionize [label="EI Ionization (70 eV)"]; Detect [label="Mass Detection\n(m/z 40-400)"]; Inject -> Separate -> Ionize -> Detect; }

subgraph "cluster_Data" { label="Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Spectrum\n(M•⁺, Fragments)"]; Compare [label="Compare to Library\n(e.g., NIST)"]; Detect -> Analyze -> Compare; } }

Caption: Standard workflow for GC-MS analysis of pyrrole esters.

This comprehensive guide provides the foundational knowledge and practical insights necessary for researchers to confidently analyze the mass spectrometric fragmentation of pyrrole esters. By understanding the underlying principles and comparative behaviors, scientists can leverage this powerful technique for unambiguous structural elucidation in their research and development endeavors.

References

A Comparative Guide to the FT-IR Analysis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific inquiry. Among the myriad of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy remains a powerful, accessible, and informative tool for probing the functional groups and bonding arrangements within a molecule. This guide provides an in-depth analysis of the expected FT-IR spectral characteristics of ethyl 4-methyl-1H-pyrrole-2-carboxylate and presents a comparative study with its structural isomers, offering field-proven insights into spectral interpretation for this class of compounds.

The Significance of Pyrrole Carboxylates

Pyrrole derivatives are fundamental building blocks in medicinal chemistry and materials science, forming the core of many natural products and synthetic drugs. This compound, in particular, is a versatile intermediate in the synthesis of more complex molecules. The precise placement of the methyl and ethyl carboxylate substituents on the pyrrole ring dramatically influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. These differences are subtly but definitively reflected in their vibrational spectra. Understanding these spectral nuances is critical for reaction monitoring, quality control, and the unambiguous identification of the desired isomer.

Experimental Rationale and Design

The choice of FT-IR spectroscopy for the analysis of these pyrrole derivatives is predicated on its sensitivity to the distinct vibrational modes of the N-H bond, the carbonyl (C=O) of the ester group, and the various C-H and C-N bonds within and around the pyrrole ring. The position of these functional groups relative to each other leads to predictable shifts in their absorption frequencies, providing a spectral fingerprint for each isomer.

This guide will focus on a comparative analysis of the following isomers:

  • This compound (Target Compound)

  • Ethyl 4-methyl-1H-pyrrole-3-carboxylate (Isomer 1)

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Isomer 2)

Due to the limited availability of a published FT-IR spectrum for the primary target compound, this guide will leverage experimental data for its isomers and established principles of vibrational spectroscopy to predict its spectral features. This approach mirrors a common real-world scenario for research scientists, where data for a novel or less-common compound must be inferred from well-characterized analogues.

Molecular Structures and Vibrational Modes

The key to understanding the FT-IR spectra of these isomers lies in their molecular structure and the resulting vibrational modes.

cluster_target This compound cluster_isomer1 Ethyl 4-methyl-1H-pyrrole-3-carboxylate cluster_isomer2 Ethyl 5-methyl-1H-pyrrole-2-carboxylate T Target Compound (Predicted Spectrum) I1 Isomer 1 (Experimental Spectrum) I2 Isomer 2 (Experimental Spectrum)

Caption: Structural relationship of the target compound and its isomers for comparative FT-IR analysis.

Predicted and Comparative FT-IR Spectral Analysis

The following table summarizes the expected and observed characteristic vibrational frequencies for this compound and its isomers. The analysis is based on established spectral-structural correlations and available experimental data for related compounds.

Vibrational ModeTarget Compound (Predicted)Isomer 1 (Experimental)Isomer 2 (Experimental)Rationale for Frequency Shifts
N-H Stretch ~3300-3400 cm⁻¹ (broad)~3300-3400 cm⁻¹ (broad)~3300-3400 cm⁻¹ (broad)The N-H stretching frequency in pyrroles is sensitive to hydrogen bonding. In the solid state or as a neat liquid, intermolecular hydrogen bonding broadens this peak. The electronic environment of the ring has a minor effect on this vibration.
C=O Stretch (Ester) ~1680-1700 cm⁻¹~1700-1720 cm⁻¹~1670-1690 cm⁻¹The position of the ester group is critical. Electron donation from the pyrrole nitrogen to the C2 position is more efficient than to the C3 position, leading to a greater contribution of the resonance structure that weakens the C=O bond and lowers its stretching frequency. The methyl group at C4 has a minor electronic effect. The methyl group at C5 in Isomer 2 further enhances electron donation to the C2 ester, causing the lowest C=O frequency.
C-O Stretch (Ester) ~1250-1300 cm⁻¹~1250-1300 cm⁻¹~1250-1300 cm⁻¹This band is typically strong and its position is less sensitive to the substituent pattern on the pyrrole ring compared to the C=O stretch.
C-H Stretch (Aromatic/Aliphatic) ~3100-3150 cm⁻¹ (pyrrole C-H), ~2850-3000 cm⁻¹ (alkyl C-H)~3100-3150 cm⁻¹ (pyrrole C-H), ~2850-3000 cm⁻¹ (alkyl C-H)~3100-3150 cm⁻¹ (pyrrole C-H), ~2850-3000 cm⁻¹ (alkyl C-H)The presence of both sp² (pyrrole ring) and sp³ (methyl and ethyl groups) hybridized C-H bonds will be evident. The aromatic C-H stretches appear at higher wavenumbers.
Pyrrole Ring Vibrations (C=C, C-N) ~1400-1600 cm⁻¹~1400-1600 cm⁻¹~1400-1600 cm⁻¹These complex vibrations in the fingerprint region are unique to the substitution pattern and can be used for definitive identification when compared to a reference spectrum.

In-Depth Discussion of Spectral Features

The most telling difference between the isomers lies in the carbonyl (C=O) stretching frequency of the ethyl ester group.

  • For This compound , the ester is at the C2 position, which is alpha to the nitrogen atom. The lone pair of electrons on the nitrogen can be delocalized through the pyrrole ring to the carbonyl group. This resonance effect increases the single-bond character of the C=O bond, thereby lowering its vibrational frequency compared to a simple aliphatic ester.

  • In ethyl 4-methyl-1H-pyrrole-3-carboxylate , the ester is at the C3 position, beta to the nitrogen. While resonance still occurs, the delocalization effect on the C=O group is less pronounced than at the C2 position. Consequently, the C=O bond retains more of its double-bond character and absorbs at a higher frequency.

  • For ethyl 5-methyl-1H-pyrrole-2-carboxylate , the ester is again at the C2 position. The methyl group at C5 is an electron-donating group, which further enhances the electron density in the ring and increases the delocalization of the nitrogen lone pair to the C2-carbonyl group. This should result in the C=O bond having the most single-bond character among the three isomers, and therefore the lowest stretching frequency.

This predictable trend allows for a clear distinction between the 2- and 3-substituted pyrrole carboxylates.

Experimental Protocol: FT-IR Analysis

A robust and self-validating protocol for the FT-IR analysis of pyrrole derivatives is essential for obtaining high-quality, reproducible data.

cluster_protocol FT-IR Analysis Workflow P1 Sample Preparation (Neat Liquid or KBr Pellet) P2 Instrument Blank (Background Spectrum) P1->P2 P3 Sample Analysis (Acquire Spectrum) P2->P3 P4 Data Processing (Baseline Correction, Normalization) P3->P4 P5 Spectral Interpretation (Peak Assignment) P4->P5

Caption: A standardized workflow for the FT-IR analysis of pyrrole carboxylate samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • For liquid samples (if applicable): Place a single drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

    • For solid samples: Prepare a KBr pellet. Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained. Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Preparation and Background Collection:

    • Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment (for liquid analysis on salt plates) or a pure KBr pellet (for solid analysis). This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform a baseline correction on the acquired spectrum to ensure a flat baseline.

    • Normalize the spectrum to facilitate comparison with other spectra.

    • Identify the wavenumbers of the major absorption bands and compare them to the expected values in the provided table and relevant literature.

Conclusion and Future Perspectives

FT-IR spectroscopy provides a rapid and highly informative method for the characterization of this compound and its isomers. The position of the carbonyl stretching vibration, in particular, serves as a reliable diagnostic tool for differentiating between C2 and C3 substituted pyrrole esters. While a definitive experimental spectrum for the target compound remains to be published in publicly accessible databases, a robust prediction of its key spectral features can be made through a comparative analysis with its isomers and a solid understanding of structure-property relationships in vibrational spectroscopy. For researchers working with these compounds, obtaining an FT-IR spectrum should be a primary step in the analytical workflow to confirm the identity and purity of the synthesized material.

A Comparative Guide to IDO1 Inhibitors: Evaluating Epacadostat, Linrodostat, and Navoximod in the Context of Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biochemical and cellular activities of three prominent small-molecule inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): Epacadostat, Linrodostat, and Navoximod. This document is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.

Introduction: The Rationale for Targeting IDO1 in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] In many cancers, the overexpression of IDO1 by tumor cells or stromal cells leads to two key immunosuppressive events: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively promote the generation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.[4][5] This creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[4] Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like PD-1/PD-L1 inhibitors.[6][7]

This guide will focus on a comparative analysis of three clinical-stage IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and selective, orally available hydroxyamidine-based inhibitor of IDO1.[3][8][9]

  • Linrodostat (BMS-986205): A selective and irreversible, orally available inhibitor of IDO1.[10][11]

  • Navoximod (GDC-0919/NLG-919): A potent, orally bioavailable inhibitor of the IDO1 pathway.[5][12][13]

We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to characterize their activity.

Comparative Inhibitory Activity

The following table summarizes the key in vitro potency data for Epacadostat, Linrodostat, and Navoximod against the IDO1 enzyme. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines used, and whether the assay is enzyme-based or cell-based.

InhibitorTarget(s)Mechanism of ActionEnzymatic IC50Cellular IC50SelectivityReferences
Epacadostat (INCB024360) IDO1Reversible, Competitive~10 nM - 71.8 nM~3.4 nM - 10 nM>1000-fold vs. IDO2 and TDO[3][6][8][14][15][16]
Linrodostat (BMS-986205) IDO1Irreversible~1.7 nM~1.1 nMHighly selective for IDO1 over TDO (>2000-fold)[10][11]
Navoximod (GDC-0919) IDO1Potent InhibitorKi of ~7 nM~75 nMPotent inhibitor of the IDO pathway[12][13]

Expert Insights: The data highlights that both Epacadostat and Linrodostat are highly potent inhibitors of IDO1, with IC50 values in the low nanomolar range. A key differentiator is their mechanism of action; Epacadostat is a reversible competitive inhibitor, while Linrodostat acts irreversibly.[11][16] This distinction in binding mode can have significant implications for the duration of target engagement and dosing schedules in a clinical setting. Navoximod also demonstrates high potency, effectively blocking the IDO1 pathway.[12][13] The high selectivity of these compounds for IDO1 over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) is a critical feature, as it minimizes off-target effects.[3][11][16]

The IDO1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent immunosuppressive cascade. The points of intervention for IDO1 inhibitors are also highlighted.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_effects Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Generation T_Cell Effector T-Cell Immune_Suppression Immune Suppression Treg->T_Cell Inhibits Inhibitor IDO1 Inhibitors (Epacadostat, Linrodostat, Navoximod) Inhibitor->IDO1 Block Tryptophan_depletion->T_Cell Inhibits Proliferation

Caption: IDO1 pathway and inhibitor mechanism.

Experimental Protocol: In Vitro Cellular IDO1 Inhibition Assay

To quantitatively assess the potency of IDO1 inhibitors in a biologically relevant context, a cell-based assay is indispensable. The following protocol outlines a robust method for determining the IC50 of a test compound using a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).

Objective: To measure the concentration-dependent inhibition of IDO1 activity by a test compound in cultured human cells by quantifying the production of kynurenine.

Materials:

  • Human ovarian cancer cell line (e.g., SK-OV-3)[17]

  • Cell culture medium (e.g., McCoy's 5A or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Recombinant human IFN-γ

  • Test compound (e.g., Epacadostat) dissolved in DMSO

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA) solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Kynurenine standard

  • Microplate reader

Experimental Workflow Diagram:

assay_workflow start Start cell_seeding 1. Seed SK-OV-3 cells in a 96-well plate and allow to adhere overnight. start->cell_seeding ido1_induction 2. Induce IDO1 expression with IFN-γ (e.g., 100 ng/mL) for 24 hours. cell_seeding->ido1_induction compound_treatment 3. Treat cells with serial dilutions of the test compound for 48 hours. ido1_induction->compound_treatment supernatant_collection 4. Collect cell culture supernatant. compound_treatment->supernatant_collection hydrolysis 5. Hydrolyze N-formylkynurenine to kynurenine using TCA and heat (50°C). supernatant_collection->hydrolysis kynurenine_detection 6. Add Ehrlich's reagent to develop color. hydrolysis->kynurenine_detection measurement 7. Measure absorbance at 480 nm. kynurenine_detection->measurement data_analysis 8. Calculate % inhibition and determine IC50 value. measurement->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based IDO1 inhibition assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[17]

  • IDO1 Induction: The following day, induce IDO1 expression by adding IFN-γ to the cell culture medium to a final concentration of 100 ng/mL. Incubate for 24 hours.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the IFN-γ-containing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a no-inhibitor control. Incubate for 48 hours.

  • Sample Collection and Preparation:

    • After the incubation period, carefully collect the cell culture supernatant.

    • To precipitate proteins and hydrolyze N-formylkynurenine to kynurenine, add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (w/v).[18]

    • Incubate the samples at 50°C for 30 minutes.[17][18]

    • Centrifuge the samples to pellet the precipitated protein.[18]

  • Kynurenine Quantification:

    • Transfer the clear supernatant to a new 96-well plate.

    • Add Ehrlich's reagent to each well and incubate at room temperature for 10-20 minutes to allow for color development.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Determine the concentration of kynurenine in each sample from the standard curve.

    • Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[18]

Rationale for Experimental Choices: The use of a cell-based assay provides a more physiologically relevant system than a purely enzymatic assay, as it accounts for cell permeability and potential metabolism of the compound. SK-OV-3 is a well-established cell line for this purpose due to its robust and inducible expression of IDO1.[17] The colorimetric detection of kynurenine is a reliable and straightforward method for quantifying IDO1 activity.

Discussion and Future Perspectives

Epacadostat, Linrodostat, and Navoximod have all demonstrated potent and selective inhibition of IDO1 in preclinical studies. While Epacadostat, in combination with the PD-1 inhibitor pembrolizumab, unfortunately, did not meet its primary endpoint in a Phase 3 trial for metastatic melanoma, this has not diminished the scientific interest in targeting the IDO1 pathway.[6][16][19] The failure of this specific combination has spurred further research into the complexities of IDO1 biology and the need for rational combination strategies and patient selection biomarkers.

The distinct mechanisms of action of these inhibitors, particularly the irreversible nature of Linrodostat, may offer different therapeutic advantages and are an important consideration for ongoing and future clinical development.[10][11] Furthermore, the development of dual inhibitors targeting both IDO1 and TDO is an active area of research to overcome potential compensatory mechanisms.

References

A Comparative Guide to Alternative Precursors for 4-Methyl-Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles is a foundational element of medicinal chemistry. The 4-methyl-pyrrole scaffold, in particular, is a privileged structure present in numerous biologically active compounds. The selection of an appropriate precursor is a critical decision that dictates not only the efficiency and yield of the synthesis but also its scalability, cost-effectiveness, and environmental footprint. This guide provides an in-depth comparison of traditional and alternative precursors for the synthesis of 4-methyl-pyrrole, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Enduring Relevance of the Pyrrole Ring

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many natural products, pharmaceuticals, and advanced materials.[1][2][3] The biological significance of pyrrole derivatives is vast, with applications including antibacterial, anti-inflammatory, and anti-cancer agents.[1][4] The specific substitution pattern on the pyrrole ring is crucial for its biological activity. The 4-methyl-pyrrole moiety, while seemingly simple, offers a key building block for more complex molecular architectures. The choice of starting materials for its synthesis can significantly impact the overall efficiency and feasibility of a drug development program.

The Classical Approach: Paal-Knorr Synthesis and its Precursors

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most straightforward and widely used methods for constructing the pyrrole ring.[5][6] This reaction involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6][7][8]

1,4-Dicarbonyl Compounds: The Workhorse Precursors

The traditional precursor for 4-methyl-pyrrole via the Paal-Knorr synthesis is a 1,4-dicarbonyl compound bearing a methyl group at the appropriate position.

  • 3-Methyl-2,5-hexanedione: This is a common and direct precursor for the synthesis of 2,5-dimethyl-3-substituted pyrroles.[9][10] The reaction proceeds by forming a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[5][7]

    • Mechanism: The reaction is typically catalyzed by an acid, which protonates a carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. Subsequent cyclization and dehydration afford the pyrrole.[5][11]

    Paal_Knorr_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 3-Methyl-2,5-hexanedione hemiaminal Hemiaminal dicarbonyl->hemiaminal + Amine amine Primary Amine (R-NH2) amine->hemiaminal cyclized Cyclized Intermediate hemiaminal->cyclized Cyclization pyrrole 4-Methyl-pyrrole Derivative cyclized->pyrrole - H2O (Dehydration)

    Figure 1: Generalized workflow of the Paal-Knorr synthesis.

    • Advantages: This method is generally high-yielding and operationally simple.[6]

    • Disadvantages: The synthesis of the substituted 1,4-dicarbonyl precursor itself can be multi-step and may suffer from low overall yields.[8] Additionally, the classical conditions often require prolonged heating in acid, which can be detrimental to sensitive functional groups.[5][11]

Alternative Precursors: Expanding the Synthetic Toolkit

To overcome the limitations of classical precursors, several alternative starting materials have been explored. These alternatives offer different reactivity profiles, potentially leading to milder reaction conditions, improved atom economy, and access to a broader range of derivatives.

From α,β-Unsaturated Carbonyls: The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a versatile alternative, employing the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[1][12][13]

  • Ethyl acetoacetate, an amine, and a chloro- or bromo-ketone: These precursors can be used to construct the 4-methyl-pyrrole ring system. The reaction involves the formation of an enamine from the β-ketoester and the amine, which then reacts with the α-haloketone.[12]

    • Advantages: This method allows for the synthesis of highly functionalized pyrroles.[12]

    • Disadvantages: The α-halo ketones can be lachrymatory and require careful handling. The reaction can sometimes lead to mixtures of regioisomers.

Leveraging α-Amino Ketones: The Knorr Pyrrole Synthesis

The Knorr synthesis is another classical yet powerful method that utilizes the condensation of an α-amino ketone with a compound containing an active methylene group, typically a β-ketoester.[2][14][15][16]

  • α-Amino Ketones and Ethyl Acetoacetate: An α-amino ketone can be generated in situ from the corresponding α-oximino ketone, which is readily prepared from a ketone. This intermediate then reacts with ethyl acetoacetate to form the pyrrole.[14][17] Because α-amino ketones can readily self-condense, they are often prepared in situ.[14][17]

    • Mechanism: The initial step is the condensation of the amine with one of the carbonyl groups of the β-ketoester to form an enamine. This is followed by cyclization and subsequent dehydration to afford the pyrrole.[14][16]

    Knorr_Pyrrole_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amino_ketone α-Amino Ketone enamine Enamine Intermediate amino_ketone->enamine ketoester β-Ketoester ketoester->enamine cyclized_int Cyclized Intermediate enamine->cyclized_int Cyclization pyrrole Substituted Pyrrole cyclized_int->pyrrole - H2O

    Figure 2: Simplified workflow of the Knorr pyrrole synthesis.

    • Advantages: This method is highly versatile and allows for the synthesis of a wide variety of substituted pyrroles with good control over the substitution pattern.[16]

    • Disadvantages: The preparation of the α-amino ketone can add steps to the overall synthesis, and these intermediates can be unstable.[14][17][18]

Modern Approaches: Catalytic and Multicomponent Reactions

More recent developments in synthetic methodology have focused on improving the efficiency and sustainability of pyrrole synthesis.

  • From Alkynes and Amines: Transition metal catalysts, including gold, ruthenium, and copper, have been shown to effectively catalyze the reaction of alkynes with various nitrogen sources to form substituted pyrroles.[19][20][21] These methods often exhibit high atom economy.

  • Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that incorporates structural features from all starting materials, have emerged as a powerful tool for the synthesis of complex molecules.[4][22][23][24] Several MCRs have been developed for the synthesis of substituted pyrroles, often proceeding with high efficiency and convergence.[4][22][23][24][25]

Comparative Analysis of Precursors

Precursor TypeSynthetic RouteTypical YieldsAdvantagesDisadvantages
1,4-DicarbonylsPaal-KnorrHighSimple, high-yielding[6]Precursor synthesis can be lengthy; harsh reaction conditions[5][8][11]
α-Halo Ketones / β-KetoestersHantzschModerate to HighAccess to highly functionalized pyrroles[12]Lachrymatory reagents, potential for regioisomers
α-Amino Ketones / β-KetoestersKnorrGood to HighVersatile, good control of substitution[16]Multi-step preparation of unstable α-amino ketone[14][17][18]
Alkynes / AminesCatalyticGood to HighHigh atom economy, mild conditionsRequires transition metal catalyst
VariousMulticomponentModerate to HighHigh efficiency, convergent, atom economical[4][22][23][24]Can require significant optimization

Experimental Protocols

General Procedure for Paal-Knorr Synthesis of 1,2,5-Trimethyl-3-methyl-pyrrole
  • To a solution of 3-methyl-2,5-hexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the primary amine (e.g., methylamine, 1.1 eq).

  • Add an acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-pyrrole derivative.

Conclusion

The synthesis of 4-methyl-pyrrole can be approached from various angles, with the choice of precursor playing a pivotal role in the overall efficiency and practicality of the chosen route. While the Paal-Knorr synthesis using 1,4-dicarbonyls remains a robust and reliable method, alternative precursors and methodologies such as the Hantzsch and Knorr syntheses, as well as modern catalytic and multicomponent reactions, offer valuable alternatives. The selection of the optimal synthetic strategy will depend on factors such as the desired substitution pattern, scalability, and the availability and cost of starting materials. A thorough understanding of the advantages and disadvantages of each approach, as detailed in this guide, will empower researchers to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Validating the Structure of Synthesized Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the essential analytical techniques used to confirm the identity, purity, and three-dimensional structure of synthesized pyrrole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This integrated approach, combining multiple orthogonal techniques, provides the rigorous evidence required by researchers, drug development professionals, and regulatory bodies.

The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules in solution.[2] For pyrrole derivatives, it provides direct evidence of the molecular framework, substituent positions, and stereochemistry.

Principle of NMR for Pyrrole Characterization

The pyrrole ring is an electron-rich, five-membered aromatic heterocycle.[1] This electronic environment dictates the characteristic chemical shifts of its ring protons and carbons. In an unsubstituted pyrrole, symmetry results in three unique proton signals (N-H, α-protons at C2/C5, and β-protons at C3/C4) and two unique aromatic carbon signals (α-carbons and β-carbons).[2] The introduction of substituents breaks this symmetry and induces predictable shifts based on their electron-donating or electron-withdrawing nature, providing crucial information about their position on the ring.[1][4]

Experimental Protocol: Acquiring High-Quality ¹H and ¹³C NMR Spectra

1. Sample Preparation:

  • Purity: Begin with a sample purified by chromatography or recrystallization. Impurities introduce extraneous signals that complicate interpretation.[1][2]

  • Mass: For a standard 400-500 MHz spectrometer, dissolve 5-10 mg of the pyrrole derivative for ¹H NMR.[2][5] Due to the low natural abundance of the ¹³C isotope, a more concentrated sample (20-50 mg) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[2][5]

  • Solvent Selection: Use 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[2] The choice is critical; deuterated solvents prevent large, overwhelming solvent signals in the ¹H spectrum.[5] The chemical shift of the pyrrole N-H proton is particularly sensitive to the solvent due to hydrogen bonding effects.[1][4]

  • Filtration: Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[5] This step is vital as suspended solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

2. Data Acquisition:

  • Standard Parameters: For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.[1] For the less sensitive ¹³C nucleus, several hundred to thousands of scans may be necessary. A relaxation delay of 1-2 seconds is standard.[1]

  • Advanced Experiments: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and establishing connectivity.

Interpreting the Spectra of Pyrrole Derivatives
  • ¹H NMR:

    • Chemical Shift (δ): Look for signals in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the pyrrole ring protons. α-protons are generally downfield (at a higher ppm) compared to β-protons.[4] The N-H proton signal is often broad and its position is highly variable (δ 8.0-12.0 ppm or even broader) depending on concentration and solvent.[4]

    • Integration: The area under each peak is proportional to the number of protons it represents. Verify that the integration matches the expected number of protons for each part of the molecule.

    • Splitting (J-coupling): The coupling patterns reveal which protons are adjacent. For example, in a 2,3-disubstituted pyrrole, the H4 and H5 protons will often appear as doublets.

  • ¹³C NMR:

    • Chemical Shift (δ): Pyrrole ring carbons typically resonate between δ 100-140 ppm. Similar to protons, α-carbons are generally downfield of β-carbons.[4] Carbonyls, if present as substituents, will appear much further downfield (δ 160-200 ppm).

    • Number of Signals: The number of distinct carbon signals indicates the molecule's symmetry. For instance, a symmetrically 2,5-disubstituted pyrrole will show fewer signals than its unsymmetrical 2,3-disubstituted isomer.

The following diagram illustrates the logical workflow for using a suite of NMR experiments to fully elucidate the structure of a novel pyrrole derivative.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Structural Information Derived H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments & Counts H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Framework Carbon Framework & Symmetry C13_NMR->Carbon_Framework HH_Connectivity ¹H-¹H Connectivity (through 2-3 bonds) COSY->HH_Connectivity CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity Long_Range_CH Long-Range (2-3 bond) ¹H-¹³C Connectivity HMBC->Long_Range_CH Final_Structure Final Validated Structure Proton_Env->Final_Structure Carbon_Framework->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_CH->Final_Structure

NMR workflow for structural elucidation.

Confirming Identity and Purity: A Dual Approach

While NMR provides the structural blueprint, it is crucial to confirm the molecular weight and assess the purity of the synthesized compound. Mass spectrometry and chromatography are the primary tools for these tasks.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions.[6] This technique provides the molecular weight of the compound, offering direct confirmation of the molecular formula. The fragmentation pattern, which results from the breakdown of the molecular ion, can also give clues about the molecule's structure.[7]

Experimental Protocol:

  • Sample Preparation: A few micrograms of the sample are dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: For most pyrrole derivatives, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred over Electron Impact (EI).[6] This is because soft ionization is less energetic and minimizes fragmentation, ensuring a strong signal for the molecular ion (or a related species like [M+H]⁺), which is critical for confirming the molecular weight.[6][8]

  • Analysis: High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure m/z values with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions.[6][8]

Data Interpretation:

  • Molecular Ion Peak: The first step is to locate the molecular ion peak (M⁺) or a pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺).[9] Its m/z value should correspond to the calculated molecular weight of the target pyrrole derivative.

  • Isotope Pattern: Look for isotope peaks (e.g., M+1, M+2). The relative intensities of these peaks can help confirm the elemental composition, especially in the presence of elements with distinct isotopic signatures like chlorine or bromine.

  • Fragmentation: In EI-MS, heteroaromatic compounds like pyrroles often show an intense molecular ion peak.[10] Fragmentation can occur via cleavage of bonds beta to the heteroatom or through rearrangements, providing structural clues that must be pieced together.[6]

Chromatographic Techniques: HPLC and TLC

Principle: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11][12] It is the workhorse technique for assessing the purity of a synthesized compound.[13]

1. Thin-Layer Chromatography (TLC):

  • Application: A rapid, inexpensive method for monitoring reaction progress and making a preliminary assessment of purity.

  • Protocol: A small spot of the dissolved sample is applied to a silica gel plate (stationary phase). The plate is placed in a chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, separating the components.[11]

  • Interpretation: A pure compound should ideally appear as a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) value is characteristic of a compound in a specific solvent system.

2. High-Performance Liquid Chromatography (HPLC):

  • Application: Provides a quantitative measure of purity and is essential for quality control in drug development.[14] HPLC is far more powerful and provides higher resolution than TLC.

  • Protocol:

    • Method Development: A robust HPLC method must be developed.[15] This involves selecting the appropriate column (e.g., C18 reversed-phase for many organic molecules), mobile phase (e.g., a gradient of water and acetonitrile), and detector.[14][15][16]

    • Detector Selection: A UV detector is most common, as the pyrrole ring and many associated functional groups are chromophores.[16] The wavelength (λmax) should be set where the analyte has maximum absorbance for the greatest sensitivity.[16][17]

    • Analysis: A small volume of the sample solution is injected into the instrument. The output is a chromatogram showing peaks as a function of retention time.

  • Interpretation: A pure sample will show a single major peak.[14] The area of this peak, relative to the total area of all peaks in the chromatogram (at a wavelength where all components are detected), is used to calculate the percent purity.

Complementary and Confirmatory Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds.[18] It is an excellent tool for identifying the presence or absence of key functional groups.

Protocol: The sample (a few milligrams) can be analyzed as a solid (mixed with KBr and pressed into a pellet), a thin film, or in solution.

Data Interpretation for Pyrroles:

  • N-H Stretch: A characteristic peak around 3300-3500 cm⁻¹ corresponds to the N-H bond of the pyrrole ring.[19] Its position and shape can be influenced by hydrogen bonding.[20][21]

  • C=O Stretch: If the pyrrole is substituted with a carbonyl-containing group (e.g., ester, ketone, amide), a strong, sharp peak will appear in the 1650-1750 cm⁻¹ region.[22]

  • C-N Stretch: C-N stretching vibrations can be observed in the 1020-1200 cm⁻¹ range.[23]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are typical for aromatic C-H bonds.

Single-Crystal X-ray Diffraction (SC-XRD)

Principle: When a beam of X-rays is directed at a single, high-quality crystal, the X-rays are diffracted by the electrons in the atoms. The resulting diffraction pattern is unique to the crystal's internal structure. Mathematical analysis of this pattern yields a precise three-dimensional model of the molecule, showing the exact position of every atom.[24]

Application: SC-XRD is the "gold standard" for structural determination. It provides unequivocal proof of connectivity, conformation, and absolute stereochemistry.[24][25]

Protocol:

  • Crystal Growth: This is often the most challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution of the purified compound.[26]

  • Data Collection: A suitable crystal is mounted and cooled to a low temperature (e.g., 100 K) to minimize atomic vibrations. The crystal is then rotated in an X-ray beam, and the diffraction data are collected.[26]

  • Structure Solution and Refinement: The data are processed to solve and refine the crystal structure, resulting in a final 3D model.[27]

Data Interpretation: The output is a detailed structural file (e.g., a CIF file) containing atomic coordinates, bond lengths, bond angles, and torsion angles. This provides an unambiguous picture of the molecule's solid-state structure.

Integrated Strategy for Structural Validation

No single technique is sufficient for complete validation. A robust, self-validating workflow integrates these methods to build an unshakeable case for the proposed structure.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis & Validation cluster_conclusion Final Confirmation Crude Crude Product Purification Purification (Column Chromatography, Recrystallization) Crude->Purification Pure_Compound Purified Compound Purification->Pure_Compound TLC TLC (Purity Check) Pure_Compound->TLC MS MS / HRMS (Molecular Weight) Pure_Compound->MS FTIR FTIR (Functional Groups) Pure_Compound->FTIR NMR NMR (¹H, ¹³C, 2D) (Connectivity & Framework) Pure_Compound->NMR XRD SC-XRD (Absolute Structure) Pure_Compound->XRD If crystallizable HPLC HPLC (Quantitative Purity) TLC->HPLC Validated Validated Structure & Purity Confirmed MS->Validated FTIR->Validated NMR->Validated HPLC->Validated XRD->Validated

Integrated workflow for validating synthesized pyrrole derivatives.

Comparison of Validation Techniques

TechniqueInformation ProvidedSample AmountTypePrimary Application
¹H & ¹³C NMR Atomic connectivity, molecular framework, symmetry, stereochemistry5-50 mgNon-destructiveStructure Elucidation
Mass Spec (MS) Molecular weight, elemental formula (HRMS), structural fragments< 1 mgDestructiveIdentity Confirmation
HPLC Quantitative purity, presence of isomers/impurities< 1 mgDestructivePurity Assessment
FTIR Presence/absence of key functional groups~1 mgNon-destructiveFunctional Group Analysis
TLC Qualitative purity, reaction monitoring< 1 mgDestructiveRapid Purity Check
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistrySingle CrystalNon-destructiveAbsolute Structure Proof

Conclusion

The structural validation of synthesized pyrrole derivatives is a multi-faceted process that relies on the synergistic application of spectroscopic and chromatographic techniques. While NMR spectroscopy provides the foundational blueprint of the molecular structure, it must be corroborated by mass spectrometry for molecular weight confirmation and chromatography for purity assessment. FTIR and, when possible, single-crystal X-ray diffraction, add further layers of certainty regarding functional groups and absolute three-dimensional arrangement. By following this integrated and logical workflow, researchers can ensure the scientific integrity of their work and confidently advance their discoveries in drug development and materials science.

References

A Senior Application Scientist's Guide to the Biological Activities of Substituted Pyrroles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational scaffold in a vast array of natural products and synthetic molecules, making it a "privileged structure" in medicinal chemistry.[1][2][3][4] Its unique electronic properties and the ability to be readily substituted at multiple positions allow for the generation of diverse molecular architectures with a wide spectrum of pharmacological activities.[2][5][6] Researchers and drug development professionals are continually exploring pyrrole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][7][8][9]

This guide provides a comparative analysis of the biological activities of substituted pyrroles, moving beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. We will delve into the experimental data that underpins these findings and provide detailed protocols for key assays, offering a robust framework for researchers in the field.

Anticancer Activity: Targeting the Engines of Malignancy

The pyrrole scaffold is a cornerstone in the design of modern anticancer therapeutics.[9][10][11] Its derivatives have been successfully developed to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[7][10] The mechanisms of action are diverse, ranging from the inhibition of critical signaling enzymes like protein kinases to the disruption of the cellular cytoskeleton.[7][12][13]

A prime example of a clinically successful pyrrole-based drug is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma.[11][14] This underscores the power of modifying the pyrrole core to achieve potent and specific biological effects.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrrole derivatives is profoundly influenced by the nature and position of their substituents.

  • Kinase Inhibition: Many pyrrole-indolin-2-one derivatives function as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), crucial mediators of angiogenesis.[14] Halogen substitutions at the C(5) position of the indolin-2-one ring, as seen in Sunitinib and Famitinib, are critical for superior inhibitory activity against VEGFR-2 and PDGFRβ.[14]

  • Aryl Substitutions: The introduction of specific aryl groups can dramatically enhance potency. For instance, a series of 3-benzoyl-4-phenyl-1H-pyrrole derivatives showed that compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring exhibited potent anticancer activity against a range of cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range.[3][15]

  • Tubulin Polymerization: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives act as potent inhibitors of tubulin polymerization, a mechanism similar to that of the well-known colchicine family of anticancer agents. For these compounds, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential for high potency.[13]

Comparative Anticancer Activity Data

The following table summarizes the cytotoxic effects of various substituted pyrroles across different human cancer cell lines, quantified by the IC50 value (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassKey SubstitutionsTarget Cell LineActivity MetricReported Value (µM)
Pyrrolo[1,2-a]quinoxaline (1c) 4-[(3-chlorophenyl)amino]-3-carboxylic acidHuman Protein Kinase CK2IC500.04 µM[3]
Pyrrole-Indole Hybrid (3h) Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM[3]
Alkynylated Pyrrole (12l) 3-alkynylpyrrole-2,4-dicarboxylateA549 (Lung Carcinoma)IC503.49 µM[3][16]
Compound 19 3,4-dimethoxy phenyl at 4-positionMGC 80-3 (Gastric Cancer)IC501.0 µM[3][15]
Compound 21 3,4-dimethoxy phenyl at 4-positionHepG2 (Liver Cancer)IC500.5 µM[3][15]
Compound 15 3,4-dimethoxy phenyl at 4-positionA549 (Lung Carcinoma)IC503.6 µM[3][15]
Pyrrolonaphthoxazepine (7) Fused heterocyclic systemHL-60 (Leukemia)IC500.29 µM[17]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds.[18][19] Its reliability stems from its direct measurement of metabolic activity, which in most healthy cell populations, correlates with cell viability.

Principle: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells.[18][19] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Using a hemocytometer and Trypan Blue staining to ensure >90% viability, prepare a cell suspension at an optimized density (e.g., 1 x 10⁵ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the substituted pyrrole compounds in a complete culture medium. After 24 hours, aspirate the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (e.g., DMSO) controls.[20]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.[21]

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[22]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[20][22]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[22] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Visualization: Kinase Inhibition Pathway

kinase_inhibition_pathway cluster_cell Cell Interior RTK VEGFR / EGFR (Receptor Tyrosine Kinase) Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Pathway Activates Proliferation Cell Proliferation Angiogenesis Pyrrole Substituted Pyrrole (e.g., Sunitinib) Pyrrole->RTK Pathway->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Inhibits

Caption: Inhibition of receptor tyrosine kinase signaling by substituted pyrroles.

Antimicrobial Activity: Combating Pathogenic Threats

Pyrrole-containing compounds represent a significant and promising class of antimicrobial agents, with activity documented against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][8][23][24] This broad applicability makes them attractive candidates in an era of growing antimicrobial resistance.[1][25] Nature itself provides inspiration, with compounds like pyrrolnitin, a naturally occurring pyrrole derivative, known for its potent antifungal properties.[8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of pyrrole derivatives are closely tied to their substitution patterns.

  • Polysubstitution: Studies on 1,2,3,4-tetrasubstituted pyrroles have shown that these compounds can possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[26]

  • Fused Ring Systems: Fusing the pyrrole ring with other heterocyclic structures, such as pyrimidine, can lead to compounds with potent and broad-spectrum antimicrobial effects.[1][23][27]

  • Mechanism of Action: The antimicrobial effect of some substituted pyrroles has been linked to their ability to interact with microbial DNA.[8][23] Monitoring for DNA damage or alterations in electrophoretic migration can provide insight into this mechanism.[8]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) for several classes of substituted pyrroles against common pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[28]

Compound ClassKey SubstitutionsTarget MicroorganismActivity MetricReported Value (µg/mL)
Fused Pyrrole (3c) Fused pyrimidine ringS. aureus (Gram +)MIC>1000[8][23]
Fused Pyrrole (5c) Fused triazine ringE. coli (Gram -)MIC>1000[8][23]
Fused Pyrrole (3c) Fused pyrimidine ringC. albicans (Yeast)MIC125[8][23]
Fused Pyrrole (5a) Fused triazine ringA. fumigatus (Fungi)MIC62.5[8][23]
Tetra-substituted Pyrrole (4) N-phenyl, other aryl/alkyl groupsS. aureus (Gram +)Inhibition Zone16 mm[26]
Tetra-substituted Pyrrole (12) N-(4-methylphenyl), other groupsB. cereus (Gram +)Inhibition Zone20 mm[26]

Note: Some data is reported as inhibition zones from disk diffusion assays, a qualitative but common screening method.[26]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent in a quantitative and reproducible manner.[29]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth (turbidity) is recorded as the MIC.[28][29]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture (18-24 hours old) on an appropriate agar plate, pick several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[30] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[28][29]

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the substituted pyrrole compound in MHB. Typically, 50-100 µL of broth is used per well.[28] This creates a gradient of compound concentrations across the plate.

  • Inoculation: Add a defined volume of the standardized bacterial or fungal suspension (~5 x 10⁵ CFU/mL) to each well containing the diluted compound.[28][29]

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial viability and a negative control well (broth only) to check for media sterility.[29]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[28][29]

  • MIC Determination: After incubation, examine the plate for turbidity by eye. The MIC is the lowest concentration of the compound at which there is no visible growth.[29]

Visualization: MIC Assay Workflow

mic_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Serial Dilutions of Pyrrole Compound A1 Inoculate Microtiter Plate Wells P1->A1 P2 Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) P2->A1 A2 Incubate Plate (37°C, 18-24h) A1->A2 R1 Visually Inspect for Turbidity (Microbial Growth) A2->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2

Caption: General workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Certain pyrrole derivatives have demonstrated significant anti-inflammatory properties, with some compounds progressing to clinical use as nonsteroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin.[4] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins.[31][32][33]

Structure-Activity Relationship (SAR) Insights

The ability of pyrrole compounds to inhibit COX enzymes, and their selectivity for COX-2 over COX-1 (a desirable trait to reduce gastrointestinal side effects), is highly dependent on their structure.

  • Aroyl and Carboxylic Acid Moieties: The presence of specific aroyl groups and a carboxylic acid function is a common feature in potent anti-inflammatory pyrroles. 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown potency equal to or greater than the established NSAID indomethacin in animal models.[34]

  • N-Substitution: In a series of N-substituted 3,4-pyrroledicarboximides, all tested compounds showed inhibitory activity against both COX-1 and COX-2, highlighting the versatility of substitutions on the pyrrole nitrogen for modulating this activity.[32]

  • Phenyl Substitution: For some 3-substituted pyrroles, the presence of a 2-chlorophenyl group led to more potent anti-inflammatory activity than mefenamic acid in a carrageenan-induced rat paw edema model.[35]

Comparative Anti-inflammatory Activity Data

The following table summarizes the COX inhibitory activity of selected pyrrole derivatives.

Compound ClassKey SubstitutionsTargetActivity MetricReported Value
Pyrrolo[3,4-c]pyrroles N-substituted cyclic imidesCOX-1% InhibitionVaries[32]
Pyrrolo[3,4-c]pyrroles N-substituted cyclic imidesCOX-2% InhibitionVaries[32]
3-substituted pyrrole (14d) 3-(2-chlorophenyl)Carrageenan-induced edemaIn vivo activityMore potent than mefenamic acid[35]
Pyrrolo[1,2-a]pyrrole (25) 5-(4-fluorobenzoyl)-6-methylCarrageenan-induced edemaIn vivo activity≥ Potency of indomethacin[34]
Pyrrolo[1,2-a]pyrrole (32) 5-(4-fluorobenzoyl)-6-chloroCarrageenan-induced edemaIn vivo activity≥ Potency of indomethacin[34]
Experimental Protocol: In Vitro COX Inhibition Assay

A colorimetric inhibitor screening assay is a common method to evaluate the potency of compounds against COX-1 and COX-2 in vitro.

Principle: The assay measures the peroxidase activity of the COX enzyme. COX catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This second step involves peroxidase activity, which can be measured using a colorimetric probe. Inhibitors will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the COX enzyme to each well. Then, add the test pyrrole compounds at various concentrations. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid and the colorimetric substrate to each well.

  • Absorbance Measurement: Immediately read the absorbance of the plate at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color change is proportional to the COX peroxidase activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Compare these rates to the uninhibited control to determine the percent inhibition. Plot percent inhibition versus inhibitor concentration to calculate the IC50 value.

Visualization: COX Pathway Inhibition

cox_pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins (Pro-inflammatory) COX->PGs Catalyzes Inflammation Inflammation Pain, Fever PGs->Inflammation Mediates Pyrrole Anti-inflammatory Pyrrole Derivative Pyrrole->COX Inhibits

Caption: Inhibition of the COX signaling pathway by substituted pyrrole derivatives.

Antiviral Activity: A Frontier in Pyrrole Research

While less explored than their other biological activities, pyrrole derivatives have also shown promise as antiviral agents.[4][8] A key target for anti-influenza drugs is the neuraminidase (NA) enzyme, a glycoprotein on the surface of the virus that is essential for the release of progeny virions from infected cells.

Experimental Protocol: Neuraminidase Inhibition Assay

A fluorescence-based assay is a sensitive and high-throughput method for identifying inhibitors of influenza neuraminidase.[36]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The viral NA enzyme cleaves the neuraminic acid from MUNANA, releasing the highly fluorescent product 4-methylumbelliferone (4-MU).[36] The presence of an NA inhibitor reduces the rate of this cleavage, resulting in a lower fluorescence signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer, the MUNANA substrate solution (e.g., 300 µM), and a stop solution (e.g., ethanol/NaOH mixture).[36] Dilute the test virus to a concentration that gives a robust signal in the assay.

  • Compound and Virus Incubation: In a black 96-well plate, dispense serial dilutions of the test pyrrole compounds. Add the diluted test virus to each well. Incubate at room temperature for 45 minutes to allow the inhibitor to bind to the NA enzyme.[36]

  • Substrate Addition: Add the MUNANA substrate solution to each well to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.[36]

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.[36]

  • Fluorescence Reading: Read the fluorescence of the plate using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[36]

  • Data Analysis: Calculate the percent inhibition of NA activity for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value.

Visualization: Neuraminidase Assay Workflow

na_assay_workflow cluster_setup Setup cluster_reaction Reaction cluster_readout Readout S1 Dispense Pyrrole Dilutions & Influenza Virus in Plate S2 Incubate (RT, 45 min) (Inhibitor Binding) S1->S2 R1 Add MUNANA Substrate (Fluorogenic) S2->R1 R2 Incubate (37°C, 1h) (Enzymatic Cleavage) R1->R2 R3 Add Stop Solution R2->R3 O1 Read Fluorescence (Ex: 355nm, Em: 460nm) R3->O1 O2 Calculate % Inhibition and IC50 Value O1->O2

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Conclusion

The pyrrole scaffold is a remarkably versatile and productive starting point for the design of novel therapeutic agents. This guide has demonstrated that through strategic substitution, the biological activity of pyrrole derivatives can be finely tuned to target a wide range of diseases, from cancer to microbial infections and inflammatory conditions. The strong correlation between specific substitution patterns and biological efficacy—the structure-activity relationship—is the guiding principle in this field. By employing robust and reproducible experimental protocols, researchers can continue to unlock the immense therapeutic potential held within this simple, yet powerful, heterocyclic ring.[2][6][7][10]

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-Methyl-1H-Pyrrole-2-Carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like ethyl 4-methyl-1H-pyrrole-2-carboxylate are staples in the medicinal chemist's toolkit. However, beyond their synthetic utility, a robust understanding of their safe handling and disposal is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles and best practices.

Immediate Safety and Hazard Profile

This compound (CAS No: 40611-85-6) is a compound that, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), presents several hazards. It is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, immediate and appropriate safety measures are crucial upon handling this substance.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementGHS ClassificationPictogramRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritationSkin Irritation, Category 2WarningChemical-resistant gloves (e.g., nitrile), lab coat.
H319: Causes serious eye irritationEye Irritation, Category 2AWarningSafety goggles or a face shield.[2]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3WarningUse in a well-ventilated area or with a chemical fume hood.[2][3]
Operational Handling and Spill Response

Before any disposal procedure, proper handling during routine laboratory use is the first line of defense against accidental exposure and release.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in Table 1. Gloves should be inspected before use and disposed of properly after handling.[2]

  • Preventing Contamination: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[4][7]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[4][6]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures for this compound

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Due to its irritant properties, this compound must be treated as hazardous chemical waste.[9][10] Drain and trash disposal are not appropriate methods.[10]

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Pure, unreacted this compound and any grossly contaminated materials (e.g., weighing boats, pipette tips) should be collected as solid hazardous waste.

    • Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with incompatible waste streams. For instance, keep it separate from strong acids or bases.[9]

  • Containerization:

    • Use a chemically compatible, leak-proof container for waste collection. The original container, if in good condition, is an ideal choice.[9]

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container securely closed except when adding waste.[9][11]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]

    • The SAA must be under the control of the laboratory personnel generating the waste.[12]

    • Adhere to the volume limits for SAAs (typically up to 55 gallons of hazardous waste).[11][13]

  • Request for Disposal:

    • Once the waste container is full or you are discontinuing the use of the chemical, contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup and disposal.[11]

    • Provide them with an accurate description of the waste.

  • Empty Container Disposal:

    • An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13]

    • The rinsate must be collected as hazardous liquid waste.[13]

    • After triple-rinsing and allowing it to air dry in a fume hood, the original label must be defaced or removed before the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Path start This compound Waste is_pure Is it pure compound or heavily contaminated solid? start->is_pure is_solution Is it a solution? start->is_solution is_empty Is it an empty container? start->is_empty solid_waste Collect as Solid Hazardous Waste is_pure->solid_waste Yes liquid_waste Collect as Liquid Hazardous Waste is_solution->liquid_waste Yes rinse_container Triple-rinse with appropriate solvent is_empty->rinse_container Yes saa Store in labeled container in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa collect_rinsate Collect rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate deface_label Deface original label rinse_container->deface_label ehs_pickup Contact EHS for hazardous waste pickup saa->ehs_pickup collect_rinsate->liquid_waste non_haz Dispose of container as non-hazardous waste deface_label->non_haz

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to remember that these guidelines should be supplemented by your institution's specific policies and procedures and in consultation with your EHS department.

References

Personal protective equipment for handling ethyl 4-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling Ethyl 4-methyl-1H-pyrrole-2-carboxylate

As laboratory work with novel compounds becomes increasingly integral to drug discovery and development, ensuring the safety of our researchers is paramount. This guide, prepared by a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you to work confidently and securely.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our safety protocols. A thorough understanding of its hazard profile is the first step in mitigating risk.

According to aggregated GHS information, this compound presents the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a multi-faceted approach to personal protection, focusing on shielding the skin, eyes, and respiratory system from direct contact and inhalation.

Core Protective Equipment: A Data-Driven Approach

The selection of PPE is not arbitrary; it is a direct response to the identified chemical hazards. The following table summarizes the essential equipment for handling this compound.

Area of Protection Required Equipment Standard/Specification Rationale
Eye/Face Chemical Splash GogglesANSI Z.87.1 / EN166[3][4][5]Protects against direct splashes that can cause serious eye irritation[1][2].
Hands Nitrile or PVC GlovesCheck manufacturer's chemical resistance guidePrevents skin contact, which can cause irritation[1][2]. Regular changes are crucial due to variable breakthrough times.
Body Cotton Laboratory CoatStandard lab attireProtects skin on the arms and torso from accidental contact[3].
Feet Closed-toe, closed-heel shoesLeather or chemical-resistant materialProtects feet from spills. Perforated shoes or sandals are inappropriate[3][6].
Respiratory NIOSH/MSHA or EN 149 approved respiratorRequired when ventilation is inadequate or when handling powders/aerosolsMitigates the risk of respiratory tract irritation from inhaling dust or aerosols[1][3][5].

Procedural Guide to PPE Selection and Use

Proper protection goes beyond simply owning the equipment; it involves a systematic process of selection, inspection, and use. The following workflow ensures a comprehensive safety barrier.

PPE_Workflow Fig 1. PPE Selection Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Donning cluster_ops Operation & Disposal Start Task: Handle Ethyl 4-methyl-1H-pyrrole-2-carboxylate Assess Assess Risk: - Quantity? - Powder or solution? - Potential for aerosolization? Start->Assess Ventilation Check Engineering Controls: Is a certified chemical fume hood available and operational? Assess->Ventilation BasePPE Don Base PPE: 1. Closed-toe Shoes 2. Long Pants 3. Lab Coat (buttoned) Ventilation->BasePPE Yes, hood is operational Resp Respiratory Protection Needed? Ventilation->Resp No, or risk of aerosol in open bench work Gloves Select & Wear Gloves: - Nitrile or PVC - Inspect for damage - Ensure proper fit BasePPE->Gloves Eyes Wear Eye Protection: - Chemical Splash Goggles Gloves->Eyes Eyes->Resp DonResp Don Respirator: - NIOSH/MSHA approved - Perform seal check Resp->DonResp Yes Proceed Proceed with Handling in Designated Area Resp->Proceed No DonResp->Proceed Doff Post-Handling Doffing: - Remove gloves (aseptically) - Remove lab coat - Wash hands thoroughly Proceed->Doff Dispose Dispose of Contaminated PPE in Approved Waste Container Doff->Dispose

Caption: PPE selection and operational workflow for handling the target chemical.

Step-by-Step Protocol:
  • Engineering Controls First : Always prioritize working in a well-ventilated area. A certified chemical fume hood is the primary line of defense to minimize inhalation exposure[5][7].

  • Body and Foot Protection : Before entering the lab, ensure you are wearing long pants and fully enclosed shoes[3]. Don a clean, buttoned laboratory coat to protect your skin and clothing.

  • Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z.87.1 or equivalent standards[3][5]. If there is a significant splash hazard, a face shield should be worn over the goggles[3][8].

  • Hand Protection : Select nitrile or PVC gloves. Before each use, inspect them for any signs of degradation or punctures. When work is complete, remove gloves using a technique that avoids touching the outer surface with your bare skin and dispose of them in the designated waste container[8][9]. Wash hands thoroughly with soap and water after removing gloves[9].

  • Respiratory Protection : If you are working outside of a fume hood or there is a risk of generating dust or aerosols, respiratory protection is mandatory[3][10]. Use a NIOSH/MSHA-approved respirator with an appropriate particle filter. Note that the use of a respirator often requires inclusion in a formal respiratory protection program with medical evaluation and fit testing[3].

Operational and Disposal Plans

Safe handling extends beyond personal attire to include your actions during and after the experiment.

Safe Handling and Storage:
  • Work Area : Designate a specific area for handling this compound.

  • Hygiene : Do not eat, drink, or smoke in the laboratory[8]. Always wash hands thoroughly after handling the chemical, before breaks, and at the end of your shift[11].

  • Contamination : Immediately remove any clothing that becomes contaminated[9].

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place[10][12].

Spill and Disposal Protocol:
  • Spill Containment : In the event of a spill, evacuate non-essential personnel. Wearing your full PPE, contain and absorb the spill with a non-combustible material like sand, earth, or vermiculite[10].

  • Cleanup : Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal[5].

  • Waste Disposal : Dispose of the chemical waste and any contaminated materials (including gloves, absorbent, etc.) through an approved waste disposal plant, following all local, state, and federal regulations[9][13]. Do not let the product enter drains[9].

Emergency Response: First Aid

Should an exposure occur despite precautions, immediate and correct first aid is critical.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists[10][11][13].

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for several minutes. If skin irritation occurs, seek medical advice[11][13].

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor[10][13].

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention[8][9].

By integrating these detailed protocols into your daily laboratory operations, you build a culture of safety that protects not only you but also your colleagues. This guide serves as a foundational document for the responsible handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.